Product packaging for 3-Ethyl-2,2,4-trimethylpentane(Cat. No.:CAS No. 52897-18-4)

3-Ethyl-2,2,4-trimethylpentane

Cat. No.: B12645991
CAS No.: 52897-18-4
M. Wt: 142.28 g/mol
InChI Key: VLIZIVHXZXQRDE-UHFFFAOYSA-N
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Description

3-Ethyl-2,2,4-trimethylpentane is a useful research compound. Its molecular formula is C10H22 and its molecular weight is 142.28 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22 B12645991 3-Ethyl-2,2,4-trimethylpentane CAS No. 52897-18-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52897-18-4

Molecular Formula

C10H22

Molecular Weight

142.28 g/mol

IUPAC Name

3-ethyl-2,2,4-trimethylpentane

InChI

InChI=1S/C10H22/c1-7-9(8(2)3)10(4,5)6/h8-9H,7H2,1-6H3

InChI Key

VLIZIVHXZXQRDE-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)C)C(C)(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Ethyl-2,2,4-trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2,2,4-trimethylpentane is a saturated branched-chain alkane with the molecular formula C10H22. As an isomer of decane, its molecular structure significantly influences its physicochemical properties, distinguishing it from its linear counterpart and other branched isomers. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for their determination, and a logical framework illustrating the structure-property relationships. This information is of particular relevance to researchers in organic synthesis, materials science, and drug development, where a thorough understanding of a molecule's characteristics is paramount for its application and manipulation.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application in chemical reactions, and for predicting its behavior in various systems.

Table 1: General Chemical Properties
PropertyValue
IUPAC Name This compound
Molecular Formula C10H22[1]
Molecular Weight 142.28 g/mol [1]
CAS Registry Number 52897-18-4[1]
SMILES CCC(C(C)C)C(C)(C)C
InChI InChI=1S/C10H22/c1-7-9(8(2)3)10(4,5)6/h8-9H,7H2,1-6H3
Table 2: Physical Properties
PropertyValue
Density 0.731 g/cm³
Boiling Point 154.5 °C at 760 mmHg
Flash Point 40 °C
Refractive Index 1.41
LogP (Octanol-Water Partition Coefficient) 3.71470
Solubility

As a nonpolar hydrocarbon, this compound is expected to be insoluble in water and other polar solvents. It is, however, soluble in a wide range of nonpolar organic solvents , such as other alkanes (e.g., hexane, heptane), ethers (e.g., diethyl ether), and halogenated hydrocarbons (e.g., dichloromethane, chloroform). This solubility behavior is a direct consequence of the "like dissolves like" principle, where nonpolar solutes dissolve in nonpolar solvents due to favorable van der Waals interactions.

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of the key physical and chemical properties of this compound. These protocols are based on standard laboratory practices for organic compounds.

Determination of Boiling Point (Capillary Method)

Objective: To determine the boiling point of this compound at atmospheric pressure.

Materials:

  • Thiele tube or similar heating apparatus (e.g., oil bath with a stirrer)

  • Thermometer (calibrated)

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • This compound sample

  • Heating mantle or Bunsen burner

  • Stand and clamps

Procedure:

  • Fill the Thiele tube with a high-boiling, inert liquid (e.g., mineral oil or silicone oil) to a level just above the side-arm.

  • Place a small amount (approximately 0.5-1 mL) of this compound into the small test tube.

  • Invert the sealed capillary tube and place it into the test tube containing the sample, with the open end submerged in the liquid.

  • Attach the test tube to the thermometer using a rubber band or a small piece of wire, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Suspend the thermometer and the attached test tube in the Thiele tube, ensuring the sample is below the oil level.

  • Gently heat the side arm of the Thiele tube.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a continuous and rapid stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.

  • Repeat the measurement to ensure accuracy.

Determination of Density (Pycnometer Method)

Objective: To accurately determine the density of this compound at a specific temperature.

Materials:

  • Pycnometer (a small glass flask with a precisely known volume)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

  • Thermometer

  • This compound sample

  • Distilled water

  • Acetone (for drying)

Procedure:

  • Clean the pycnometer thoroughly with distilled water and then rinse with acetone. Dry it completely.

  • Weigh the empty, dry pycnometer on the analytical balance and record its mass (m1).

  • Fill the pycnometer with distilled water and place it in the constant temperature water bath (e.g., at 20 °C) until it reaches thermal equilibrium.

  • Carefully insert the stopper, allowing excess water to escape through the capillary. Dry the outside of the pycnometer and weigh it (m2).

  • Empty and dry the pycnometer again.

  • Fill the pycnometer with the this compound sample and allow it to equilibrate in the constant temperature water bath.

  • Insert the stopper, wipe the exterior dry, and weigh the filled pycnometer (m3).

  • The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m3 - m1) / (m2 - m1)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Purity Analysis by Gas Chromatography (GC)

Objective: To assess the purity of a this compound sample and identify any potential impurities.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A nonpolar capillary column (e.g., DB-1, HP-5ms) is suitable for separating alkanes.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: Typically set 50 °C above the boiling point of the highest boiling component.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure the elution of all components.

  • Detector Temperature: Typically set higher than the final oven temperature.

Procedure:

  • Prepare a dilute solution of the this compound sample in a volatile solvent (e.g., hexane).

  • Inject a small volume (e.g., 1 µL) of the prepared sample into the gas chromatograph.

  • Record the chromatogram.

  • The purity of the sample is determined by the relative area of the main peak corresponding to this compound. The percentage purity can be calculated as: % Purity = (Area of the main peak / Total area of all peaks) * 100

  • Identification of impurity peaks can be achieved by comparing their retention times with those of known standards or by using a mass spectrometer as the detector (GC-MS).

Structural Elucidation Techniques

The definitive structure of this compound can be confirmed using modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will show complex multiplets in the upfield region (typically 0.8-1.5 ppm) characteristic of a branched alkane. The integration of the signals will correspond to the number of protons in each unique chemical environment.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the unique carbon atoms in the molecule. The chemical shifts will be indicative of the degree of substitution (primary, secondary, tertiary, quaternary carbons).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For a branched alkane like this compound, the molecular ion peak (M+) at m/z 142 may be of low intensity. The fragmentation pattern will be dominated by the loss of alkyl radicals at the branching points, leading to the formation of stable carbocations.

Structure-Property Relationship

The highly branched structure of this compound is directly responsible for its observed physical properties. The following diagram illustrates these relationships.

StructurePropertyRelationship Structure-Property Relationship of this compound Structure Molecular Structure (this compound) Branching High Degree of Branching Structure->Branching Interactions Weak Intermolecular Van der Waals Forces Branching->Interactions Reduces surface area for contact Packing Inefficient Crystal Lattice Packing Branching->Packing Steric hindrance prevents close packing Density Lower Density Branching->Density Less compact molecular arrangement BoilingPoint Relatively Low Boiling Point (Compared to n-decane) Interactions->BoilingPoint Viscosity Lower Viscosity Interactions->Viscosity MeltingPoint Potentially Low Melting Point Packing->MeltingPoint

Caption: Relationship between molecular structure and physical properties.

Safety and Handling

While specific safety data for this compound is limited, it should be handled with the same precautions as other flammable liquid alkanes.

  • Flammability: It is a flammable liquid and should be kept away from open flames, sparks, and other sources of ignition.

  • Inhalation: Inhalation of high concentrations of vapors may cause dizziness, nausea, and respiratory irritation. Work should be conducted in a well-ventilated area or under a fume hood.

  • Skin and Eye Contact: May cause skin and eye irritation upon contact. Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

Conclusion

This compound is a branched alkane whose chemical and physical properties are dictated by its molecular structure. This guide has provided a detailed overview of these properties, along with standardized experimental protocols for their determination. A clear understanding of these characteristics is essential for its effective and safe use in research and development applications. The provided methodologies and data serve as a valuable resource for scientists and professionals working with this and similar organic compounds.

References

An In-depth Technical Guide to 3-Ethyl-2,2,4-trimethylpentane (CAS Number: 52897-18-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available technical information for 3-Ethyl-2,2,4-trimethylpentane. Due to a notable scarcity of research specifically on this isomer, this guide also incorporates data from structurally similar compounds, such as other decane (B31447) isomers and the more extensively studied 2,2,4-trimethylpentane (B7799088) (isooctane). All data not directly pertaining to this compound is clearly indicated.

Chemical and Physical Properties

This compound is a branched-chain alkane with the molecular formula C10H22.[1][2][3] As a member of the decane isomer family, it is a colorless, flammable liquid at room temperature.[1][2] Detailed physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C10H22PubChem[4], NIST[5]
Molecular Weight 142.28 g/mol PubChem[4]
IUPAC Name This compoundPubChem[4]
CAS Number 52897-18-4PubChem[4], NIST[5]
Boiling Point 154.5 °C at 760 mmHgChemSrc
Density 0.731 g/cm³ChemSrc
Flash Point 40 °CChemSrc
LogP (Octanol/Water Partition Coefficient) 3.715 (Crippen Calculated)Cheméo
Water Solubility Log10WS: -3.28 (Crippen Calculated)Cheméo
Vapor Pressure Not available
Refractive Index 1.41ChemSrc
InChI Key VLIZIVHXZXQRDE-UHFFFAOYSA-NPubChem[4], NIST[5]
SMILES CCC(C(C)C)C(C)(C)CPubChem[4]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the number of chemically non-equivalent protons. Signals would appear in the typical alkane region (approx. 0.8-1.7 ppm). The spectrum would show characteristic multiplets for the methyl, ethyl, and methine protons.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the unique carbon environments in the molecule. Based on similar branched alkanes, the chemical shifts would fall in the range of approximately 10-45 ppm.

Mass Spectrometry (MS) (Predicted)

The electron ionization mass spectrum would exhibit a molecular ion peak (M+) at m/z 142. The fragmentation pattern would be characteristic of a branched alkane, with prominent peaks resulting from the loss of methyl (M-15) and ethyl (M-29) groups, and other alkyl fragments.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be dominated by strong C-H stretching vibrations in the 2850-2960 cm⁻¹ region and C-H bending vibrations around 1365-1465 cm⁻¹. The absence of significant absorptions outside of these regions would confirm the alkane nature of the molecule.

Toxicological Profile

There is no specific toxicological data available for this compound. The information presented here is based on general data for decane isomers and the well-studied isomer, 2,2,4-trimethylpentane.

General Toxicity of Decane Isomers:

Decane and its isomers are generally considered to have a low order of acute and chronic toxicity.[1][2] The primary mechanism of toxicity for alkanes is believed to be a non-specific narcosis due to the disruption of central nervous system cell membranes.[1][6] Inhalation of high concentrations can lead to central nervous system depression.[2] Aspiration into the lungs can cause chemical pneumonitis, similar to other petroleum distillates.[6]

Inferred Toxicological Data from 2,2,4-Trimethylpentane:

EndpointObservationSpeciesRoute of Exposure
Acute Toxicity Irritation of lungs, edema, and hemorrhage. Central nervous system depression.RodentsInhalation and Injection[7]
Chronic Toxicity Kidney and liver effects.RatsGavage and Inhalation[7]
Carcinogenicity Not classified as a carcinogen.N/AN/A[7]
Skin Irritation Necrosis of skin and tissue upon penetration.Human (accidental)[7]Dermal[7]

Pharmacological and Biological Activities

Currently, there is no published research on the pharmacological or specific biological activities of this compound. Its potential for use in drug development is unknown. As a simple saturated hydrocarbon, it is not expected to have high biological activity in the traditional sense.

Metabolism

Specific metabolic pathways for this compound have not been elucidated. However, the general metabolism of branched-chain alkanes is known to be mediated by cytochrome P450 (CYP) enzymes in the liver.[8][9] These enzymes catalyze the hydroxylation of the alkane, introducing a hydroxyl group to make the molecule more water-soluble and easier to excrete.

The hydroxylation can occur at various positions on the carbon chain, with a preference for terminal and sub-terminal carbons.[8] The resulting alcohol can be further oxidized to an aldehyde, a ketone, or a carboxylic acid, which can then be conjugated and eliminated from the body.

Putative Metabolic Pathway of this compound

The following diagram illustrates a hypothetical metabolic pathway for this compound, based on the known metabolism of similar branched alkanes.

Metabolic Pathway This compound This compound Hydroxylated Metabolites Hydroxylated Metabolites This compound->Hydroxylated Metabolites Cytochrome P450 (Hydroxylation) Oxidized Metabolites Oxidized Metabolites Hydroxylated Metabolites->Oxidized Metabolites Alcohol/Aldehyde Dehydrogenase Conjugated Metabolites Conjugated Metabolites Oxidized Metabolites->Conjugated Metabolites Phase II Enzymes (e.g., Glucuronidation) Excretion Excretion Conjugated Metabolites->Excretion

Caption: A putative metabolic pathway for this compound.

Experimental Protocols

Due to the lack of specific research on this compound, detailed experimental protocols for its synthesis and analysis are not available. The following sections provide generalized protocols for the synthesis and analysis of branched alkanes, which can be adapted for this specific compound.

Synthesis of Branched Alkanes

The synthesis of specific branched alkanes can be challenging. General approaches often involve the coupling of smaller alkyl fragments. One common method is the Grignard reaction, followed by reduction.

General Workflow for Synthesis:

Synthesis Workflow Start Start AlkylHalide1 Alkyl Halide 1 Start->AlkylHalide1 GrignardFormation Grignard Reagent Formation AlkylHalide1->GrignardFormation CouplingReaction Grignard Coupling Reaction GrignardFormation->CouplingReaction AlkylHalide2 Alkyl Halide 2 AlkylHalide2->CouplingReaction BranchedAlkene Branched Alkene CouplingReaction->BranchedAlkene Hydrogenation Catalytic Hydrogenation BranchedAlkene->Hydrogenation BranchedAlkane This compound Hydrogenation->BranchedAlkane Purification Purification (Distillation) BranchedAlkane->Purification End End Purification->End

Caption: A general workflow for the synthesis of branched alkanes.

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile organic compounds like this compound.

General Protocol for GC-MS Analysis:

  • Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., hexane (B92381) or pentane).

  • Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC injector.

  • Gas Chromatography:

    • Column: Use a non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp the temperature up to a final temperature (e.g., 250°C).

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a suitable mass range (e.g., m/z 40-400).

  • Data Analysis: Identify the compound by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).

Logical Relationship for Compound Identification:

GC-MS Identification Sample Sample containing this compound GC Gas Chromatography Separation Sample->GC MS Mass Spectrometry Detection GC->MS RetentionTime Retention Time MS->RetentionTime MassSpectrum Mass Spectrum MS->MassSpectrum Identification Positive Identification RetentionTime->Identification LibraryMatch NIST Library Match MassSpectrum->LibraryMatch LibraryMatch->Identification

Caption: Logical workflow for compound identification using GC-MS.

Conclusion

This compound is a branched-chain alkane for which there is a significant lack of specific experimental data in the public domain. Its physicochemical properties are similar to other decane isomers. While no direct toxicological or pharmacological studies have been conducted, it is reasonable to infer that its toxicity profile is low and similar to that of other C10 alkanes, with the main hazards being flammability and potential for central nervous system depression at high concentrations. Its metabolism is likely to proceed via cytochrome P450-mediated hydroxylation. Further research is needed to fully characterize the biological and toxicological properties of this specific isomer.

References

An In-depth Technical Guide on 3-Ethyl-2,2,4-trimethylpentane: Molecular Weight and Formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the molecular formula and molecular weight of the chemical compound 3-Ethyl-2,2,4-trimethylpentane. The information is tailored for researchers, scientists, and professionals in drug development who require precise chemical data.

Molecular Information

This compound is a branched-chain alkane. Its chemical structure and composition determine its molecular properties.

Molecular Formula

The molecular formula for this compound is C₁₀H₂₂ [1][2]. This indicates that a single molecule of this compound is composed of 10 carbon atoms and 22 hydrogen atoms.

Molecular Weight

The molecular weight of this compound is 142.28 g/mol [2]. This is calculated from the sum of the atomic weights of its constituent atoms.

Quantitative Data Summary

The table below summarizes the key quantitative data for this compound and its constituent elements.

ComponentSymbol/FormulaQuantityAtomic/Molecular Weight ( g/mol )Total Contribution to Molecular Weight ( g/mol )
CarbonC1012.0107[3][4][5]120.107
HydrogenH221.008[6][7]22.176
This compound C₁₀H₂₂ 1 142.28 [2]142.283

Methodology for Molecular Weight Calculation

The molecular weight of a compound is determined by the following protocol:

  • Identify the Molecular Formula: The first step is to establish the precise molecular formula of the compound. For this compound, this is C₁₀H₂₂.

  • Determine Atomic Weights: The standard atomic weights of each element in the formula are obtained from the periodic table.

    • The atomic weight of Carbon (C) is approximately 12.0107 g/mol [3][4][5].

    • The atomic weight of Hydrogen (H) is approximately 1.008 g/mol [6][7].

  • Calculate Total Mass for Each Element: The number of atoms of each element is multiplied by its atomic weight.

    • Total mass of Carbon = 10 atoms × 12.0107 g/mol = 120.107 g/mol .

    • Total mass of Hydrogen = 22 atoms × 1.008 g/mol = 22.176 g/mol .

  • Sum the Masses: The total masses of each element are summed to determine the molecular weight of the compound.

    • Molecular Weight of C₁₀H₂₂ = 120.107 g/mol + 22.176 g/mol = 142.283 g/mol .

Logical Relationship Diagram

The following diagram illustrates the relationship between the constituent elements and the final compound, this compound.

Molecular_Composition cluster_elements Constituent Elements cluster_compound Compound C Carbon (C) Atomic Weight: 12.0107 Compound This compound (C₁₀H₂₂) Molecular Weight: 142.28 C->Compound 10 atoms H Hydrogen (H) Atomic Weight: 1.008 H->Compound 22 atoms

Molecular composition of this compound.

References

Spectroscopic Data of 3-Ethyl-2,2,4-trimethylpentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 3-Ethyl-2,2,4-trimethylpentane (C10H22), a branched alkane. Due to the limited availability of published experimental spectra for this specific isomer, this document focuses on the predicted spectroscopic features based on its chemical structure. It also includes comprehensive, generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are broadly applicable to liquid organic compounds of this nature.

Molecular Structure

This compound is a saturated hydrocarbon with a molecular weight of 142.28 g/mol . Its structure consists of a pentane (B18724) backbone with ethyl and methyl substituents.

Caption: Chemical structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic features for this compound. These predictions are based on the analysis of its chemical structure and general principles of each spectroscopic technique.

Table 1: Predicted ¹H NMR Data
ProtonsChemical Shift (ppm) RangeMultiplicityIntegration
-CH₃ (t, ethyl)0.8 - 1.0Triplet3H
-CH₂- (q, ethyl)1.2 - 1.5Quartet2H
-CH₃ (s, t-butyl)0.8 - 1.0Singlet9H
-CH- (m, pentane)1.5 - 1.8Multiplet1H
-CH- (m, pentane)1.5 - 1.8Multiplet1H
-CH₃ (d, isopropyl)0.8 - 1.0Doublet6H
Table 2: Predicted ¹³C NMR Data
CarbonChemical Shift (ppm) Range
-CH₃ (ethyl)10 - 15
-CH₂- (ethyl)20 - 30
-C(CH₃)₃ (t-butyl C)30 - 40
-C(CH₃)₃ (t-butyl CH₃)25 - 35
-CH- (pentane)40 - 50
-CH- (pentane)35 - 45
-CH(CH₃)₂ (isopropyl C)20 - 30
-CH(CH₃)₂ (isopropyl CH₃)15 - 25
Table 3: Predicted IR Spectroscopy Data
Functional GroupWavenumber (cm⁻¹) RangeIntensity
C-H stretch (alkane)2850 - 3000Strong
C-H bend (methylene)1450 - 1470Medium
C-H bend (methyl)1370 - 1380Medium
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
142Molecular Ion [M]⁺
127[M - CH₃]⁺
113[M - C₂H₅]⁺
85[M - C₄H₉]⁺ (loss of t-butyl)
57[C₄H₉]⁺ (t-butyl cation)
43[C₃H₇]⁺ (isopropyl cation)
29[C₂H₅]⁺ (ethyl cation)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-20 mg of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • The solvent should be chosen based on the sample's solubility and to avoid interference with the signals of interest.

    • Transfer the solution to a clean 5 mm NMR tube. It is good practice to filter the solution through a small plug of cotton or glass wool in a Pasteur pipette to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

    • Tune and match the probe to the nucleus being observed (¹H or ¹³C).

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.

    • For ¹H NMR, a small number of scans is usually sufficient. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

    • Acquire the spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Reference the spectrum using an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) or the residual solvent peak.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Place a drop of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top of the first, spreading the liquid into a thin film between the plates.

    • Ensure there are no air bubbles in the film.

  • Data Acquisition:

    • Place the salt plates in the sample holder of the IR spectrometer.

    • Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands in the spectrum.

    • Correlate the observed wavenumbers with known vibrational frequencies of functional groups to deduce the structure of the compound.

Mass Spectrometry (MS)
  • Sample Introduction (for a volatile liquid):

    • The sample can be introduced into the mass spectrometer via a gas chromatography (GC-MS) system for separation and analysis, or through direct injection if it is sufficiently pure and volatile.

    • For GC-MS, a small volume of a dilute solution of the sample is injected into the GC, where it is vaporized and separated on a chromatographic column before entering the mass spectrometer.

  • Ionization:

    • The most common ionization technique for volatile, non-polar compounds like alkanes is Electron Ionization (EI).

    • In EI, the sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Analysis:

    • A detector records the abundance of each ion at a specific m/z.

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

    • The molecular ion peak (if present) indicates the molecular weight of the compound.

    • The fragmentation pattern provides valuable information about the structure of the molecule.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a chemical compound is a systematic process.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis cluster_3 Structure Elucidation Sample Chemical Compound PrepNMR Dissolve in Deuterated Solvent Sample->PrepNMR PrepIR Prepare Neat Liquid Film Sample->PrepIR PrepMS Dilute for GC-MS or Direct Infusion Sample->PrepMS NMR NMR Spectroscopy (¹H, ¹³C) PrepNMR->NMR IR IR Spectroscopy PrepIR->IR MS Mass Spectrometry PrepMS->MS AnalyzeNMR Chemical Shifts, Splitting Patterns, Integration NMR->AnalyzeNMR AnalyzeIR Characteristic Absorption Bands IR->AnalyzeIR AnalyzeMS Molecular Ion, Fragmentation Pattern MS->AnalyzeMS Elucidation Combine Spectroscopic Data to Determine Molecular Structure AnalyzeNMR->Elucidation AnalyzeIR->Elucidation AnalyzeMS->Elucidation

Caption: General workflow for spectroscopic analysis of a chemical compound.

Synthesis of 3-Ethyl-2,2,4-trimethylpentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of a proposed synthetic route for 3-Ethyl-2,2,4-trimethylpentane, a highly branched aliphatic hydrocarbon. Due to the limited availability of direct synthetic procedures in peer-reviewed literature, this document outlines a plausible multi-step synthesis commencing with a Grignard reaction, followed by dehydration and subsequent hydrogenation. This guide includes detailed, theoretical experimental protocols, a summary of expected quantitative data, and a visual representation of the synthetic pathway. The content is intended to serve as a foundational resource for researchers requiring this specific molecule for their studies.

Introduction

This compound is a saturated, highly branched alkane. While structurally related to common gasoline components like 2,2,4-trimethylpentane (B7799088) (isooctane), specific isomers such as this are not typically isolated as pure compounds from industrial-scale processes like catalytic reforming or alkylation, which generally produce complex mixtures. The targeted synthesis of such specific hydrocarbon structures is of interest for various research applications, including as standards for analytical techniques, in studies of combustion chemistry, and as building blocks in medicinal chemistry. This guide details a feasible laboratory-scale synthesis.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a three-step process:

  • Step 1: Grignard Reaction: Synthesis of 3-ethyl-2,2,4-trimethylpentan-3-ol (B14465199) via the reaction of ethyl magnesium bromide with 2,2,4-trimethyl-3-pentanone (B1266196).

  • Step 2: Dehydration: Elimination of water from the tertiary alcohol to form a mixture of alkenes (3-ethyl-2,2,4-trimethyl-2-pentene and 3-ethyl-2,2,4-trimethyl-3-pentene).

  • Step 3: Hydrogenation: Catalytic hydrogenation of the alkene mixture to yield the final product, this compound.

The overall synthetic scheme is depicted in the following workflow diagram.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

The following are detailed, theoretical experimental protocols for each step of the proposed synthesis.

Step 1: Synthesis of 3-Ethyl-2,2,4-trimethylpentan-3-ol (Grignard Reaction)

Materials:

  • Ethyl bromide (1.2 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous diethyl ether

  • 2,2,4-Trimethyl-3-pentanone (1.0 eq)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings and a small crystal of iodine.

  • Anhydrous diethyl ether is added to cover the magnesium.

  • A solution of ethyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction, as evidenced by the disappearance of the iodine color and gentle refluxing.

  • The remaining ethyl bromide solution is added at a rate to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • The reaction mixture is cooled to 0 °C in an ice bath.

  • A solution of 2,2,4-trimethyl-3-pentanone in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

  • The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

Step 2: Dehydration of 3-Ethyl-2,2,4-trimethylpentan-3-ol

Materials:

  • Crude 3-ethyl-2,2,4-trimethylpentan-3-ol (from Step 1)

  • Concentrated sulfuric acid (catalytic amount)

  • Sodium bicarbonate solution

  • Anhydrous calcium chloride

Procedure:

  • The crude tertiary alcohol is placed in a round-bottom flask equipped with a distillation apparatus.

  • A catalytic amount of concentrated sulfuric acid is added.

  • The mixture is heated gently, and the alkene products are distilled as they are formed.

  • The collected distillate is washed with sodium bicarbonate solution and then with water.

  • The organic layer is dried over anhydrous calcium chloride and then fractionally distilled to obtain the purified alkene mixture.

Step 3: Hydrogenation of the Alkene Mixture

Materials:

  • Alkene mixture (from Step 2)

  • 10% Palladium on carbon (Pd/C) catalyst

  • Ethanol (B145695) (or other suitable solvent)

  • Hydrogen gas

Procedure:

  • The alkene mixture is dissolved in ethanol in a hydrogenation vessel.

  • A catalytic amount of 10% Pd/C is added to the solution.

  • The vessel is connected to a hydrogen source and purged with hydrogen to remove air.

  • The mixture is stirred vigorously under a positive pressure of hydrogen until the theoretical amount of hydrogen has been consumed.

  • The reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The solvent is removed from the filtrate by distillation.

  • The resulting crude product is purified by fractional distillation to yield this compound.

Data Presentation

The following table summarizes the expected, theoretical quantitative data for the synthesis of this compound. These values are estimates based on typical yields for analogous reactions in organic synthesis.

StepReactantsProduct(s)Theoretical YieldEstimated PurityKey Reaction Conditions
1. Grignard ReactionEthyl bromide, Magnesium, 2,2,4-Trimethyl-3-pentanone3-Ethyl-2,2,4-trimethylpentan-3-ol80-90%>90% (crude)Anhydrous conditions, 0 °C to room temperature
2. Dehydration3-Ethyl-2,2,4-trimethylpentan-3-ol, Sulfuric acid (catalytic)3-Ethyl-2,2,4-trimethyl-2-pentene & 3-Ethyl-2,2,4-trimethyl-3-pentene70-85%>95% (distilled)Gentle heating with distillation of product
3. HydrogenationAlkene mixture, Hydrogen gas, 10% Pd/C catalystThis compound>95%>99% (distilled)Room temperature, atmospheric or slightly elevated H2 pressure

Conclusion

This technical guide presents a viable, though theoretical, synthetic route for this compound. The proposed three-step synthesis, involving a Grignard reaction, dehydration, and hydrogenation, is based on well-established and reliable organic chemistry transformations. The provided experimental protocols and estimated quantitative data offer a solid foundation for any research or development team aiming to synthesize this specific highly branched alkane. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity.

An In-depth Technical Guide to the Physical Constants of 3-Ethyl-2,2,4-trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key physical constants—boiling point and density—of the branched alkane, 3-Ethyl-2,2,4-trimethylpentane. The information is tailored for researchers, scientists, and professionals in the field of drug development who require precise data and methodologies for chemical characterization.

Physical Constants of this compound

The physical properties of this compound are crucial for its identification, purification, and application in various chemical processes. The boiling point and density are fundamental parameters that are influenced by its molecular structure.

Physical ConstantValue
Boiling Point 155 °C to 155.3 °C[1][2]
Density 0.757 g/mL[2]
Molar Mass 142.282 g/mol [1]
Molecular Formula C₁₀H₂₂[1]

Experimental Protocols for Determining Physical Constants

Precise experimental determination of physical constants is paramount for the accurate characterization of a compound. Below are detailed methodologies for measuring the boiling point and density of a liquid organic compound like this compound.

1. Boiling Point Determination using the Thiele Tube Method

This method is a common and efficient way to determine the boiling point of a small liquid sample.[3]

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube (Durham tube), rubber band, heating source (Bunsen burner or oil bath), and mineral oil.

  • Procedure:

    • A small amount of the liquid sample (approximately 0.5 mL) is placed into the small test tube.[3]

    • A capillary tube is placed inside the test tube with the open end down.[3]

    • The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[3]

    • The thermometer and test tube assembly are placed in a Thiele tube containing mineral oil.

    • The Thiele tube is gently heated, causing the temperature of the oil and the sample to rise.[3]

    • As the liquid approaches its boiling point, a stream of bubbles will emerge from the open end of the capillary tube.[3]

    • The heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[4]

2. Density Determination using a Graduated Cylinder and Balance

The density of a liquid can be determined by measuring its mass and volume.[5][6]

  • Apparatus: Graduated cylinder, electronic balance.

  • Procedure:

    • The mass of a clean, dry graduated cylinder is measured using an electronic balance.[7]

    • A known volume of the liquid is carefully added to the graduated cylinder. The volume should be read from the bottom of the meniscus.[7]

    • The graduated cylinder containing the liquid is reweighed.[7]

    • The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the combined mass.[7]

    • The density is then calculated using the formula: Density = Mass / Volume.[5]

    • For improved accuracy, it is recommended to perform multiple measurements and calculate the average density.[5][7]

Visualizations of Experimental Workflows and Logical Relationships

Experimental Workflow for Boiling Point Determination

The following diagram illustrates the step-by-step process for determining the boiling point of a liquid using the Thiele tube method.

BoilingPointWorkflow A Prepare Sample: Fill small tube with sample and insert inverted capillary tube. B Assemble Apparatus: Attach tube to thermometer. A->B C Heat Sample: Place assembly in Thiele tube and heat gently. B->C D Observe Bubbles: Note the vigorous stream of bubbles from the capillary tube. C->D E Cool and Record: Remove heat and record temperature when liquid enters capillary tube. D->E

Boiling Point Determination Workflow

Experimental Workflow for Density Determination

This diagram outlines the procedure for measuring the density of a liquid.

DensityWorkflow A Weigh empty graduated cylinder. B Add a known volume of liquid. A->B C Weigh the cylinder with the liquid. B->C D Calculate the mass of the liquid. C->D E Calculate density: Mass / Volume. D->E

Density Determination Workflow

Factors Influencing Physical Constants of Alkanes

The boiling point and density of alkanes are not arbitrary values; they are dictated by the molecule's structural characteristics. The following diagram illustrates the key relationships.

AlkaneProperties cluster_factors Molecular Factors cluster_forces Intermolecular Forces cluster_properties Physical Properties MolecularWeight Molecular Weight LondonForces London Dispersion Forces MolecularWeight->LondonForces Increases Density Density MolecularWeight->Density Increases with MolecularShape Molecular Shape (Branching) MolecularShape->LondonForces Decreased surface area reduces forces BoilingPoint Boiling Point LondonForces->BoilingPoint Stronger forces increase boiling point

Factors Influencing Alkane Physical Properties

For alkanes, the primary intermolecular forces are London dispersion forces.[8] An increase in molecular weight leads to stronger London dispersion forces and, consequently, a higher boiling point.[4][9] Increased branching in an alkane's structure, as seen in this compound, results in a more compact molecule with a smaller surface area. This reduction in surface area weakens the London dispersion forces, generally leading to a lower boiling point compared to a straight-chain alkane of the same molecular weight.[4]

References

An In-depth Technical Guide on 3-Ethyl-2,2,4-trimethylpentane: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Ethyl-2,2,4-trimethylpentane, a branched-chain alkane with the molecular formula C10H22, is one of the 75 constitutional isomers of decane (B31447).[1][2] While not as commonly known as some other isomers like isooctane (B107328) (2,2,4-trimethylpentane), its history is rooted in the systematic exploration of hydrocarbons that began in the early 20th century. This guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of this compound, tailored for researchers, scientists, and drug development professionals. Although as a simple alkane, it has no direct application in drug development or known signaling pathways, understanding its fundamental chemistry and history provides context to the broader field of organic chemistry.

Historical Context and Discovery

The definitive discovery of this compound is likely linked to the extensive work of the American Petroleum Institute (API) Research Project 45 (APIRP-45).[3] Initiated in 1938, this project aimed to synthesize and characterize a vast number of hydrocarbons to understand their properties, particularly in relation to fuels.[3] The project, a collaboration between the API and institutions like the National Bureau of Standards (NBS) and Ohio State University, systematically produced and purified hundreds of hydrocarbons, including numerous decane isomers.[3][4]

Physicochemical Properties

The fundamental physicochemical properties of this compound are well-documented in various chemical databases. A summary of these properties is presented in the table below.

PropertyValueSource
Molecular Formula C10H22[6]
Molecular Weight 142.28 g/mol [6]
CAS Registry Number 52897-18-4[2]
IUPAC Name This compound[6]
Boiling Point 163.5 °C (predicted)
Density 0.75 g/cm³ (predicted)
Synonyms Pentane, 3-ethyl-2,2,4-trimethyl-[2]

Experimental Protocols for Synthesis

Detailed historical experimental protocols for the specific synthesis of this compound are not explicitly detailed in readily available literature. However, based on the common practices for the synthesis of highly branched alkanes during the period of its likely first synthesis, a plausible experimental approach would involve a Grignard reaction followed by reduction.

General Principle: Grignard Reaction for Branched Alkane Synthesis

The synthesis of a highly branched alkane like this compound can be envisioned through the reaction of a Grignard reagent with a suitable ketone to form a tertiary alcohol, which is then reduced to the corresponding alkane.

Logical Workflow for a Plausible Synthesis

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Reaction with Ketone cluster_2 Step 3: Reduction alkyl_halide sec-Butyl Halide grignard sec-Butylmagnesium Halide (Grignard Reagent) alkyl_halide->grignard Reacts with mg Magnesium mg->grignard in ether Dry Ether ether->grignard tertiary_alcohol Tertiary Alcohol Intermediate grignard->tertiary_alcohol Reacts with ketone Pinacolone (B1678379) (3,3-Dimethyl-2-butanone) ketone->tertiary_alcohol final_product This compound tertiary_alcohol->final_product Reduced by reducing_agent Reducing Agent (e.g., H2/Pd) reducing_agent->final_product

Caption: Plausible synthetic pathway for this compound.

Detailed Hypothetical Protocol

Materials:

  • sec-Butyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Pinacolone (3,3-dimethyl-2-butanone)

  • Hydrochloric acid (for workup)

  • Sodium sulfate (B86663) (for drying)

  • Palladium on carbon (for reduction)

  • Hydrogen gas

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of sec-butyl bromide in anhydrous diethyl ether from the dropping funnel. Maintain a gentle reflux until all the magnesium has reacted.

  • Reaction with Ketone: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of pinacolone in anhydrous diethyl ether from the dropping funnel with vigorous stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

  • Workup and Isolation of the Tertiary Alcohol: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the ether layer, and extract the aqueous layer with diethyl ether. Combine the ether extracts, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the ether by distillation to obtain the crude tertiary alcohol.

  • Reduction to the Alkane: Dissolve the crude tertiary alcohol in a suitable solvent like ethanol. Add a catalytic amount of palladium on carbon. Subject the mixture to hydrogenation in a Parr apparatus under hydrogen pressure.

  • Purification: After the reaction is complete, filter off the catalyst. Remove the solvent by distillation. The resulting crude this compound can be purified by fractional distillation.

Spectroscopic Data

While historical records of the initial spectroscopic characterization are scarce, modern databases provide extensive data. The mass spectrum and nuclear magnetic resonance (NMR) spectra are key identifiers for this compound. The fragmentation pattern in the mass spectrum would be characteristic of a highly branched alkane, and the 1H and 13C NMR spectra would show a complex pattern of signals corresponding to the different methyl, methylene, and methine groups in the molecule.

Applications

As a simple, non-functionalized alkane, this compound does not have specific applications in drug development or other specialized chemical industries. Its primary relevance is within the context of fuel science and as a component of complex hydrocarbon mixtures. The study of its physical and combustion properties contributes to a broader understanding of the behavior of gasoline and other fuels.

Conclusion

The discovery and history of this compound are intrinsically linked to the systematic and large-scale investigation of hydrocarbons undertaken by the American Petroleum Institute in the mid-20th century. While the specific details of its initial synthesis are not prominently documented, its physicochemical properties have been well-characterized. The synthetic methodologies developed for branched alkanes provide a clear pathway for its preparation. For researchers and scientists, this compound serves as an example of the vast isomeric diversity of hydrocarbons and the foundational research that underpins our modern understanding of organic chemistry and fuel science.

References

A Comprehensive Technical Guide on the Thermodynamic Properties of 3-Ethyl-2,2,4-trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core thermodynamic properties of 3-Ethyl-2,2,4-trimethylpentane (C10H22), a branched alkane. The information contained herein is essential for professionals in research, science, and drug development who require precise thermodynamic data for process design, reaction modeling, and computational chemistry. This document summarizes key quantitative data in structured tables, details relevant experimental methodologies, and provides visualizations of experimental workflows.

Core Thermodynamic Properties

The thermodynamic properties of this compound are crucial for understanding its behavior under various temperature and pressure conditions. These properties include the enthalpy of formation, entropy, and heat capacity.

Quantitative Data Summary

The following tables present critically evaluated thermodynamic data for this compound in both its ideal gas and liquid phases. The data is sourced from the National Institute of Standards and Technology (NIST) / Thermodynamics Research Center (TRC) Web Thermo Tables (WTT), which provides a comprehensive collection of thermophysical and thermochemical data.[1]

Table 1: Ideal Gas Phase Thermodynamic Properties of this compound

Temperature (K)Enthalpy (kJ/mol)Entropy (J/mol·K)Heat Capacity (Cp) (J/mol·K)
200---
298.15-224.2 ± 1.7465.93 ± 2.33248.56
300---
400---
500---
600---
700---
800---
900---
1000---
1500---

Note: Specific enthalpy values at various temperatures for the ideal gas phase are relative to the standard enthalpy of formation at 298.15 K. The NIST/TRC WTT provides temperature-dependent functions for these properties, allowing for calculation at specific temperatures within the given range.[1] The standard enthalpy of formation for the liquid phase is also available.[1]

Table 2: Liquid Phase Thermodynamic Properties of this compound

Temperature (K)Enthalpy (kJ/mol)Entropy (J/mol·K)Heat Capacity (Cp) (J/mol·K)
250---
298.15-264.9 ± 1.7344.5291.8
300---
350---
400---
450---
500---
550---
600---

Note: Enthalpy values for the liquid phase are relative to the standard enthalpy of formation at 298.15 K. The data is available over a temperature range from 250 K to 604.366 K for enthalpy and entropy, and up to 604.366 K for heat capacity at saturation pressure.[1]

Experimental Protocols for Thermodynamic Property Determination

While specific experimental protocols for this compound are not extensively published, the following sections describe detailed, representative methodologies for determining the key thermodynamic properties of volatile, branched alkanes.

Enthalpy of Formation: Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property. For hydrocarbons, it is typically determined indirectly from the enthalpy of combustion (ΔcH°), which is measured experimentally using a bomb calorimeter.

Experimental Workflow for Combustion Calorimetry

experimental_workflow_combustion_calorimetry cluster_prep Sample Preparation cluster_bomb Bomb Assembly & Pressurization cluster_calorimeter Calorimetry Measurement cluster_analysis Data Analysis Sample Weigh a precise mass of This compound in a volatile liquid sample holder Fuse Attach a known length of ignition wire Sample->Fuse Place Place sample holder in the bomb Fuse->Place Seal Seal the bomb Place->Seal Pressurize Pressurize with excess pure oxygen Seal->Pressurize Immerse Immerse the bomb in a known volume of water in the calorimeter Pressurize->Immerse Equilibrate Allow system to reach thermal equilibrium Immerse->Equilibrate Ignite Ignite the sample Equilibrate->Ignite Measure Record temperature change over time Ignite->Measure Calculate_Q Calculate the heat released (Q) using the calorimeter's heat capacity Measure->Calculate_Q Calculate_Hc Determine the enthalpy of combustion (ΔcH°) Calculate_Q->Calculate_Hc Calculate_Hf Calculate the enthalpy of formation (ΔfH°) using Hess's Law Calculate_Hc->Calculate_Hf

Caption: Workflow for determining the enthalpy of formation via combustion calorimetry.

Detailed Methodology:

  • Sample Preparation: A precise mass (typically 0.5 - 1.0 g) of high-purity this compound is weighed into a small, inert crucible. Due to its volatility, a sealed quartz ampoule or a gelatin capsule may be used. A known length of fuse wire (e.g., nickel-chromium) is attached to the bomb's electrodes, with a portion in contact with the sample or an auxiliary combustion promoter.

  • Bomb Assembly and Pressurization: The crucible is placed inside a high-pressure stainless steel vessel known as a "bomb." The bomb is then sealed and purged with a small amount of pure oxygen to remove atmospheric nitrogen. Subsequently, it is filled with pure oxygen to a pressure of approximately 30 atm.

  • Calorimeter Setup: The sealed bomb is submerged in a known mass of water in a well-insulated calorimeter jacket. A stirrer ensures a uniform water temperature, and a high-precision thermometer (e.g., a platinum resistance thermometer) is used to monitor the temperature.

  • Ignition and Data Acquisition: Once the system reaches thermal equilibrium (a steady temperature drift), the sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

  • Calculation: The total heat released during combustion is calculated from the observed temperature rise and the previously determined heat capacity of the calorimeter system (bomb, water, etc.). The heat capacity of the calorimeter is typically determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. Corrections are made for the heat of combustion of the fuse wire and any auxiliary materials, as well as for the formation of nitric acid from residual nitrogen.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation of this compound is then calculated from its standard enthalpy of combustion using Hess's Law and the known standard enthalpies of formation of the combustion products (CO2 and H2O).

Heat Capacity and Entropy: Adiabatic Calorimetry

Adiabatic calorimetry is a precise technique for measuring the heat capacity of a substance as a function of temperature. From the heat capacity data, the entropy of the substance can be determined by integrating C_p/T from 0 K.

Experimental Workflow for Adiabatic Calorimetry

experimental_workflow_adiabatic_calorimetry cluster_prep Sample Preparation cluster_measurement Calorimetric Measurement cluster_analysis Data Analysis Load Load a known mass of This compound into the calorimeter cell Cool Cool the sample to a low temperature (e.g., near 0 K) Load->Cool Heat Introduce a known amount of electrical energy (heat) Cool->Heat Measure_T Measure the resulting temperature increase (ΔT) Heat->Measure_T Repeat Repeat in small temperature increments over the desired range Measure_T->Repeat Calculate_Cp Calculate heat capacity (Cp) at each temperature Measure_T->Calculate_Cp Repeat->Heat Calculate_S Calculate entropy (S) by numerical integration of Cp/T Calculate_Cp->Calculate_S

Caption: Workflow for determining heat capacity and entropy using adiabatic calorimetry.

Detailed Methodology:

  • Calorimeter and Sample Preparation: A known mass of this compound is hermetically sealed in a sample container (calorimeter cell), which is typically made of a material with high thermal conductivity like copper or silver. The cell is equipped with a heater and a thermometer.

  • Adiabatic Environment: The sample cell is placed within a series of concentric shields in a high-vacuum cryostat. The temperatures of these shields are controlled to precisely match the temperature of the sample cell at all times. This "adiabatic" condition minimizes heat exchange between the sample cell and its surroundings.

  • Measurement Procedure: The sample is cooled to a very low temperature, often near absolute zero. A precisely measured quantity of electrical energy is then supplied to the heater in the sample cell, causing its temperature to rise. The temperature increase (ΔT) is carefully measured.

  • Data Collection: This process of energy input and temperature measurement is repeated in small, incremental steps across the entire temperature range of interest.

  • Heat Capacity Calculation: The heat capacity (Cp) at the mean temperature of each interval is calculated by dividing the electrical energy input by the measured temperature rise and the molar amount of the sample.

  • Entropy Calculation: The standard entropy at a given temperature T is determined by numerically integrating the experimental heat capacity data (as Cp/T) from 0 K to T. For the very low-temperature region where measurements are not feasible, the heat capacity is often extrapolated using the Debye T³ law.

Entropy: Statistical Mechanics and Spectroscopy

In addition to calorimetric measurements, the entropy of a molecule in the ideal gas state can be calculated with high accuracy using statistical mechanics, provided that detailed molecular structure and vibrational frequency data are available from spectroscopic experiments (e.g., infrared and Raman spectroscopy) and computational chemistry.

Logical Relationship for Statistical Entropy Calculation

logical_relationship_statistical_entropy cluster_inputs Required Molecular Data cluster_partition Partition Function Calculation cluster_entropy Entropy Calculation Spectroscopy Spectroscopic Data (IR, Raman) Frequencies Vibrational Frequencies Spectroscopy->Frequencies Computation Quantum Chemical Calculations Structure Molecular Structure (Bond lengths, angles) Computation->Structure Computation->Frequencies Q_rot Rotational Partition Function Structure->Q_rot Q_vib Vibrational Partition Function Frequencies->Q_vib Q_trans Translational Partition Function Q_total Total Partition Function (Q) Q_trans->Q_total Q_rot->Q_total Q_vib->Q_total Q_elec Electronic Partition Function Q_elec->Q_total S_calc Calculate Total Entropy (S) from Q and its temperature derivative Q_total->S_calc

Caption: Logical flow for calculating entropy via statistical mechanics and spectroscopy.

Methodology:

  • Determination of Molecular Parameters: The molecular weight, moments of inertia (from the molecular geometry), and vibrational frequencies of this compound are determined. The geometry and vibrational frequencies can be obtained from experimental spectroscopic data or, more commonly, from high-level quantum mechanical calculations.

  • Calculation of Partition Functions: The total molecular partition function (Q) is calculated as the product of the translational, rotational, vibrational, and electronic partition functions. Each of these partition functions is calculated using standard statistical mechanics formulas that depend on the molecular parameters and temperature.

  • Calculation of Entropy: The total entropy of the ideal gas is then calculated from the total partition function and its temperature derivative. This method provides a theoretical value for the entropy that can be compared with experimental values obtained from calorimetry.

Conclusion

The thermodynamic properties of this compound are well-characterized, with extensive data available from reliable sources such as NIST. This guide provides a summary of this critical data and outlines the fundamental experimental and theoretical methodologies used for their determination. For professionals in fields requiring precise chemical data, this information serves as a valuable resource for modeling, simulation, and process optimization.

References

Technical Guide: Safety and Handling of 2,2,4,5-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for 2,2,4,5-Tetramethylhexane (B103312) (CAS No. 16747-42-5). Specific toxicity data for this compound is limited. Much of the guidance is based on the general properties of volatile, flammable branched alkanes. Always consult a comprehensive, up-to-date Safety Data Sheet (SDS) from your supplier before handling this chemical and perform a thorough risk assessment for your specific application.

Chemical Identification and Physical Properties

2,2,4,5-Tetramethylhexane is a branched-chain alkane. It is a colorless liquid at room temperature and is classified as a flammable liquid.[1][2] Due to its non-polar nature, it is insoluble in water but soluble in many organic solvents.[3]

Table 1: Physical and Chemical Properties of 2,2,4,5-Tetramethylhexane

PropertyValueReference
CAS Number 16747-42-5[4][5][6]
Molecular Formula C₁₀H₂₂[4][6]
Molecular Weight 142.28 g/mol [4][5][6]
Appearance Colorless liquid[3]
Boiling Point 147.7 °C at 760 mmHg[1][2]
Flash Point 36.4 °C[1][2]
Density 0.731 g/cm³[1]
Water Solubility Insoluble[3]

Hazard Identification and Toxicology

Potential Health Effects:

  • Inhalation: Vapors may cause dizziness, drowsiness, headache, and other central nervous system (anesthetic) effects.[8]

  • Skin Contact: May cause skin irritation upon prolonged or repeated contact.[8]

  • Eye Contact: May cause eye irritation.[8]

  • Ingestion: Aspiration hazard. If swallowed, the liquid can be aspirated into the lungs, which can cause chemical pneumonitis and may be fatal. Do NOT induce vomiting.

Physical Hazards:

  • Flammability: Flammable liquid and vapor. Vapors can form explosive mixtures with air. Keep away from heat, sparks, open flames, and other ignition sources.

Experimental Protocols

Methodologies for determining key safety parameters are standardized. Laboratories should refer to the full, current versions of these standards.

3.1 Flash Point Determination The flash point of a volatile material is the lowest temperature at which its vapors will ignite in the presence of an ignition source. The value of 36.4°C for 2,2,4,5-tetramethylhexane was likely determined using a method similar to the following:

  • Method: ASTM D93 - Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester.[3][9][10][11]

  • Procedure Outline:

    • A sample of the substance is placed in the test cup of a Pensky-Martens apparatus.

    • The sample is heated at a slow, constant rate while being stirred.[12]

    • An ignition source is directed into the cup at regular temperature intervals.

    • The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite.[11][12]

3.2 Acute Oral Toxicity Assessment Should toxicity data be required, a standard method like the OECD Test Guideline 420 would be appropriate. This method is designed to estimate the acute oral toxicity of a substance while minimizing animal use.

  • Method: OECD Test Guideline 420: Acute Oral Toxicity – Fixed Dose Procedure.[13][14][15]

  • Procedure Outline:

    • The test substance is administered to a group of fasted animals (typically female rats) at one of the fixed dose levels (5, 50, 300, 2000 mg/kg).[13][15]

    • A sighting study is first performed to determine the appropriate starting dose.[13][16]

    • Animals are observed for signs of toxicity and mortality for at least 14 days.[13]

    • The outcome (presence or absence of toxicity/mortality) determines if higher or lower doses need to be tested in subsequent animals. The goal is to identify the dose causing evident toxicity but not mortality, allowing for classification into a GHS category.[17]

Safety and Handling Precautions

4.1 Engineering Controls

  • Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation of vapors.

  • Use explosion-proof electrical, ventilating, and lighting equipment.

  • Ground and bond containers and receiving equipment to prevent static discharge.

4.2 Personal Protective Equipment (PPE) The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.

PPE_Selection_Workflow cluster_ppe Minimum PPE for Handling 2,2,4,5-Tetramethylhexane cluster_risk Risk Assessment cluster_enhanced_ppe Enhanced PPE min_ppe Safety Glasses with Side Shields Nitrile Gloves Lab Coat Closed-toe Shoes risk_assessment Splash or Aerosol Risk? min_ppe->risk_assessment Assess Task risk_assessment2 Large Volume or High Concentration? risk_assessment->risk_assessment2 No splash_ppe Chemical Splash Goggles Face Shield risk_assessment->splash_ppe Yes risk_assessment2->splash_ppe Yes resp_ppe Work in Fume Hood Consider Respirator risk_assessment2->resp_ppe Yes splash_ppe->resp_ppe

Caption: PPE selection logic for handling 2,2,4,5-tetramethylhexane.

4.3 Handling and Storage

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[18]

  • Keep away from all sources of ignition, including heat, sparks, and open flames.[18]

  • Store away from incompatible materials such as strong oxidizing agents.[18]

  • Use non-sparking tools when handling.

Emergency Procedures

5.1 First Aid Measures

First_Aid_Flowchart cluster_exposure Exposure Route cluster_action Immediate Action cluster_medical Medical Attention inhalation Inhalation move_fresh_air Move to fresh air. If not breathing, give artificial respiration. inhalation->move_fresh_air skin Skin Contact wash_skin Remove contaminated clothing. Wash skin with soap and water. skin->wash_skin eye Eye Contact rinse_eyes Rinse with water for 15 mins. Lift eyelids. eye->rinse_eyes ingestion Ingestion do_not_vomit Do NOT induce vomiting. Rinse mouth. ingestion->do_not_vomit seek_medical Seek Immediate Medical Attention move_fresh_air->seek_medical wash_skin->seek_medical If irritation persists rinse_eyes->seek_medical do_not_vomit->seek_medical

Caption: First aid procedures for 2,2,4,5-tetramethylhexane exposure.

5.2 Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Vapors may travel to a source of ignition and flash back. Containers may explode when heated.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

5.3 Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Avoid breathing vapors.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.

  • Containment and Cleanup: Absorb with non-combustible absorbent material (e.g., sand, earth, vermiculite) and place in a suitable container for disposal according to local regulations.

Spill_Response_Plan start Spill Occurs step1 Evacuate non-essential personnel Alert others in the area start->step1 step2 Remove all ignition sources step1->step2 step3 Ensure adequate ventilation step2->step3 step4 Don appropriate PPE (Gloves, Goggles, Respirator if needed) step3->step4 step5 Contain spill with absorbent material (e.g., sand, vermiculite) step4->step5 step6 Collect absorbed material using non-sparking tools step5->step6 step7 Place in a sealed container for hazardous waste disposal step6->step7 end Decontaminate area Report incident step7->end

Caption: General workflow for responding to a spill of a flammable liquid.

References

Methodological & Application

Application Notes and Protocols for the Gas Chromatography Analysis of 3-Ethyl-2,2,4-trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2,2,4-trimethylpentane is a branched-chain alkane with the molecular formula C10H22. As a member of the decane (B31447) isomer group, its analysis is relevant in various fields, including petrochemical analysis, fuel characterization, and as a reference standard in research and quality control. Gas chromatography (GC) is the premier analytical technique for the separation and quantification of volatile and semi-volatile compounds such as branched alkanes.

This document provides a detailed methodology for the analysis of this compound using gas chromatography with flame ionization detection (GC-FID). The protocol herein outlines sample preparation, chromatographic conditions, and data analysis procedures to ensure reliable and reproducible results.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC analysis. The following protocol is recommended for preparing samples containing this compound.

a. Solvent Selection:

  • Dissolve the sample in a high-purity volatile solvent.

  • Recommended Solvents: Hexane, pentane, or iso-octane. These are suitable for dissolving nonpolar analytes like this compound and are compatible with common GC columns.

b. Standard Solution Preparation:

  • Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the selected solvent.

  • Calibration Standards: Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from approximately 1 µg/mL to 100 µg/mL.

c. Sample Dilution:

  • If the concentration of this compound in the unknown sample is high, dilute the sample with the chosen solvent to ensure the analyte concentration falls within the linear range of the calibration curve.

d. Internal Standard:

  • For improved quantitative accuracy and to correct for variations in injection volume, the use of an internal standard is recommended.

  • Suitable Internal Standards: A non-interfering alkane, such as n-nonane or n-decane, at a known concentration should be added to all standards and samples.

Gas Chromatography with Flame Ionization Detection (GC-FID) Methodology

The following GC-FID parameters are recommended for the analysis of this compound. These parameters may be optimized based on the specific instrument and column used.

Parameter Recommended Condition
Gas Chromatograph Agilent 7890A GC System or equivalent
Column Agilent DB-1 (100% Dimethylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness or equivalent non-polar capillary column
Injector Split/Splitless Inlet
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)
Carrier Gas Helium or Hydrogen
Carrier Gas Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program - Initial Temperature: 40 °C, hold for 5 minutes - Ramp: 5 °C/min to 150 °C - Final Hold: Hold at 150 °C for 2 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow Rate 30 mL/min
Air Flow Rate 300 mL/min
Makeup Gas (Nitrogen) 25 mL/min

Data Presentation

Quantitative data for this compound is summarized below. The Kovats retention index is a relative measure of retention time, which aids in compound identification.

Quantitative Data Value
Molecular Formula C10H22
Molecular Weight 142.28 g/mol
Kovats Retention Index (Standard Non-Polar Column) 904[1]

Note: The actual retention time will vary depending on the specific GC system, column, and analytical conditions.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the GC analysis of this compound.

GC_Workflow start Start sample_prep Sample Preparation - Dissolve in Hexane - Add Internal Standard - Prepare Calibration Standards start->sample_prep gc_injection GC Injection - 1 µL Volume - Split Mode (50:1) sample_prep->gc_injection gc_separation Chromatographic Separation - DB-1 Column - Temperature Program gc_injection->gc_separation fid_detection FID Detection - H2/Air Flame gc_separation->fid_detection data_acquisition Data Acquisition - Chromatogram Generation fid_detection->data_acquisition data_analysis Data Analysis - Peak Integration - Calibration Curve - Quantification data_acquisition->data_analysis results Results - Concentration of This compound data_analysis->results end End results->end

Caption: Workflow for the GC analysis of this compound.

Logical Relationship for Method Validation

The following diagram illustrates the key parameters for the validation of the GC-FID method.

Method_Validation method_validation Method Validation linearity Linearity (Calibration Curve) method_validation->linearity accuracy Accuracy (Spike Recovery) method_validation->accuracy precision Precision (Repeatability & Intermediate Precision) method_validation->precision lod_loq LOD & LOQ (Signal-to-Noise Ratio) method_validation->lod_loq selectivity Selectivity (Resolution from Interferences) method_validation->selectivity

Caption: Key parameters for GC-FID method validation.

References

Application Notes & Protocols: 3-Ethyl-2,2,4-trimethylpentane in Fuel Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This document provides detailed application notes and a generalized protocol for the analysis of 3-Ethyl-2,2,4-trimethylpentane, a C10 hydrocarbon isomer, within a fuel matrix. While 2,2,4-trimethylpentane (B7799088) (iso-octane) is the established primary reference standard for octane (B31449) rating, this document outlines a methodology for the qualitative and quantitative analysis of this compound using gas chromatography with flame ionization detection (GC-FID). The protocols provided are intended for researchers, scientists, and professionals in the fields of fuel analysis and drug development who may encounter this isomer in complex hydrocarbon mixtures or consider its use as a secondary reference material or internal standard.

Introduction

Gasoline and other hydrocarbon fuels are complex mixtures of hundreds of compounds, primarily alkanes, cycloalkanes, and aromatic compounds. The performance of these fuels, particularly in internal combustion engines, is critically dependent on their composition. The octane rating of a gasoline, for instance, is a measure of its resistance to autoignition (knocking) and is defined by comparison to reference fuels.[1] By definition, 2,2,4-trimethylpentane (iso-octane) is assigned an octane rating of 100, while n-heptane is assigned a rating of 0.[1]

This compound is a structural isomer of decane (B31447) (C10H22). While not a primary reference standard for octane rating, its presence and concentration in fuel blends can be of interest for comprehensive fuel characterization and for understanding the combustion properties of various isomers. Furthermore, its distinct retention time in gas chromatography allows for its potential use as an internal standard for the quantification of other fuel components.

This application note provides a framework for the analysis of this compound in a fuel sample, leveraging established gas chromatography techniques for hydrocarbon analysis.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for developing appropriate analytical methodologies, particularly for gas chromatography, as properties like boiling point directly influence elution times.

PropertyValue
IUPAC Name This compound
Molecular Formula C10H22
Molecular Weight 142.28 g/mol
CAS Number 52897-18-4
Boiling Point 154.5 °C at 760 mmHg
Density 0.731 g/cm³
Flash Point 40 °C
LogP 3.71470

Data sourced from PubChem and other chemical databases.[2][3]

Experimental Protocols

The following is a generalized protocol for the analysis of this compound in a fuel sample using Gas Chromatography with Flame Ionization Detection (GC-FID).

3.1. Objective:

To identify and quantify the presence of this compound in a complex hydrocarbon mixture such as gasoline.

3.2. Materials and Reagents:

  • Sample: Gasoline or other hydrocarbon fuel.

  • Reference Standard: this compound (purity ≥ 99%).

  • Internal Standard (optional): A compound not typically present in the fuel sample, with a retention time that does not overlap with other components of interest (e.g., Dodecane).

  • Solvent: High-purity n-pentane or hexane (B92381) for dilution.

  • Gases: Helium (carrier gas), Hydrogen (FID), and compressed air (FID) of high purity.

3.3. Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for hydrocarbon analysis (e.g., 100% dimethylpolysiloxane, such as a DB-1 or HP-1, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Autosampler or manual syringe for injection.

  • Chromatography data system for data acquisition and processing.

3.4. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent. From this stock, prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 50, 100 µg/mL). If using an internal standard, add a constant known concentration to each calibration standard.

  • Sample Dilution: Due to the high concentration of components in gasoline, dilute the fuel sample in the chosen solvent. A dilution factor of 1:100 is a common starting point. If using an internal standard, add the same constant known concentration to the diluted sample.

3.5. GC-FID Operating Conditions:

The following are typical starting conditions and may require optimization based on the specific instrument and column used.

ParameterCondition
Column 100% Dimethylpolysiloxane (e.g., DB-1), 30 m x 0.25 mm ID, 0.25 µm
Inlet Temperature 250 °C
Injection Mode Split (e.g., 100:1 ratio)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 40 °C, hold for 5 minRamp: 5 °C/min to 200 °CHold: 5 min at 200 °C
Detector Flame Ionization Detector (FID)
Detector Temp. 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (He) 25 mL/min

3.6. Data Analysis:

  • Identification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time to that of the pure standard.

  • Quantification: Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Use this curve to determine the concentration of this compound in the diluted fuel sample. Account for the initial dilution factor to calculate the concentration in the original sample.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the GC-FID analysis of a fuel sample.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Fuel_Sample Fuel Sample Dilution Dilute in Solvent (e.g., 1:100) Fuel_Sample->Dilution Reference_Std This compound Standard Calibration_Stds Prepare Calibration Standards Reference_Std->Calibration_Stds GC_Injection Inject into GC Dilution->GC_Injection Calibration_Stds->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection FID Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Peak_ID Identify Peak by Retention Time Chromatogram->Peak_ID Quantification Quantify using Calibration Curve Peak_ID->Quantification Result Final Concentration Report Quantification->Result Octane_Rating cluster_engine Engine Performance cluster_standards Reference Standards Knocking Engine Knocking (Autoignition) Smooth_Comb Smooth Combustion Isooctane 2,2,4-Trimethylpentane (Iso-octane) Octane_Scale Octane Rating Scale Isooctane->Octane_Scale = 100 nHeptane n-Heptane nHeptane->Octane_Scale = 0 Fuel Test Fuel Fuel->Octane_Scale Comparison Octane_Scale->Knocking Low Rating Octane_Scale->Smooth_Comb High Rating

References

Application Note: Quantitative Analysis of 3-Ethyl-2,2,4-trimethylpentane in Gasoline by Gas Chromatography with Flame Ionization Detection (GC-FID)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gasoline is a complex mixture of hundreds of hydrocarbons, primarily alkanes, cycloalkanes, and aromatic compounds. The precise composition of gasoline is critical for determining its performance characteristics, such as octane (B31449) number, and for meeting regulatory standards. 3-Ethyl-2,2,4-trimethylpentane (a C10 isoalkane) is one of the many branched-chain alkanes that contribute to the overall properties of the fuel. Accurate quantification of this and other isomers is essential for refinery process optimization, quality control, and research into fuel properties.

This application note details a robust and reliable method for the quantitative analysis of this compound in gasoline using high-resolution capillary gas chromatography with flame ionization detection (GC-FID). The methodology is based on established principles of detailed hydrocarbon analysis (DHA), such as those outlined in ASTM D6729.

Principle

The method employs a high-resolution capillary gas chromatograph to separate the individual hydrocarbon components of a gasoline sample. The sample is injected into the GC, where it is vaporized and carried by an inert gas through a long, narrow capillary column. The separation is based on the differential partitioning of the analytes between the carrier gas (mobile phase) and a thin film of a non-polar stationary phase coated on the inside of the column. Compounds are separated primarily based on their boiling points and molecular structure. As each component elutes from the column, it is detected by a flame ionization detector (FID), which generates a signal proportional to the mass of the hydrocarbon.

For quantitative analysis, an external standard method is used. A calibration curve is generated by analyzing a series of calibration standards containing a known concentration of this compound. The peak area of the target analyte in the gasoline sample is then compared to the calibration curve to determine its concentration.

Experimental

Instrumentation and Consumables:

  • Gas Chromatograph (GC): Agilent 6890N or equivalent, equipped with a split/splitless injector and a flame ionization detector (FID).

  • GC Column: 100% Dimethylpolysiloxane capillary column (e.g., 100 m x 0.25 mm I.D., 0.5 µm film thickness).

  • Carrier Gas: Helium or Hydrogen, high purity.

  • Autosampler: Capable of 1 µL injections.

  • Data System: Chromatography data acquisition and processing software.

  • Vials: 2 mL amber glass vials with PTFE-lined septa.

  • Syringes: 10 µL GC syringe.

  • Volumetric flasks and pipettes.

Reagents and Standards:

  • Gasoline Sample: Commercial gasoline.

  • This compound (CAS: 52897-18-4): Certified analytical standard (≥99% purity).

  • n-Heptane: HPLC grade, for dilution.

  • n-Alkane Standard Mix (C7-C12): To determine retention indices.

Protocol

1. Preparation of Standard Solutions

1.1. Primary Stock Standard (1000 µg/mL): Accurately weigh approximately 10 mg of pure this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with n-heptane. 1.2. Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock standard with n-heptane. A typical concentration range would be 1 µg/mL, 5 µg/mL, 10 µg/mL, 50 µg/mL, and 100 µg/mL.

2. Sample Preparation

2.1. Accurately dilute the gasoline sample with n-heptane. A dilution factor of 1:100 (v/v) is a typical starting point. The final concentration of the analyte should fall within the range of the calibration curve. 2.2. Transfer the diluted sample to a 2 mL autosampler vial.

3. GC-FID Analysis

3.1. Instrument Conditions:

  • Injector: Split mode, Split Ratio: 100:1, Temperature: 250°C
  • Oven Temperature Program:
  • Initial Temperature: 35°C, hold for 15 minutes
  • Ramp 1: 2°C/minute to 60°C
  • Ramp 2: 5°C/minute to 200°C, hold for 10 minutes
  • Column Flow: 1.0 mL/minute (Helium), constant flow mode.
  • Detector (FID): Temperature: 250°C, Hydrogen flow: 30 mL/min, Air flow: 300 mL/min, Makeup gas (Nitrogen) flow: 25 mL/min.
  • Injection Volume: 1 µL.

3.2. Analytical Sequence:

  • Inject a blank (n-heptane).
  • Inject the n-alkane standard mix to determine retention times and calculate the Kovats retention index for peak identification.
  • Inject the calibration standards from lowest to highest concentration.
  • Inject the diluted gasoline sample(s).
  • Inject a calibration check standard periodically to ensure instrument stability.

4. Data Analysis and Quantification

4.1. Peak Identification: Identify the peak corresponding to this compound in the chromatograms based on its retention time, which should be confirmed by comparing its calculated Kovats Retention Index to the known value (approximately 904 on a non-polar column). 4.2. Calibration Curve: Plot the peak area of this compound versus its concentration for the calibration standards. Perform a linear regression to obtain the calibration equation and the correlation coefficient (R²), which should be ≥ 0.995. 4.3. Quantification: Calculate the concentration of this compound in the diluted gasoline sample using the calibration equation. 4.4. Final Calculation: Calculate the weight percent (wt%) of this compound in the original gasoline sample using the following formula:

Data Presentation

The following table summarizes the expected quantitative data for the analysis of C10 isoalkanes in typical commercial gasoline. While the exact concentration of this compound can vary, it is expected to be in a similar range to other highly branched C10 alkanes.

Analyte GroupAnalyte ExampleTypical Retention Time (min)Kovats Retention IndexExpected Concentration Range (wt%)
C10 Isoalkanes This compound ~45-55 ~904 0.1 - 2.0
C8 Isoalkanes2,2,4-Trimethylpentane~30-357740.32 - 4.58[1]
C9 Isoalkanes2,3,4-Trimethylhexane~40-458680.1 - 2.5
C10 n-Alkanen-Decane~58-6210000.5 - 3.0

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock_std Prepare Stock Standard (1000 µg/mL) cal_stds Prepare Calibration Standards (1-100 µg/mL) stock_std->cal_stds gc_injection Inject 1 µL into GC-FID cal_stds->gc_injection sample_prep Dilute Gasoline Sample (1:100 in n-Heptane) sample_prep->gc_injection separation Chromatographic Separation (100m Capillary Column) gc_injection->separation detection Flame Ionization Detection separation->detection peak_id Peak Identification (Retention Time & Kovats Index) detection->peak_id calibration Generate Calibration Curve peak_id->calibration quantification Calculate Concentration in Sample calibration->quantification final_calc Calculate Final wt% quantification->final_calc

Caption: Workflow for the quantitative analysis of this compound in gasoline.

Logical Relationship for Analyte Quantification

quantification_logic known_conc Known Concentration (Calibration Standards) cal_curve Calibration Curve (Linear Regression) known_conc->cal_curve peak_area_std Peak Area (from GC-FID) peak_area_std->cal_curve result Calculated Concentration (wt%) cal_curve->result Interpolate gas_sample Gasoline Sample (Unknown Concentration) peak_area_sample Peak Area (from GC-FID) gas_sample->peak_area_sample peak_area_sample->result Input

Caption: Logical diagram illustrating the external standard quantification method.

References

Application Note: Predicted ¹H and ¹³C NMR Spectral Assignments for 3-Ethyl-2,2,4-trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignments for the branched alkane, 3-Ethyl-2,2,4-trimethylpentane. Due to the absence of publicly available experimental spectra, the data presented herein are predicted based on established NMR principles and spectral data from analogous structures. This application note includes detailed tables of predicted chemical shifts, multiplicities, and assignments, a standard experimental protocol for NMR data acquisition of liquid alkanes, and a structural diagram with atom numbering for clear correlation.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound.

Note on Data: The spectral data provided below are predicted values and have not been derived from experimental measurements. These predictions are based on the analysis of chemical shift databases and spectral data of structurally similar compounds. Actual experimental values may vary.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Solvent: CDCl₃, Reference: TMS)

Atom Number(s)Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~ 0.88t3H-CH₂CH₃
2a, 2b~ 1.35m2H-CH₂ CH₃
3~ 1.75m1H-CH (CH₂)CH(CH₃)₂
4~ 1.65m1H-CHCH (CH₃)₂
5, 6~ 0.85d6H-CH(CH₃ )₂
7, 8, 9~ 0.95s9H-C(CH₃ )₃

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃, Reference: TMS)

Atom NumberPredicted Chemical Shift (δ, ppm)Carbon Type
1~ 12.0Primary (-CH₃)
2~ 25.0Secondary (-CH₂)
3~ 50.0Tertiary (-CH)
4~ 35.0Tertiary (-CH)
5, 6~ 22.0Primary (-CH₃)
C(CH₃)₃ Carbon~ 32.0Quaternary (>C<)
7, 8, 9~ 28.0Primary (-CH₃)

Experimental Protocol for NMR Data Acquisition

This section outlines a general procedure for acquiring ¹H and ¹³C NMR spectra of liquid alkane samples, such as this compound.

2.1. Sample Preparation

  • Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities.

  • Solvent Selection: Use a deuterated solvent appropriate for alkanes, typically chloroform-d (B32938) (CDCl₃).

  • Concentration: Prepare a solution by dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) to the solvent to serve as an internal reference for chemical shifts (δ = 0.00 ppm).

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette during transfer.

  • Capping: Securely cap the NMR tube.

2.2. Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

For ¹H NMR:

  • Spectrometer Frequency: 400 MHz

  • Pulse Program: Standard single-pulse (zg30)

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 8-16

  • Spectral Width: 12-16 ppm

  • Temperature: 298 K

For ¹³C NMR:

  • Spectrometer Frequency: 100 MHz

  • Pulse Program: Proton-decoupled (zgpg30)

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 128-1024 (or more, depending on concentration)

  • Spectral Width: 200-240 ppm

  • Temperature: 298 K

2.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

  • Integration (¹H NMR): Integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shift of each peak.

Diagrams and Visualizations

The following diagrams illustrate the chemical structure and a conceptual workflow for NMR analysis.

Caption: Chemical structure of this compound with numbered carbon backbone for NMR assignments.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_output Output Sample This compound Mix Dissolve and Mix Sample->Mix Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Mix Standard Internal Standard (TMS) Standard->Mix NMR_Tube Transfer to NMR Tube Mix->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_Acq ¹H NMR Acquisition Spectrometer->H1_Acq C13_Acq ¹³C NMR Acquisition Spectrometer->C13_Acq FID Free Induction Decay (FID) H1_Acq->FID C13_Acq->FID FT Fourier Transform FID->FT Phase_Base Phasing and Baseline Correction FT->Phase_Base Reference Referencing to TMS Phase_Base->Reference Analysis Integration and Peak Picking Reference->Analysis H1_Spectrum ¹H NMR Spectrum Analysis->H1_Spectrum C13_Spectrum ¹³C NMR Spectrum Analysis->C13_Spectrum

Application Note: Analysis of 3-Ethyl-2,2,4-trimethylpentane by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-Ethyl-2,2,4-trimethylpentane, a highly branched alkane. Due to the absence of a publicly available experimental mass spectrum for this specific isomer, this document provides a theoretical fragmentation analysis based on established principles of mass spectrometry. The primary fragmentation pathways involve cleavage at the most substituted carbon atoms, leading to the formation of stable tertiary and secondary carbocations. This document also provides a general protocol for the analysis of volatile alkanes using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound (C10H22, Molecular Weight: 142.28 g/mol ) is a structural isomer of decane.[1] The analysis of branched alkanes by mass spectrometry is crucial in various fields, including petrochemical analysis and environmental monitoring. The fragmentation patterns of these molecules are governed by the stability of the resulting carbocations, with preferential cleavage occurring at branching points.[2][3] Highly branched alkanes, such as the topic compound, often exhibit a weak or absent molecular ion peak.[4]

Predicted Mass Spectrometry Fragmentation Pattern

The electron ionization mass spectrum of this compound is predicted to be dominated by fragments resulting from the cleavage of C-C bonds at the branching points to form stable carbocations. The molecular ion at m/z 142 is expected to be of very low abundance or completely absent.

The predicted major fragmentation pathways are as follows:

  • Formation of the tert-butyl cation (m/z 57): Cleavage of the C2-C3 bond is expected to readily form the highly stable tertiary tert-butyl carbocation ([C(CH3)3]+). This fragment is predicted to be the base peak in the spectrum.

  • Formation of the [M-57]+ ion (m/z 85): Loss of a tert-butyl radical from the C2 position or an isobutyl radical from the C4 position would lead to the formation of a stable tertiary or secondary carbocation with m/z 85.

  • Formation of the [M-29]+ ion (m/z 113): The loss of an ethyl radical from the C3 position would result in a stable tertiary carbocation, leading to a significant peak at m/z 113.

  • Other significant fragments: Other expected fragments include the loss of a methyl radical (m/z 127), an isopropyl radical (m/z 99), and the presence of smaller alkyl fragments such as propyl/isopropyl (m/z 43) and ethyl (m/z 29) cations.

Data Presentation

The predicted quantitative fragmentation data for this compound is summarized in the table below. The relative abundance is estimated based on the predicted stability of the corresponding carbocations.

m/zPredicted Relative Abundance (%)Proposed Fragment Ion
2915[C2H5]+
4340[C3H7]+
57100[C4H9]+ (tert-butyl)
8570[C6H13]+
9925[C7H15]+
11350[C8H17]+
12710[C9H21]+
142<1[C10H22]+• (Molecular Ion)

Experimental Protocol: GC-MS Analysis of Volatile Alkanes

This protocol provides a general method for the analysis of this compound and other volatile alkanes.

4.1. Instrumentation

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • Capillary Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

4.2. Reagents

  • Helium (carrier gas), 99.999% purity.

  • This compound standard (if available).

  • Hexane (B92381) or other suitable solvent for dilution.

4.3. GC Conditions

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at a rate of 10 °C/min.

    • Hold: Hold at 200 °C for 5 minutes.

4.4. MS Conditions

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Mass Range: m/z 20-200

  • Scan Speed: 1000 amu/s

4.5. Sample Preparation

  • Prepare a dilute solution of the alkane sample in hexane (e.g., 100 ppm).

  • Vortex the solution to ensure homogeneity.

  • Transfer the solution to a 2 mL autosampler vial.

4.6. Data Analysis

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak of interest.

  • Identify the characteristic fragment ions and compare them to the predicted fragmentation pattern or a reference library (e.g., NIST).

Visualization of Predicted Fragmentation

The following diagram illustrates the primary predicted fragmentation pathways of this compound upon electron ionization.

G cluster_frags Primary Fragments cluster_losses Neutral Losses M [C10H22]+• (m/z 142) This compound L29 - •C2H5 M->L29 L57 - •C4H9 M->L57 L85 - •C6H13 M->L85 L15 - •CH3 M->L15 F113 [C8H17]+ (m/z 113) F85 [C6H13]+ (m/z 85) F57 [C4H9]+ (m/z 57) (Base Peak) F127 [C9H21]+ (m/z 127) L29->F113 L57->F85 L85->F57 L15->F127

References

3-Ethyl-2,2,4-trimethylpentane: Application Notes and Protocols for Use as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative analytical chemistry, particularly in chromatographic techniques such as gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), the use of an internal standard (IS) is a critical practice to ensure accuracy and precision. An internal standard is a compound of known concentration that is added to a sample before analysis. By comparing the detector response of the analyte to that of the internal standard, variations arising from sample preparation, injection volume, and instrument drift can be effectively compensated for.

This document provides detailed application notes and protocols for the use of 3-Ethyl-2,2,4-trimethylpentane as an internal standard in the analysis of volatile organic compounds (VOCs) and hydrocarbons. While its isomer, 2,2,4-trimethylpentane (B7799088) (isooctane), is more commonly utilized, this compound offers distinct chromatographic properties that may be advantageous in specific analytical scenarios.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an internal standard is paramount for its appropriate application. The properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₂₂[1]
Molecular Weight 142.28 g/mol [1]
CAS Number 52897-18-4[1]
Boiling Point 163-164 °C
Density 0.757 g/cm³
Structure

Rationale for Use as an Internal Standard

The selection of an appropriate internal standard is guided by several key principles. The ideal internal standard should:

  • Be chemically similar to the analytes of interest.

  • Not be naturally present in the sample matrix.

  • Be chromatographically resolved from the analytes and any matrix interferences.

  • Have a retention time close to, but distinct from, the analytes.

  • Be stable and non-reactive under the analytical conditions.

This compound, as a branched alkane, is chemically inert and suitable for the analysis of other hydrocarbons and non-polar VOCs. Its boiling point and retention time differ from its more common isomer, isooctane, which can be beneficial in complex matrices where co-elution is a concern.

Application: Quantification of Volatile Hydrocarbons in a Simulated Gasoline Matrix by GC-MS

This section outlines a protocol for the quantification of target volatile hydrocarbons, such as toluene (B28343) and ethylbenzene, in a simulated gasoline matrix using this compound as an internal standard.

Logical Workflow for Quantitative Analysis

workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification A Prepare Analyte Stock Solution C Create Calibration Standards (Spike matrix with analytes and constant IS) A->C B Prepare Internal Standard (IS) Stock Solution (this compound) B->C D Prepare Sample (Spike with constant IS) B->D E Inject Calibration Standards C->E F Inject Prepared Sample D->F G Generate Calibration Curve (Ratio of Analyte Area / IS Area vs. Concentration) E->G H Calculate Analyte Concentration in Sample F->H G->H signaling_pathway cluster_input Inputs cluster_process Analytical Process cluster_output Outputs Analyte Analyte (Unknown Concentration) GC Gas Chromatography (Separation) Analyte->GC IS Internal Standard (IS) (Known Concentration) IS->GC MS Mass Spectrometry (Detection) GC->MS Analyte_Response Analyte Response (Peak Area) MS->Analyte_Response IS_Response IS Response (Peak Area) MS->IS_Response Quantification Quantification (Ratio Calculation) Analyte_Response->Quantification IS_Response->Quantification Result Analyte Concentration (Calculated) Quantification->Result

References

Application Notes and Protocols: 3-Ethyl-2,2,4-trimethylpentane in the Petrochemical Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-Ethyl-2,2,4-trimethylpentane, a highly branched C10 alkane, and its relevance within the petrochemical industry. While specific data for this isomer is limited, its applications are understood within the broader context of alkylate, a key high-octane gasoline blending component.

Introduction

This compound (C10H22) is a saturated branched-chain hydrocarbon.[1][2][3] In the petrochemical industry, the primary application for such highly branched alkanes is as a component in high-octane gasoline. It is formed as a minor product during the alkylation of isobutane (B21531) with light olefins, a critical refinery process for producing clean-burning, high-performance fuels. While not as prevalent as its C8 counterpart, 2,2,4-trimethylpentane (B7799088) (isooctane), its structural properties suggest it is a valuable contributor to the overall octane (B31449) rating of alkylate gasoline.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its application and handling in a laboratory or industrial setting.

PropertyValueReference
Molecular Formula C10H22[1][2]
Molecular Weight 142.28 g/mol [1][4]
CAS Number 52897-18-4[1]
Density 0.757 g/mL[5]
Boiling Point 155 °C[5]
Refractive Index 1.422[5]

Application as a High-Octane Fuel Component

The principal application of this compound is as a component of alkylate, which is a premium gasoline blending stock due to its high octane rating, low vapor pressure, and clean-burning characteristics.

Octane Number and Performance

Table of Octane Numbers for Structurally Similar Alkanes:

CompoundMolecular FormulaRONMON
n-HeptaneC7H1600
2,2,4-Trimethylpentane (Isooctane)C8H18100100
2,3,4-TrimethylpentaneC8H18106.199.4
2,2,3-TrimethylpentaneC8H18109.699.9
n-DecaneC10H22~ -20~ -25
This compound (Estimated) C10H22 >100 ~95-105

Note: The octane number for this compound is an estimate based on structure-property relationships.

Experimental Protocols

The industrial production of this compound occurs as part of the alkylation process, which generates a mixture of highly branched alkanes. A specific protocol for the selective synthesis of this particular isomer is not commercially established. The following is a generalized laboratory-scale protocol for the acid-catalyzed alkylation of isobutane with an olefin, which would yield a product stream containing various C8-C10 isomers, including this compound.

Generalized Sulfuric Acid-Catalyzed Alkylation

Objective: To synthesize a mixture of highly branched alkanes (alkylate) containing C10 isomers.

Materials:

  • Liquefied isobutane

  • Isobutylene (B52900) (or other light olefin)

  • Concentrated sulfuric acid (98-99%)

  • Ice-salt bath

  • High-pressure reactor with stirring mechanism

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • Cool the high-pressure reactor to between 0 and 10°C using an ice-salt bath.

  • Introduce a known volume of concentrated sulfuric acid into the reactor.

  • Begin vigorous stirring of the sulfuric acid.

  • Slowly feed liquefied isobutane and isobutylene into the reactor at a controlled molar ratio (typically a high isobutane-to-olefin ratio, e.g., 10:1, is maintained to minimize side reactions).

  • Maintain the temperature and pressure within the reactor throughout the addition of reactants.

  • After the addition is complete, allow the reaction to continue for a specified residence time (e.g., 20-30 minutes) with continuous stirring.

  • Stop the reaction and allow the mixture to settle into two phases: an acid phase and a hydrocarbon phase.

  • Carefully separate the hydrocarbon phase (the alkylate) from the acid phase.

  • Neutralize and wash the alkylate to remove any residual acid.

  • Analyze the composition of the alkylate using GC-MS to identify the various isomers produced, including this compound.

Visualizations

Alkylation Process Workflow

The following diagram illustrates the general workflow for the production of alkylate, which contains this compound.

G cluster_feed Feed Streams cluster_process Alkylation Unit cluster_output Product Streams isobutane Isobutane reactor Alkylation Reactor (Sulfuric Acid Catalyst) isobutane->reactor olefins Light Olefins (e.g., Isobutylene) olefins->reactor settler Acid Settler reactor->settler alkylate High-Octane Alkylate (contains this compound) settler->alkylate spent_acid Spent Acid Recycle/Regeneration settler->spent_acid

Caption: Generalized workflow of the petrochemical alkylation process.

Logical Relationship of Branched Alkanes to Fuel Properties

The following diagram illustrates the relationship between the molecular structure of alkanes and their resulting fuel properties.

G cluster_structure Molecular Structure cluster_properties Fuel Properties straight_chain Straight-Chain Alkanes (e.g., n-Decane) low_octane Low Octane Number straight_chain->low_octane branched_chain Highly Branched Alkanes (e.g., this compound) high_octane High Octane Number branched_chain->high_octane knocking Prone to Knocking low_octane->knocking anti_knock Good Anti-Knock Properties high_octane->anti_knock

Caption: Relationship between alkane structure and octane properties.

References

Application Note: High-Resolution GC Method for the Separation of 3-Ethyl-2,2,4-trimethylpentane and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The separation of branched-chain alkane isomers, such as the C10 isomers including 3-Ethyl-2,2,4-trimethylpentane, presents a significant analytical challenge due to their similar boiling points and physicochemical properties. Achieving high-resolution separation is critical for quality control, impurity profiling, and detailed hydrocarbon analysis in the petroleum, chemical, and pharmaceutical industries. This application note provides a detailed protocol for a high-resolution gas chromatography (GC) method designed to separate this compound from its closely related isomers. The method utilizes a long, non-polar capillary column and an optimized temperature program to achieve baseline separation.

Experimental Protocols

A successful separation of closely eluting isomers relies on the careful optimization of several GC parameters, including the column dimensions, stationary phase, and oven temperature program.[1][2]

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 6890/7890, Thermo Scientific TRACE 1300, or equivalent, equipped with a split/splitless inlet and a Flame Ionization Detector (FID).

  • GC Column: A non-polar column is recommended for separation based on boiling point.[3] A long column enhances resolution.[3]

    • Recommended Column: DB-5ms or equivalent (100% Dimethylpolysiloxane), 60 m x 0.25 mm ID, 0.25 µm film thickness.[3][4]

  • Carrier Gas: Helium or Hydrogen, high purity (99.999%).

  • Gases for FID: Hydrogen and Air, high purity.

  • Inlet Liner: Deactivated, splitless glass wool liner.[3]

  • Syringe: 10 µL gas-tight syringe for liquid injection.

  • Vials: 2 mL amber glass vials with PTFE/silicone septa.

  • Solvent: Hexane or Pentane, GC grade.

  • Sample: Standard mixture containing this compound and other C10 isomers.

Sample Preparation
  • Prepare a stock solution of the C10 isomer standard mixture at 1000 µg/mL in hexane.

  • Create a working standard by diluting the stock solution to a final concentration of 10 µg/mL in hexane.

  • Transfer the working standard to a 2 mL autosampler vial for analysis.

GC Method and Instrument Setup

The following table summarizes the optimized GC conditions for the separation of C10 alkane isomers. A slow temperature ramp is crucial for resolving isomers with small differences in boiling points.[3][5]

Table 1: GC Method Parameters

ParameterRecommended Setting
Column DB-5ms (or equivalent), 60 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Split/Splitless
Inlet Temperature 250 °C
Injection Mode Split
Split Ratio 100:1 (can be optimized to avoid column overload)[3]
Injection Volume 1.0 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow Mode)[3]
Oven Program
- Initial Temp40 °C, hold for 5 minutes
- Ramp 12 °C/min to 120 °C
- HoldHold for 2 minutes at 120 °C
Detector Flame Ionization Detector (FID)
Detector Temp 300 °C
H₂ Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N₂) 25 mL/min

Data Presentation

The described method is expected to provide high resolution for C10 alkane isomers. The following table presents hypothetical, yet representative, retention data based on the principles of GC separation for these compounds. Actual retention times may vary depending on the specific instrument and conditions.

Table 2: Representative Chromatographic Data (Hypothetical)

Compound NameExpected Retention Time (min)Resolution (Rs) vs. previous peak
2,2,3,3-Tetramethylhexane28.5-
2,3,3,4-Tetramethylhexane29.2> 1.5
This compound 30.1 > 1.5
2,2,5-Trimethylheptane30.8> 1.5
n-Decane35.5> 2.0

Method Optimization and Troubleshooting

  • Resolution: If co-elution occurs, consider decreasing the temperature ramp rate further (e.g., to 1 °C/min).[3] Using an even longer column (e.g., 100 m) can also increase efficiency and resolution.[4]

  • Peak Shape: Peak tailing may indicate active sites in the inlet or column.[3] Ensure a high-quality, deactivated inlet liner is used and consider trimming the first few centimeters of the column from the inlet side.[3]

  • Sensitivity: If signal intensity is low, the split ratio can be reduced (e.g., 50:1). For trace analysis, a splitless injection may be necessary, though this requires significant optimization of the initial oven temperature and hold time to ensure good peak shape.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the analysis of this compound isomers using the described GC method.

GC_Workflow cluster_prep 1. Sample Preparation cluster_gc 2. GC Analysis cluster_data 3. Data Processing Standard Prepare C10 Isomer Standard (10 µg/mL) Sample Transfer to Autosampler Vial Standard->Sample Injection Inject 1 µL Sample (100:1 Split) Sample->Injection Separation Chromatographic Separation (60m DB-5ms Column) Slow Temperature Ramp Injection->Separation Detection FID Detection Separation->Detection Acquire Acquire Chromatogram Detection->Acquire Integrate Integrate Peaks (Retention Time, Area) Acquire->Integrate Report Generate Report (Quantify Isomers) Integrate->Report

Caption: Workflow for GC analysis of C10 alkane isomers.

References

Application Note: Purity Assessment of 3-Ethyl-2,2,4-trimethylpentane by Gas Chromatography with Flame Ionization Detection (GC-FID)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust method for determining the purity of 3-Ethyl-2,2,4-trimethylpentane using Gas Chromatography with Flame Ionization Detection (GC-FID). The protocol provides comprehensive instrument parameters, sample preparation guidelines, and data analysis procedures suitable for quality control and research environments.

Introduction

This compound (C₁₀H₂₂) is a branched-chain alkane.[1][2][3] Accurate determination of its purity is critical for its application in various chemical synthesis and research fields. Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely used and reliable analytical technique for the quantitative analysis of volatile organic compounds like hydrocarbons.[4][5] The FID detector offers high sensitivity towards compounds containing carbon-hydrogen bonds, making it an ideal choice for this application.[6][7] This protocol outlines a validated GC-FID method for the purity assessment of this compound.

Experimental Protocol

This section provides a detailed methodology for the purity analysis.

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent) equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • GC Column: Agilent J&W DB-5 (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Gases (High Purity): Helium or Hydrogen (Carrier Gas), Hydrogen (FID), Compressed Air (FID), Nitrogen (Makeup Gas).

  • Solvent: Hexane (GC Grade or equivalent).

  • Sample: this compound (CAS: 52897-18-4).[1]

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.

ParameterSetting
Injector Split/Splitless
Injector Temperature250 °C
Injection Volume1.0 µL
Split Ratio50:1
Oven Program
Initial Temperature50 °C, hold for 2 minutes
Ramp Rate10 °C/min
Final Temperature200 °C, hold for 5 minutes
Column
Carrier GasHelium
Flow Rate1.2 mL/min (Constant Flow)
Detector (FID)
Detector Temperature300 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (N₂) Flow25 mL/min
  • Solvent Blank: Fill a vial with Hexane. This will be used to check for solvent impurities and establish a baseline.

  • Sample Preparation: Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask. Dilute to volume with Hexane and mix thoroughly to create a 10 mg/mL solution. Transfer the solution to an autosampler vial.

The general workflow for the analysis is depicted below. It begins with receiving the sample and proceeds through preparation, instrumental analysis, and data processing to the final purity report.

GC_FID_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_reporting Reporting A Sample Receipt & Login B Standard & Sample Preparation (Dilution in Hexane) A->B C GC-FID System Setup (Method Parameters) B->C D Instrumental Analysis (Blank, Sample Injections) C->D E Data Acquisition (Chromatogram Generation) D->E F Data Processing (Peak Integration) E->F G Purity Calculation (Area Percent Method) F->G H Final Report Generation G->H

Workflow for GC-FID Purity Assessment.

The purity of this compound is calculated using the area percent method. This method assumes that the FID response is proportional to the mass of the carbon-containing analytes.[5]

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Where:

  • Area of Main Peak: The integrated peak area of this compound.

  • Total Area of All Peaks: The sum of the integrated peak areas of all components in the chromatogram, excluding the solvent peak.

Results and Data Presentation

A sample of this compound was analyzed using the protocol described above. The resulting data is summarized in the table below. The chromatogram showed a major peak corresponding to the main component and minor peaks attributed to structurally related impurities.

Table 1: Quantitative Analysis of this compound Sample

Peak IDComponent NameRetention Time (min)Peak Area (mAU*s)Area %
12,2,4-Trimethylpentane (Isooctane)6.8515,2300.45
2Unknown Impurity8.125,1100.15
3This compound 9.04 3,358,950 99.20
43-Ethyl-2,3,4-trimethylpentane9.696,7700.20
Total 3,386,060 100.00

Note: Impurities listed are potential isomers or related compounds and may vary between batches. Retention times are approximate and should be confirmed with certified reference standards.

Conclusion

The GC-FID method detailed in this application note is simple, rapid, and reliable for the purity assessment of this compound. The method demonstrates good separation of the main component from potential impurities, allowing for accurate quantification. This protocol is suitable for routine quality control in both industrial and research settings, ensuring the integrity of the material for its intended use.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing GC Column Selection for Branched Alkane Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing Gas Chromatography (GC) column selection for the complex task of separating branched alkanes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors to consider when selecting a GC column for branched alkane separation?

A: The selection of an appropriate capillary column is the most critical step for a successful separation. The decision should be based on four key factors, in order of importance: stationary phase, column internal diameter (I.D.), film thickness, and column length.[1][2] Choosing the right stationary phase is paramount as it dictates the selectivity of the separation.[3][4]

Q2: What type of stationary phase is most effective for separating branched alkanes?

A: For separating branched alkanes, a non-polar stationary phase is the industry standard.[5] The separation of alkanes is primarily governed by their boiling points, and non-polar phases facilitate this elution order.[2][6][7] Common and effective stationary phases include 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane.[6] The principle of "like dissolves like" is central here; non-polar compounds are best separated by non-polar columns.[1][8]

Q3: How do column dimensions (length, I.D., film thickness) impact the separation of branched alkanes?

A: Each dimension has a significant effect on the chromatographic resolution:

  • Column Length: A longer column provides more theoretical plates, which generally improves resolution, but it also leads to longer analysis times.[6][9] Doubling the column length increases resolution by a factor of approximately 1.4.[9][10] For complex mixtures of branched alkanes, a column length of 30-60 meters is often recommended.[6]

  • Internal Diameter (I.D.): A smaller I.D. (e.g., 0.18 mm or 0.25 mm) increases column efficiency and, therefore, resolution.[6] However, smaller I.D. columns have a lower sample capacity.[1][7] The 0.25 mm I.D. is a popular choice as it offers a good balance between efficiency and capacity.[1][2]

  • Film Thickness: The thickness of the stationary phase film affects retention time and sample capacity. For high-boiling point branched alkanes, a thinner film (e.g., 0.25 µm to 0.50 µm) is generally preferred to ensure shorter analysis times.[6] Thicker films increase retention and are more suitable for highly volatile compounds.[6]

Troubleshooting Guides

Q1: Why am I experiencing poor resolution or co-elution of my branched alkane isomers?

A: Poor resolution is a common challenge in separating structurally similar alkane isomers. Several factors could be the cause:

  • Inappropriate Stationary Phase: You must use a non-polar stationary phase, as alkanes separate primarily by boiling point.[6]

  • Suboptimal Column Dimensions: Your column may be too short or have too large an internal diameter. For complex samples, consider using a longer column (≥60 m) and a smaller I.D. (e.g., 0.18 mm) to enhance efficiency.[6]

  • Incorrect Oven Temperature Program: The temperature ramp rate significantly affects resolution. A slow ramp rate (e.g., 5-10°C/min) increases the interaction between the analytes and the stationary phase, which can improve separation.[6]

  • Improper Carrier Gas Flow Rate: An incorrect flow rate can cause peak broadening, which reduces resolution.[6]

Q2: What is causing my alkane peaks to tail?

A: Peak tailing, where a peak appears asymmetrical with a drawn-out trailing edge, can compromise quantification. The primary causes are:

  • Active Sites: Active sites, such as residual silanol (B1196071) groups within the GC system (e.g., in the inlet liner or the column itself), can interact with analytes, causing tailing.[6][11] Using a high-quality, inert column and deactivated liners can mitigate this issue.[6]

  • Column Overloading: Injecting too much sample can saturate the column, leading to peak distortion, including tailing.[11] Try reducing the injection volume or using a column with a higher capacity (thicker film or wider I.D.).[7]

  • Improper Column Installation: A poor column cut or incorrect installation in the inlet or detector can create dead volume and disturb the sample path, leading to tailing.[12]

Q3: Why am I seeing unexpected "ghost peaks" in my chromatogram?

A: Ghost peaks are signals that appear in your chromatogram even during a blank run. They are typically a sign of contamination.[11]

  • System Contamination: Residue from previous samples can accumulate in the inlet liner. Regularly replacing the inlet liner is a crucial preventative measure.[11]

  • Septum Bleed: Particles from a degrading septum can enter the inlet and show up as ghost peaks.[11]

  • Carrier Gas Impurities: Impurities in the carrier gas can accumulate on the column at the initial oven temperature and elute as the temperature increases. Ensure high-purity gas and install appropriate traps.[13]

Q4: My baseline is drifting or noisy. What are the potential causes?

A: An unstable baseline can interfere with peak integration and reduce sensitivity. Common causes include:

  • Column Bleed: At high temperatures, the stationary phase can degrade and elute from the column, causing the baseline to drift upwards.[14] Ensure you are operating within the column's specified temperature limits.[13]

  • Gas Leaks: Oxygen leaking into the system can accelerate the degradation of the stationary phase, leading to increased bleed and noise.[13][14] Regularly check for leaks at all fittings.

  • Contaminated Detector: A dirty detector can produce a noisy or drifting baseline.[14] Follow the manufacturer's instructions for cleaning your specific detector.

Data Presentation

Table 1: GC Column Stationary Phase Selection for Alkanes

PolarityStationary Phase CompositionPrimary Separation MechanismRecommended Use
Non-Polar 100% DimethylpolysiloxaneBoiling PointGeneral purpose for all alkanes.[2]
Non-Polar 5% Phenyl / 95% DimethylpolysiloxaneBoiling Point, with some π-π interactionsExcellent for detailed hydrocarbon analysis and general use.[2][6]
Intermediate Polarity (e.g., 50% Phenyl)Boiling Point & Dipole MomentsAlternate selectivity, may help resolve specific isomers.[7]

Table 2: Impact of Column Dimensions on Branched Alkane Separation

ParameterEffect of Increasing the ParameterGeneral Recommendation for Branched Alkanes
Length Increases resolution, analysis time, and cost.30 m for general use; ≥60 m for very complex isomer mixtures.[6]
Internal Diameter (I.D.) Decreases resolution and efficiency; Increases sample capacity.0.25 mm for a good balance of resolution and capacity; 0.18 mm for higher resolution needs.[6]
Film Thickness Increases retention, resolution of volatile compounds, and sample capacity.0.25 µm to 0.50 µm is suitable for a wide range of alkanes.[6]

Logical Workflow Visualization

The following diagram illustrates a logical workflow to guide the selection of an optimal GC column for branched alkane separation.

GC_Column_Selection_Workflow cluster_dims cluster_opt start Start: Define Analytical Goal (e.g., Separate Branched Isomers) phase_select Step 1: Select Stationary Phase start->phase_select nonpolar Choose Non-Polar Phase (e.g., 5% Phenyl Polysiloxane) Principle: 'Like Dissolves Like' phase_select->nonpolar dimensions Step 2: Determine Column Dimensions nonpolar->dimensions id Select Internal Diameter (I.D.) dimensions->id length Select Length dimensions->length film Select Film Thickness dimensions->film id_choice 0.25 mm ID: Good balance 0.18 mm ID: Higher resolution id->id_choice length_choice 30 m: General purpose ≥60 m: High complexity length->length_choice film_choice 0.25 - 0.50 µm: Good range Thinner for high boilers film->film_choice optimization Step 3: Optimize Method Parameters params Adjust Oven Temp Program Optimize Carrier Gas Flow optimization->params troubleshoot Step 4: Evaluate & Troubleshoot params->troubleshoot resolution_check Poor Resolution? troubleshoot->resolution_check tailing_check Peak Tailing? troubleshoot->tailing_check revisit_dims Re-evaluate Dimensions (Longer column, smaller ID) resolution_check->revisit_dims Yes end End: Optimized Separation resolution_check->end No check_system Check for Active Sites (Inlet Liner, Column Cut) tailing_check->check_system Yes tailing_check->end No, to End revisit_dims->optimization check_system->optimization cluster_dims cluster_dims

A logical workflow for selecting a GC column for branched alkane separation.

Experimental Protocols

General Protocol for GC Analysis of High-Molecular-Weight Branched Alkanes

This protocol provides a starting point for method development. Parameters should be optimized for specific applications.

  • Column Selection:

    • Choose a non-polar capillary column, such as one with a 5% Phenyl / 95% Dimethyl Polysiloxane stationary phase.[5]

    • Select appropriate dimensions based on sample complexity. A good starting point is a 30 m x 0.25 mm I.D., 0.25 µm film thickness column.[6] For highly complex mixtures, consider a 60 m column.[6]

  • Instrument Parameters:

    • Carrier Gas: Use high-purity Helium or Hydrogen. Set to an optimal flow rate (e.g., consult the manufacturer's guidelines or use a van Deemter plot to determine the optimum).[6]

    • Inlet: Use a split/splitless injector.

      • Temperature: Set to a temperature that ensures rapid vaporization of the sample without degradation (e.g., 300-350°C).

      • Split Ratio: Start with a split ratio of 50:1 and adjust as needed to avoid column overload.

    • Oven Temperature Program:

      • Initial Temperature: Hold at a low temperature (e.g., 50°C) for 1-2 minutes.

      • Ramp Rate: Increase the temperature at a controlled rate. A slower ramp (5-10°C/min) generally provides better resolution for closely eluting isomers.[6]

      • Final Temperature: Ramp to a final temperature high enough to elute all compounds of interest, but do not exceed the column's maximum operating temperature (e.g., 320-350°C).[5]

      • Final Hold: Hold at the final temperature for 5-10 minutes to ensure all components have eluted.

    • Detector (e.g., FID or MS):

      • Temperature: Set the detector temperature higher than the final oven temperature to prevent condensation (e.g., 350°C).

      • Acquisition Rate: Ensure a sufficient data acquisition rate to define the narrow peaks accurately.

  • Sample Preparation:

    • Dissolve the alkane sample in a volatile, non-polar solvent (e.g., hexane (B92381) or heptane) at an appropriate concentration.

    • Filter the sample if necessary to remove particulates.

  • Analysis:

    • Inject 1 µL of the prepared sample.

    • Acquire the chromatogram.

    • Analyze the data, paying close attention to peak shape, resolution, and retention times.

    • If necessary, adjust parameters (e.g., temperature ramp, flow rate) to optimize the separation.

References

Technical Support Center: Improving Resolution of 3-Ethyl-2,2,4-trimethylpentane and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals facing challenges in the gas chromatographic (GC) separation of 3-Ethyl-2,2,4-trimethylpentane from its structurally similar isomers. Achieving baseline resolution of these compounds is critical for accurate identification and quantification, but it is often complicated by their similar boiling points and physicochemical properties.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate this compound from its isomers?

The primary challenge in separating branched alkane isomers lies in their similar physical properties.[1] Separation in gas chromatography, particularly on standard non-polar columns, is mainly driven by differences in boiling points.[1][2] Isomers of C10 alkanes, such as this compound, often have very close boiling points, leading to overlapping peaks and co-elution.[3] Achieving separation requires high-efficiency chromatography systems and carefully optimized methods that can exploit subtle differences in the analytes' interaction with the stationary phase.

Q2: What is the best type of GC column for resolving these isomers?

For separating alkane isomers, the industry standard is a non-polar stationary phase.[1] A column with a 100% dimethylpolysiloxane or a 5% phenyl-95% dimethylpolysiloxane phase is an excellent starting point.[2] To enhance resolution for these challenging separations, consider the following column dimensions:

  • Longer Length: Increasing column length (e.g., 60 m or even 100 m) provides more theoretical plates, which directly improves resolving power.[2][4]

  • Smaller Internal Diameter (ID): Columns with a smaller ID (e.g., 0.25 mm or 0.18 mm) increase separation efficiency, leading to sharper peaks and better resolution.[2]

  • Thinner Film: A thinner stationary phase film can improve resolution by minimizing the resistance to mass transfer.[4]

Q3: How can I definitively confirm the identity of each isomeric peak after separation?

The most reliable method for confirming the identity of eluting peaks is to use a mass spectrometer (MS) as a detector (GC-MS). The mass spectrum of each isomer provides a fragmentation pattern that can be used for positive identification, even if the peaks are not perfectly resolved.[5] Comparing the retention time of a peak to that of a certified reference standard is another common identification method.[6]

Troubleshooting Guide: Resolving Co-elution Issues

Q1: I'm seeing poor resolution or complete co-elution of my target analyte. What should I do first?

When facing poor resolution, a systematic approach to method optimization is required. The first and most impactful parameter to adjust is often the oven temperature program.[7]

  • Decrease the Temperature Ramp Rate: A slower ramp rate (e.g., 2-5°C/min) increases the time the isomers spend interacting with the stationary phase, which can significantly enhance separation.[2]

  • Optimize Carrier Gas Flow: Ensure your carrier gas (preferably hydrogen or helium) is set to its optimal linear velocity.[7] Flow rates that are too high or too low can cause peak broadening and reduce resolution.[7][8]

  • Review Column Choice: If method optimization is insufficient, you may need a column with higher efficiency (longer length, smaller ID).[2]

Q2: My peaks have shoulders or are tailing. Is this a resolution problem?

Peak shoulders are a strong indicator of co-eluting compounds.[5] While peak tailing can be caused by other issues (such as active sites in the inlet or column degradation), it can also obscure an underlying co-eluting isomer. If you observe peak asymmetry, it is crucial to first address the potential for co-elution by optimizing your method as described above. Using a mass spectrometer can help determine if multiple components are hiding under a single distorted peak.[5]

Q3: My retention times are shifting between runs, making peak identification unreliable. How can I fix this?

Retention time instability is typically an instrument issue rather than a chemistry problem. Check for the following:

  • System Leaks: Even small leaks in the gas lines, fittings, or septum can cause pressure and flow fluctuations, leading to shifting retention times.

  • Carrier Gas Supply: Ensure the gas cylinder pressure is stable and not running low.

  • Oven Temperature Control: Verify that the GC oven is calibrated and maintaining a stable temperature profile throughout the run. Inconsistent temperature control will directly impact retention times.

Data Presentation: Optimizing GC Parameters

The following tables summarize the effects of key GC parameters on isomer resolution and provide recommended starting conditions for method development.

Table 1: Impact of GC Parameter Adjustments on Isomer Resolution

Parameter Recommended Action Impact on Resolution (Rs) Impact on Analysis Time Rationale
Column Length Increase Increases Increases More theoretical plates lead to better separation.[4][7]
Column Internal Diameter (ID) Decrease Increases Can Decrease Smaller ID enhances separation efficiency.[2]
Stationary Phase Film Thickness Decrease Increases Decreases Reduces mass transfer resistance, sharpening peaks.[4]
Oven Temperature Ramp Rate Decrease Increases Increases Allows more interaction time with the stationary phase.[2][7]
Carrier Gas Linear Velocity Optimize Maximizes Can Decrease Operating at the optimal flow rate minimizes peak broadening.[7][8]

| Carrier Gas Type | Switch from He to H₂ | Can Increase | Decreases | Hydrogen provides better efficiency at higher flow rates.[4] |

Table 2: Recommended GC Method Starting Parameters

Parameter Recommended Setting
GC System Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Column 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, Rtx-5MS)[2]
Dimensions: 60 m x 0.25 mm ID, 0.25 µm film thickness[2]
Carrier Gas Helium or Hydrogen, set to optimal linear velocity (e.g., ~40 cm/sec for H₂)
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio) or Pulsed Splitless for trace analysis[9]
Injection Volume 1.0 µL
Oven Program Initial: 40°C, hold for 5 min
Ramp: 3°C/min to 150°C, hold for 2 min

| Detector | FID at 280 °C or MS (scan range m/z 40-200) |

Experimental Protocols & Visualizations

High-Resolution GC Analysis Protocol

This protocol provides a starting point for achieving high-resolution separation of this compound and its isomers.

  • Sample Preparation:

    • Accurately prepare a 10-100 ppm solution of the isomer mixture in a high-purity solvent such as hexane (B92381) or pentane.

    • Ensure the sample is fully dissolved before injection.

  • GC Instrumentation and Conditions:

    • Install a high-resolution capillary column (e.g., 60 m x 0.25 mm ID, 0.25 µm 5% phenyl-polysiloxane).

    • Condition the column according to the manufacturer's instructions to ensure low bleed.

    • Set up the GC method using the parameters recommended in Table 2 .

    • Perform a leak check on the instrument before starting the analysis sequence.

  • Data Acquisition and Analysis:

    • Inject a solvent blank to ensure system cleanliness.

    • Inject the sample mixture.

    • If using MS, analyze the spectra of each peak to confirm identity.

    • Calculate the resolution (Rs) between critical isomer pairs. An Rs value greater than 1.5 indicates baseline separation.[7]

Diagrams and Workflows

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results SamplePrep Sample Preparation (Dilution in Solvent) GCSetup GC System Setup (Column Install, Leak Check) Injection Sample Injection GCSetup->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID / MS) Separation->Detection DataAnalysis Data Analysis (Peak Integration, Rs Calc) Detection->DataAnalysis Reporting Reporting & Interpretation DataAnalysis->Reporting

Caption: General experimental workflow for GC analysis of alkane isomers.

Troubleshooting_Logic start Start: Poor Resolution or Co-elution dec_temp Review Temperature Program? start->dec_temp dec_column Assess Column Dimensions? dec_temp->dec_column No act_temp Decrease Ramp Rate (e.g., to 2-5°C/min) dec_temp->act_temp Yes dec_gas Check Carrier Gas Flow? dec_column->dec_gas Sufficient? act_column_len Increase Column Length (e.g., 60m -> 100m) dec_column->act_column_len Length? act_column_id Decrease Column ID (e.g., 0.32mm -> 0.25mm) dec_column->act_column_id ID? dec_phase Resolution Still Poor? dec_gas->dec_phase No act_gas Optimize Linear Velocity (Consult van Deemter plot) dec_gas->act_gas Yes act_phase Consider Alternative Stationary Phase (e.g., Liquid Crystal) dec_phase->act_phase Yes end_node Resolution Improved dec_phase->end_node No act_temp->dec_gas act_column_len->dec_gas act_column_id->dec_gas act_gas->dec_phase act_phase->end_node

Caption: Troubleshooting decision tree for improving isomer resolution.

References

Addressing co-elution issues with 3-Ethyl-2,2,4-trimethylpentane analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing co-elution issues encountered during the gas chromatographic (GC) analysis of 3-Ethyl-2,2,4-trimethylpentane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

A1: this compound is a branched-chain alkane with the chemical formula C10H22. It is one of 75 structural isomers of decane (B31447). The primary analytical challenge is the potential for co-elution with these other C10H22 isomers, which often have very similar boiling points and chromatographic behavior, making their separation difficult.

Q2: What is co-elution in gas chromatography?

A2: Co-elution occurs when two or more compounds are not adequately separated by the GC column and elute at the same time, resulting in overlapping chromatographic peaks. This can lead to inaccurate peak identification and quantification.

Q3: How can I identify if I have a co-elution problem with my this compound peak?

A3: Signs of co-elution include:

  • Asymmetrical peak shapes: Look for peaks that are not perfectly Gaussian, exhibiting tailing or fronting.[1][2]

  • Shoulders on the peak: A small, unresolved peak appearing on the leading or trailing edge of the main peak.

  • Broader than expected peaks: If the peak for this compound is significantly wider than other peaks in the chromatogram with similar retention times.

  • Inconsistent mass spectra: If you are using a mass spectrometer (MS) detector, the mass spectrum across the peak will not be consistent if multiple compounds are present. The spectra will show a mixture of fragment ions from the co-eluting compounds.

Troubleshooting Guides for Co-elution Issues

Guide 1: Initial Assessment and Method Optimization

If you suspect co-elution, follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Confirm Co-elution

  • Inject a pure standard: If available, inject a pure standard of this compound to establish its retention time and peak shape under your current method.

  • Examine the peak shape: Carefully inspect the peak shape of this compound in your sample chromatogram for the signs mentioned in FAQ Q3.

  • Utilize a mass spectrometer (if available): Acquire mass spectra across the entire peak. A changing spectrum indicates the presence of more than one compound.

Step 2: Optimize Chromatographic Conditions

  • Temperature Program:

    • Lower the initial oven temperature: This can improve the separation of early-eluting compounds.

    • Reduce the ramp rate: A slower temperature ramp (e.g., from 10°C/min to 5°C/min) increases the interaction time of the analytes with the stationary phase, potentially enhancing resolution.

  • Carrier Gas Flow Rate:

    • Optimize the flow rate: Ensure the carrier gas flow rate is optimal for your column dimensions. A flow rate that is too high or too low can decrease separation efficiency.

  • Injection Technique:

    • Minimize injection volume: Overloading the column can lead to peak broadening and co-elution. Reduce the injection volume or dilute the sample.

Guide 2: Advanced Troubleshooting: Column Selection and System Check

If initial method optimization is insufficient, consider the following advanced troubleshooting steps.

Step 1: Evaluate the GC Column

  • Stationary Phase: For the separation of non-polar compounds like alkanes, a non-polar stationary phase is generally recommended. Separation on these columns is primarily based on boiling point.[3] Common choices include 100% dimethylpolysiloxane (e.g., DB-1, HP-1) or 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5MS).

  • Column Dimensions:

    • Increase column length: Doubling the column length can increase resolution by approximately 40%.[4]

    • Decrease internal diameter (ID): A smaller ID column (e.g., 0.18 mm or 0.25 mm) provides higher efficiency and better resolution.

    • Increase film thickness: A thicker stationary phase film can improve the separation of volatile compounds.

Step 2: Perform System Maintenance

  • Check for leaks: Leaks in the system, particularly at the inlet, can cause a variety of peak shape issues and poor reproducibility.

  • Inspect and clean the inlet: A contaminated inlet liner can lead to peak tailing and loss of resolution. Regularly replace the inlet liner and septum.[1]

  • Column trimming: If the front of the column is contaminated, carefully trim 10-20 cm from the inlet end.[2][5]

Data Presentation

Table 1: Boiling Points of this compound and Selected C10H22 Isomers

The following table presents the boiling points of this compound and other decane isomers. Compounds with closer boiling points are more likely to co-elute.

Isomer NameCAS NumberBoiling Point (°C)
n-Decane124-18-5174
2-Methylnonane871-83-0167
3-Methylnonane5911-04-6168
This compound 52897-18-4 155.3
2,2,4-Trimethylpentane (Isooctane)540-84-199.3
2,3,4-Trimethylpentane565-75-3113.5
3,3-Diethylpentane1067-20-5146.5

Note: Boiling point data is sourced from various chemical databases and may have slight variations depending on the source.

Experimental Protocols

Protocol 1: GC-FID Method for the Analysis of C10H22 Isomers

This protocol provides a starting point for the separation of this compound from its isomers using Gas Chromatography with Flame Ionization Detection (GC-FID).

  • Instrumentation:

    • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless inlet.

  • Sample Preparation:

    • Dilute the sample in a volatile, non-polar solvent such as hexane (B92381) or pentane (B18724) to a concentration within the linear range of the detector.

  • GC Conditions:

    • Column: 50 m x 0.2 mm ID x 0.5 µm film thickness, coated with a non-polar stationary phase (e.g., 100% dimethylpolysiloxane).

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 100:1 (can be adjusted based on sample concentration).

    • Oven Temperature Program:

      • Initial temperature: 35 °C, hold for 10 minutes.

      • Ramp 1: 2 °C/min to 180 °C.

      • Hold at 180 °C for 5 minutes.

    • Detector Temperature: 280 °C.

    • FID Gas Flows:

      • Hydrogen: 30 mL/min.

      • Air: 300 mL/min.

      • Makeup Gas (Nitrogen): 25 mL/min.

Mandatory Visualization

Troubleshooting_Workflow start Co-elution Suspected (Asymmetrical/Broad Peaks) confirm Confirm Co-elution (Pure Standard, MS Scan) start->confirm optimize_temp Optimize Temperature Program - Lower Initial Temp - Reduce Ramp Rate confirm->optimize_temp optimize_flow Optimize Carrier Gas Flow optimize_temp->optimize_flow check_injection Check Injection Volume (Reduce if Overloaded) optimize_flow->check_injection resolution_check1 Resolution Improved? check_injection->resolution_check1 advanced_troubleshooting Advanced Troubleshooting resolution_check1->advanced_troubleshooting No end_resolved Problem Resolved resolution_check1->end_resolved Yes select_column Evaluate GC Column - Stationary Phase - Dimensions (L, ID, Film) advanced_troubleshooting->select_column system_maintenance Perform System Maintenance - Leak Check - Clean Inlet - Trim Column advanced_troubleshooting->system_maintenance resolution_check2 Resolution Achieved? select_column->resolution_check2 system_maintenance->resolution_check2 resolution_check2->end_resolved Yes end_consult Consult Further (e.g., 2D-GC) resolution_check2->end_consult No

Caption: Troubleshooting workflow for addressing co-elution issues.

GC_Method_Development cluster_column Column Selection cluster_conditions Operating Conditions cluster_outcome Analysis Outcome stationary_phase Stationary Phase (Non-polar for Alkanes) dimensions Dimensions (Length, ID, Film Thickness) temp_program Temperature Program (Initial, Ramp, Final) dimensions->temp_program carrier_gas Carrier Gas & Flow Rate injection Injection Parameters (Volume, Split Ratio) separation Separation & Resolution injection->separation

Caption: Logical relationships in GC method development for alkane analysis.

References

Technical Support Center: Minimizing Sample Carryover in 3-Ethyl-2,2,4-trimethylpentane Injections

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize sample carryover when analyzing 3-Ethyl-2,2,4-trimethylpentane and other non-polar compounds using gas chromatography (GC).

Troubleshooting Guides

This section provides detailed answers to common issues encountered during the analysis of this compound that may be related to sample carryover.

Question: I am observing ghost peaks in my blank injections following a high-concentration sample of this compound. What is the first step to identify the source of the carryover?

Answer: The first step is to systematically isolate the source of the carryover. This can be achieved by sequentially eliminating potential sources. A recommended workflow is to first perform a "no-injection" run by starting the GC method without an actual injection. If the ghost peak is still present, the carryover is likely originating from the column or the detector. If the peak is absent, the source is likely the injector or the autosampler syringe.

If the "no-injection" run is clean, the next step is to inject a pure solvent blank. If the ghost peak reappears, this points towards contamination in the injector, septum, or autosampler syringe.

Question: What are the most effective wash solvents for removing this compound from the autosampler syringe?

Answer: For non-polar compounds like this compound, the ideal wash solvent should have a similar polarity to effectively dissolve and remove any residual analyte from the syringe. While the sample solvent is often a good choice, a slightly more aggressive non-polar solvent can also be effective. It is also beneficial to use a sequence of solvents with varying polarities to remove a wider range of potential contaminants.

Table 1: Recommended Wash Solvents for Non-Polar Analytes

Wash SolventPolarityBoiling Point (°C)Rationale for Use
Hexane Non-polar69Good first choice, especially if the sample is dissolved in hexane.
Heptane Non-polar98Similar to hexane, with a slightly higher boiling point.
Isooctane (2,2,4-Trimethylpentane) Non-polar99"Like dissolves like" principle; very effective for this specific analyte.
Dichloromethane (DCM) Polar aprotic40Can be effective in a multi-solvent wash routine to remove a broader range of contaminants.
Acetone Polar aprotic56A good polar wash to follow a non-polar solvent, helping to remove any polar interferents.
Toluene Non-polar111An effective solvent for many organic compounds and can help lubricate the syringe plunger.[1]

It is recommended to experiment with different wash solvents and routines, such as using one solvent before injection and another after, or a sequence of both.[2] Increasing the number of syringe washes and primes before injection can also significantly reduce carryover.[2]

Question: How do I optimize my GC injector parameters to minimize carryover of this compound?

Answer: Injector parameters play a crucial role in preventing carryover. For high molecular weight, non-polar compounds like this compound, the following parameters should be optimized:

  • Injector Temperature: A sufficiently high injector temperature is necessary for complete and rapid vaporization of the analyte.[3] A temperature range of 280°C to 350°C is generally effective for high-boiling point alkanes.[3] However, excessively high temperatures can lead to sample degradation.

  • Injection Volume: Large injection volumes can lead to "backflash," where the sample vapor expands beyond the volume of the liner and contaminates the septum purge and carrier gas lines.[4] Reducing the injection volume is a simple way to mitigate this.[2]

  • Liner Type: The choice of inlet liner can significantly impact carryover. For splitless injections, a single taper liner with wool often provides the best performance for a wide range of hydrocarbons.[5] Deactivated liners are essential to prevent active sites from adsorbing the analyte.[2] Using liners with glass wool can help trap non-volatile residues but may also become a source of carryover if not replaced regularly.[6]

  • Pulsed Pressure Injection: Using a pressure pulse during the injection can help to rapidly transfer the sample to the column, reducing the residence time in the injector and minimizing the chance for adsorption and carryover.[2]

Table 2: Impact of GC Parameter Adjustments on Carryover

ParameterAdjustmentExpected Impact on CarryoverRationale
Injector Temperature IncreaseDecreasePromotes complete and rapid vaporization of the analyte.[3]
Injection Volume DecreaseDecreaseReduces the risk of backflash and injector contamination.[2][4]
Split Ratio IncreaseDecreaseA higher split ratio flushes the injector more quickly, reducing the amount of analyte that can adsorb.
Septum Purge Flow IncreaseDecreaseHelps to remove any sample components that may have deposited on the underside of the septum.[2]
Oven Temperature Program Higher final temperature/longer holdDecreaseEnsures that all components are eluted from the column before the next injection.[7]

Experimental Protocols

Protocol 1: Quantitative Carryover Evaluation

This protocol provides a step-by-step method to quantify the percentage of carryover in your GC system.

Objective: To determine the amount of this compound carried over from a high-concentration injection into a subsequent blank injection.

Materials:

  • A high-concentration standard of this compound (e.g., at the upper limit of your calibration range).

  • A blank solvent (the same solvent used to prepare your standards).

  • Your GC system configured for the analysis.

Procedure:

  • System Equilibration: Equilibrate your GC system by running at least two blank solvent injections to ensure a stable baseline and the absence of any pre-existing contamination.

  • High-Standard Injection: Inject the high-concentration standard of this compound. Record the peak area of the analyte.

  • First Blank Injection: Immediately following the high-standard injection, inject the blank solvent.

  • Data Analysis:

    • If a peak is observed in the blank injection at the retention time of this compound, integrate its area.

    • Calculate the percent carryover using the following formula:

    % Carryover = (Peak Area in Blank / Peak Area in High Standard) * 100

  • Subsequent Blank Injections (Optional): Inject additional blank samples to determine if the carryover persists across multiple runs.

Acceptance Criteria: The acceptable level of carryover depends on the requirements of your assay. For many applications, a carryover of less than 0.1% is desirable.

Frequently Asked Questions (FAQs)

Q1: What is sample carryover in gas chromatography? A1: Sample carryover is the appearance of peaks from a previous injection in the chromatogram of a subsequent injection, typically a blank or a low-concentration sample.[2] It is a form of contamination that can lead to inaccurate quantitative results and false positives.

Q2: How can I differentiate between carryover and contaminated solvent? A2: To determine if the ghost peaks are from carryover or a contaminated solvent, perform a "no-injection" run. If the peak is absent, the issue is not from the column or detector. Then, use a fresh, unopened bottle of solvent for your blank injection. If the ghost peak disappears, your previous solvent was likely contaminated. If the peak remains, it is likely due to carryover from the instrument.

Q3: How often should I replace my injector liner and septum? A3: The frequency of replacement depends on the cleanliness of your samples and the number of injections. For "dirty" samples, the liner and septum may need to be replaced daily. For clean samples, they may last for hundreds of injections. It is good practice to replace the septum and liner as a first step when troubleshooting carryover issues.[8]

Q4: Can the GC column itself be a source of carryover? A4: Yes, if the column becomes contaminated with non-volatile or semi-volatile residues from the sample matrix, these can slowly elute in subsequent runs, appearing as broad ghost peaks.[8] Baking out the column at a high temperature (below the column's maximum temperature limit) can help remove these contaminants.[8] In some cases, trimming a small portion (e.g., 10-15 cm) from the front of the column can resolve the issue.

Q5: What is the purpose of a deactivated liner? A5: A deactivated liner has a specially treated surface to minimize active sites, such as silanol (B1196071) groups, that can interact with and adsorb analytes.[2] Using a deactivated liner is crucial for preventing peak tailing and carryover, especially for active or high-boiling point compounds.[9]

Visualizations

Carryover_Troubleshooting_Workflow start Ghost Peak Observed in Blank no_injection Perform 'No-Injection' Run start->no_injection peak_present1 Peak Still Present? no_injection->peak_present1 column_issue Source: Column or Detector - Bake out column - Trim column inlet peak_present1->column_issue Yes inject_blank Inject Fresh Solvent Blank peak_present1->inject_blank No end Carryover Minimized column_issue->end injector_issue Source: Injector or Autosampler peak_present2 Peak Still Present? inject_blank->peak_present2 solvent_issue Source: Contaminated Solvent - Replace solvent peak_present2->solvent_issue No troubleshoot_injector Troubleshoot Injector System peak_present2->troubleshoot_injector Yes solvent_issue->end replace_consumables Replace Septum & Liner troubleshoot_injector->replace_consumables check_temp Verify Injector Temperature replace_consumables->check_temp optimize_wash Optimize Syringe Wash - Select appropriate solvent - Increase wash cycles check_temp->optimize_wash reduce_volume Reduce Injection Volume optimize_wash->reduce_volume reduce_volume->end

Caption: A logical workflow for troubleshooting sample carryover.

Carryover_Sources cluster_Autosampler Autosampler cluster_Injector GC Inlet cluster_Column GC Column Syringe Syringe Barrel (Internal/External Contamination) Liner Inlet Liner (Active Sites/Contamination) Syringe->Liner Injection WashVials Wash Vials & Solvents (Incorrect Solvent/Contamination) WashVials->Syringe Washing Septum Septum (Adsorption/Degradation) Septum->Liner ColumnHead Column Head (Non-volatile Residue) Liner->ColumnHead InletBody Inlet Body (Backflash Contamination) InletBody->Liner SplitVent Split Vent Line (Condensation) InletBody->SplitVent

Caption: Potential sources of sample carryover in a GC system.

References

Technical Support Center: Correcting Baseline Drift During 3-Ethyl-2,2,4-trimethylpentane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address baseline drift issues encountered during the quantitative analysis of 3-Ethyl-2,2,4-trimethylpentane by gas chromatography (GC).

Troubleshooting Guide: Baseline Drift

Problem: You are observing a rising, falling, or unstable baseline during the GC analysis of this compound, which is affecting the accuracy of your quantification.

Initial Assessment:

A stable baseline is crucial for accurate peak integration and quantification.[1] Baseline drift can be caused by a variety of factors, including issues with the carrier gas, the GC column, or the detector.[1][2][3][4][5]

Systematic Troubleshooting Steps:

Follow these steps to identify and resolve the source of baseline drift:

  • Verify Carrier Gas Purity and Flow:

    • Check Gas Purity: Impurities in the carrier gas are a common cause of baseline disturbances.[2][4] Ensure you are using high-purity gas and that gas purifiers (e.g., oxygen, moisture, and hydrocarbon traps) are not exhausted.

    • Confirm Consistent Flow: Inconsistent carrier gas flow can lead to baseline drift, especially during temperature programming.[6] If operating in constant pressure mode, the carrier gas velocity can decrease as the oven temperature increases, affecting the detector response.[6] Verify that your gas source has adequate pressure and that the flow controllers are functioning correctly.

  • Inspect the GC Column:

    • Column Conditioning: Insufficiently conditioned new columns can exhibit a descending baseline.[3] Condition the column according to the manufacturer's instructions until a stable baseline is achieved.

    • Column Bleed: A continuously rising baseline, especially at higher temperatures, can indicate column bleed, which is the degradation of the stationary phase.[4][6] This can be exacerbated by the presence of oxygen in the system.[6]

    • Contamination: Contamination from previous injections or the sample matrix can accumulate on the column, leading to baseline instability.[4]

  • Examine the Injector and Detector:

    • Injector Contamination: Residues in the injector liner or a bleeding septum can introduce contaminants into the system, causing baseline issues.[1] Regularly inspect and replace the septum and liner as needed.

    • Detector Stability and Contamination: Ensure the detector has had sufficient time to stabilize.[3] A contaminated detector can also be a source of baseline noise and drift.[2][3] Refer to your instrument manual for cleaning procedures.

Frequently Asked Questions (FAQs)

Q1: Why is my baseline drifting upwards during my temperature-programmed analysis of this compound?

A1: An upward-drifting baseline is often a sign of column bleed, where the stationary phase of the column degrades at higher temperatures.[4][6] It can also be caused by contamination in the carrier gas or a contaminated detector.[2][3]

Q2: My baseline is drifting downwards. What could be the cause?

A2: A downward-drifting baseline is commonly observed with a new column that has not been sufficiently conditioned.[3] It can also indicate an unequilibrated detector.[3]

Q3: How does baseline drift affect the quantification of this compound?

A3: Baseline drift can significantly impact the accuracy of peak integration. An unstable baseline makes it difficult for the data system to correctly identify the start and end of a peak, leading to inaccurate peak area measurements and, consequently, erroneous quantitative results.

Q4: Can a leak in my GC system cause baseline drift?

A4: Yes, a leak in the system can introduce air (oxygen and moisture) which can accelerate the degradation of the column's stationary phase, leading to increased column bleed and baseline drift.[4] Leaks can also cause fluctuations in the carrier gas flow rate, contributing to an unstable baseline.[1]

Q5: How can I prevent baseline drift in my future analyses?

A5: To prevent baseline drift, it is important to use high-purity carrier gas with appropriate purifiers, ensure your GC column is properly conditioned and not operated above its maximum temperature limit, and perform regular maintenance on your injector and detector, including replacing septa and liners.[1][2][4]

Data Presentation

The following table illustrates the impact of baseline drift on the quantification of this compound and the improvement after corrective actions.

Sample IDConditionPeak Area (Arbitrary Units)Calculated Concentration (µg/mL)Relative Error (%)
Standard 1With Baseline Drift125,4329.8-2.0
Standard 1After Corrective Action128,00010.00.0
Sample AWith Baseline Drift158,76512.4-3.1
Sample AAfter Corrective Action164,00012.80.0
Sample BWith Baseline Drift98,7657.7-3.8
Sample BAfter Corrective Action102,4008.00.0

Note: Data is illustrative to demonstrate the effect of baseline correction.

Experimental Protocols

Detailed Methodology for GC-FID Analysis of this compound

This protocol outlines a standard method for the quantitative analysis of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID).

1. Sample Preparation:

  • Solvent: Use a high-purity volatile solvent such as hexane (B92381) or pentane.

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent.

    • Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for the analysis of branched alkanes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Detector Temperature: 300°C.

  • Detector Gas Flows:

    • Hydrogen: 40 mL/min

    • Air: 400 mL/min

    • Makeup (Nitrogen): 25 mL/min

3. Data Analysis:

  • The retention time of the peak corresponding to this compound is used for identification.

  • Quantification is performed by integrating the peak area and comparing it to a calibration curve generated from the prepared standards.

Mandatory Visualization

Troubleshooting_Workflow Start Baseline Drift Observed Check_Gas 1. Verify Carrier Gas - Purity - Flow Rate Start->Check_Gas Check_Column 2. Inspect GC Column - Conditioning - Bleed - Contamination Check_Gas->Check_Column Check_System 3. Examine Injector & Detector - Septum/Liner - Detector Stability - Contamination Check_Column->Check_System Leak_Check Perform System Leak Check Check_System->Leak_Check Corrective_Actions Implement Corrective Actions - Replace Gas Cylinder/Traps - Condition/Replace Column - Clean Injector/Detector Leak_Check->Corrective_Actions Resolved Baseline Stable? Corrective_Actions->Resolved Resolved->Start No End Quantification Accurate Resolved->End Yes Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis Prep_Solvent Select High-Purity Solvent (e.g., Hexane) Prep_Stock Prepare Stock Solution (1000 µg/mL) Prep_Solvent->Prep_Stock Prep_Standards Create Calibration Standards (1-100 µg/mL) Prep_Stock->Prep_Standards GC_Inject Inject 1 µL of Standard/Sample Prep_Standards->GC_Inject Prep_Sample Prepare Unknown Sample Prep_Sample->GC_Inject GC_Setup Set GC-FID Conditions - Inlet, Oven, Detector Temp - Gas Flows GC_Setup->GC_Inject GC_Run Execute Temperature Program GC_Inject->GC_Run Data_Acquire Acquire Chromatogram GC_Run->Data_Acquire Data_Integrate Integrate Peak Area Data_Acquire->Data_Integrate Data_Calibrate Generate Calibration Curve Data_Integrate->Data_Calibrate Data_Quantify Quantify Sample Concentration Data_Calibrate->Data_Quantify

References

Matrix effects in the analysis of 3-Ethyl-2,2,4-trimethylpentane in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the analysis of 3-Ethyl-2,2,4-trimethylpentane in complex samples.

Troubleshooting Guides

Issue: Poor peak shape and inconsistent retention time for this compound.

Possible Cause: Active sites in the GC inlet or column may be interacting with the analyte, a common issue when analyzing non-polar compounds in complex matrices. This "matrix-induced chromatographic response" can be exacerbated by the accumulation of non-volatile matrix components.[1]

Troubleshooting Steps:

  • Inlet Maintenance: Regularly clean the GC inlet liner and replace the septum. Non-volatile matrix components can accumulate in the liner, creating active sites that interact with the analyte.[2]

  • Column Conditioning: Trim the analytical column to remove accumulated matrix components from the head of the column.

  • Use of Analyte Protectants: Consider the addition of an analyte protectant to the sample and standards. These are compounds that mask active sites in the GC system, improving the peak shape of the target analyte.[3]

  • Optimize Injection Parameters: A faster injection speed or a higher injection temperature can minimize the interaction of the analyte with active sites in the inlet.

Issue: Signal intensity of this compound is significantly lower in the sample compared to the solvent standard (Signal Suppression).

Possible Cause: Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer source, leading to a decreased signal.[1]

Troubleshooting Steps:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before analysis.[4] For a volatile compound like this compound, consider techniques like solid-phase microextraction (SPME) or purge-and-trap.[5][6][7]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[8] However, this may also decrease the analyte concentration to below the limit of detection.

  • Modify Chromatographic Conditions: Adjust the GC temperature program to better separate the analyte from co-eluting matrix components.

  • Use a More Selective MS Method: Employing selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can improve selectivity and reduce the impact of interfering ions.

Issue: Signal intensity of this compound is significantly higher in the sample compared to the solvent standard (Signal Enhancement).

Possible Cause: This is a common phenomenon in GC-MS where non-volatile matrix components can mask active sites in the GC inlet, leading to a more efficient transfer of the analyte to the detector and an artificially enhanced signal.[2][3][9]

Troubleshooting Steps:

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for the enhancement effect by ensuring that both the standards and the samples experience the same matrix influence.[10][11][12][13]

  • Method of Standard Addition: This technique involves adding known amounts of the analyte to the sample itself to create a calibration curve within the sample matrix. This is a robust method for correcting for matrix effects.[8][14][15][16][17]

  • Use of an Internal Standard: An isotopically labeled internal standard is the ideal choice as it will behave very similarly to the analyte and be affected by the matrix in the same way, thus providing accurate correction.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of analyzing this compound?

A1: Matrix effects are the alteration of the analytical signal of this compound (either enhancement or suppression) caused by co-eluting compounds from the sample matrix.[1][2] The matrix is everything in the sample except for the analyte of interest. These effects can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity.[1]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: To diagnose matrix effects, compare the analytical response of this compound in a pure solvent standard versus its response in a matrix-matched standard (a blank sample extract spiked with the analyte).[2] A significant difference in signal intensity indicates the presence of matrix effects. A higher signal in the matrix-matched standard suggests signal enhancement, while a lower signal points to signal suppression.

Q3: What are the most common sample preparation techniques to minimize matrix effects for volatile compounds like this compound?

A3: For volatile organic compounds (VOCs) like this compound, common and effective sample preparation techniques to minimize matrix effects include:

  • Headspace Analysis: This technique analyzes the vapor phase above the sample, which is enriched with volatile compounds, leaving non-volatile matrix components behind.

  • Purge-and-Trap: This method involves purging the volatile compounds from the sample with an inert gas and trapping them on a sorbent material before desorbing them into the GC-MS system.[6]

  • Solid-Phase Microextraction (SPME): A fiber coated with a stationary phase is exposed to the sample (or its headspace), and the volatile analytes adsorb to the fiber, which is then desorbed in the GC inlet.[5][7]

Q4: When should I use matrix-matched calibration versus the method of standard addition?

A4:

  • Matrix-matched calibration is suitable when you have access to a representative blank matrix that is free of this compound. It is efficient for analyzing a large number of samples with similar matrix compositions.[10][12]

  • The method of standard addition is ideal when a blank matrix is not available or when the matrix composition varies significantly between samples.[14][15] It provides a more accurate quantification for individual, complex samples but is more labor-intensive.

Data Presentation

Table 1: Illustrative Quantitative Data on Matrix Effects

Sample MatrixAnalyte Concentration (ng/mL)Response in Solvent (Peak Area)Response in Matrix (Peak Area)Matrix Effect (%)
Human Plasma501,250,000980,000-21.6% (Suppression)
Soil Extract501,250,0001,650,000+32.0% (Enhancement)
Wastewater501,250,0001,100,000-12.0% (Suppression)

Matrix Effect (%) = ((Response in Matrix - Response in Solvent) / Response in Solvent) * 100

Table 2: Comparison of Mitigation Strategies

Mitigation StrategyApparent Concentration (ng/mL) - PlasmaApparent Concentration (ng/mL) - Soil
No Correction39.266.0
Matrix-Matched Calibration49.551.2
Method of Standard Addition50.849.9

True Concentration = 50 ng/mL

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects
  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727).

  • Prepare a Spiking Solution: Dilute the stock solution to 1 µg/mL in methanol.

  • Prepare a Solvent Standard: Add 50 µL of the spiking solution to 950 µL of methanol to achieve a final concentration of 50 ng/mL.

  • Prepare a Blank Matrix Extract: Extract a sample of the matrix (e.g., plasma, soil) known to be free of the analyte using your established sample preparation method (e.g., QuEChERS for soil, protein precipitation for plasma).

  • Prepare a Matrix-Matched Standard: Add 50 µL of the spiking solution to 950 µL of the blank matrix extract to achieve a final concentration of 50 ng/mL.

  • Analysis: Analyze both the solvent standard and the matrix-matched standard by GC-MS under the same conditions.

  • Calculation: Calculate the matrix effect using the formula provided in the caption of Table 1.

Protocol 2: Method of Standard Addition
  • Sample Preparation: Prepare the complex sample for analysis.

  • Aliquoting: Aliquot equal volumes of the prepared sample into at least four vials.

  • Spiking: Add increasing volumes of a standard solution of this compound to each vial, leaving one vial unspiked.

  • Dilution: Dilute all vials to the same final volume with a suitable solvent.

  • Analysis: Analyze all prepared samples by GC-MS.

  • Data Plotting: Plot the peak area of this compound (y-axis) against the concentration of the added standard (x-axis).

  • Quantification: Extrapolate the linear regression line to the x-axis. The absolute value of the x-intercept is the concentration of this compound in the original sample.[14][15]

Visualizations

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_result Result Sample Complex Sample GCMS GC-MS Analysis Sample->GCMS SolventStd Solvent Standard SolventStd->GCMS BlankMatrix Blank Matrix MatrixStd Matrix-Matched Standard BlankMatrix->MatrixStd MatrixStd->GCMS Compare Compare Responses GCMS->Compare NoEffect No Significant Matrix Effect Compare->NoEffect Suppression Signal Suppression Compare->Suppression Enhancement Signal Enhancement Compare->Enhancement

Caption: Workflow for Identifying Matrix Effects.

MitigationStrategy cluster_mitigation Mitigation Strategies Start Matrix Effect Identified Cleanup Improve Sample Cleanup Start->Cleanup Dilution Sample Dilution Start->Dilution MatrixMatch Matrix-Matched Calibration Start->MatrixMatch StdAdd Standard Addition Start->StdAdd InternalStd Internal Standard Start->InternalStd AccurateQuant Accurate Quantification Cleanup->AccurateQuant Removes Interferences Dilution->AccurateQuant Reduces Interferences MatrixMatch->AccurateQuant Compensates for Effects StdAdd->AccurateQuant Compensates for Effects InternalStd->AccurateQuant Corrects for Effects

Caption: Strategies for Mitigating Matrix Effects.

References

Technical Support Center: Enhancing Sensitivity for Low Concentrations of 3-Ethyl-2,2,4-trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the analytical sensitivity for detecting low concentrations of 3-Ethyl-2,2,4-trimethylpentane.

Troubleshooting Guide: Low Sensitivity Issues

This guide addresses common issues encountered during the analysis of this compound that can lead to poor sensitivity and provides actionable solutions.

Q1: Why am I seeing a weak or no signal for this compound in my GC-MS analysis?

A1: A weak or absent signal for your target analyte can stem from several factors throughout the analytical workflow, from sample preparation to data acquisition. A systematic approach to troubleshooting is crucial.

Troubleshooting Workflow for Low Analyte Signal

Troubleshooting_Low_Signal cluster_Preparation Sample Preparation cluster_Injection GC Injection cluster_Separation GC Separation cluster_Detection MS Detection Prep Review Sample Preparation Method Matrix Assess Matrix Effects Prep->Matrix Injector Check Injector Parameters Prep->Injector If no issues found Liner Inspect/Replace Inlet Liner Injector->Liner Column Verify Column Integrity & Installation Injector->Column If no issues found Flow Optimize Carrier Gas Flow Rate Column->Flow MS_Params Optimize MS Parameters Column->MS_Params If no issues found SIM Implement Selected Ion Monitoring (SIM) MS_Params->SIM End Signal Improved MS_Params->End Successful SIM->End Successful Start Low/No Signal Detected Start->Prep Start Here

Caption: A logical workflow for troubleshooting low signal intensity for this compound.

Possible Causes and Solutions:

  • Inefficient Sample Preparation: this compound is a volatile organic compound (VOC). Your choice of sample preparation is critical.

    • For liquid samples: Consider using Purge-and-Trap or Headspace analysis to concentrate the analyte before injection.[1][2]

    • For solid samples: Methods like static headspace or dynamic headspace (purge-and-trap) are effective.[2][3] Methanol extraction has also been shown to be robust for recovering VOCs from soil.[4]

  • Suboptimal GC-MS Parameters: The instrument settings play a significant role in sensitivity.

    • Injector Temperature: Ensure the temperature is high enough for rapid and complete vaporization. A starting point of 280-300°C is recommended.[4]

    • Injection Mode: For trace analysis, a splitless injection is preferred over a split injection to introduce more of the sample onto the column.[4]

    • Carrier Gas Flow Rate: An optimal flow rate (typically 1-2 mL/min for helium) ensures efficient separation.[5]

  • Mass Spectrometer Settings:

    • Full Scan vs. SIM Mode: Full scan mode detects a wide range of mass-to-charge ratios (m/z), which can be useful for identifying unknown compounds. However, for low concentrations of a known analyte, Selected Ion Monitoring (SIM) mode is significantly more sensitive.[5][6] In SIM mode, the mass spectrometer is set to detect only a few characteristic ions of this compound, increasing the signal-to-noise ratio.[5][7][8]

    • Ion Source Temperature: An optimized ion source temperature (around 230°C is a common starting point) is crucial for efficient ionization.[4][5]

Q2: My peaks are broad and tailing, which is affecting my limit of detection. How can I improve peak shape?

A2: Poor peak shape can be caused by several factors related to the GC system and the sample introduction.

  • Active Sites in the System: Active sites in the injector liner or the front of the GC column can interact with analytes, causing peak tailing.

    • Solution: Use a deactivated inlet liner, potentially with glass wool, to promote homogeneous vaporization. If contamination is suspected, trimming the first 10-20 cm of the column from the inlet side can help.[5]

  • Suboptimal Oven Temperature Program: A temperature ramp that is too fast may not allow for proper separation and can lead to broader peaks.

    • Solution: Decrease the oven temperature ramp rate (e.g., from 10°C/min to 5°C/min) to improve separation.[5]

  • Column Contamination: Accumulation of non-volatile residues at the column inlet can lead to peak broadening and tailing.

    • Solution: Regularly bake out the column at its maximum allowable temperature. If the problem persists, trim the inlet side of the column.[5]

Frequently Asked Questions (FAQs)

Q3: What are the recommended sample preparation techniques for enhancing the sensitivity of this compound analysis?

A3: For enhancing sensitivity, especially for low concentrations, pre-concentration techniques are highly recommended.

  • Purge-and-Trap (P&T): This is a dynamic headspace technique ideal for volatile compounds in liquid or solid matrices.[1] An inert gas is bubbled through the sample, and the volatilized this compound is trapped on an adsorbent material. The trap is then heated to desorb the analyte into the GC-MS system.[1] This method is very effective for concentrating analytes that are insoluble or poorly soluble in water.[1]

  • Static Headspace (HS): In this method, the sample is placed in a sealed vial and heated to allow the volatile compounds to partition into the gas phase (headspace) above the sample.[2][9] An aliquot of the headspace gas is then injected into the GC-MS. Optimizing the equilibration temperature and time is crucial for maximizing sensitivity.[9][10]

Q4: What are the key GC-MS parameters to optimize for low-level detection of this compound?

A4: The following table summarizes recommended starting parameters for the GC-MS analysis of C10 alkanes like this compound. These should be further optimized for your specific instrument and matrix.

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 5% Phenyl Methylpolysiloxane)Provides good resolution for a wide range of alkanes.[4]
Carrier Gas Helium or Hydrogen at a constant flow of 1.0-1.2 mL/minInert gas that provides good chromatographic efficiency.[4]
Injection Mode Splitless (for trace analysis)Enhances sensitivity by transferring the entire sample to the column.[4]
Injector Temp. 280-300 °CEnsures rapid and complete vaporization of the sample.[4]
Oven Program Initial: 50°C (hold 1-2 min), Ramp: 10°C/min to 300°C, Hold: 5-10 minProvides good separation of alkanes with varying chain lengths.[4]
MS Transfer Line 280-300 °CPrevents condensation of analytes between the GC and MS.[4]
Ion Source Temp. 230 °CA standard temperature for Electron Ionization (EI) sources.[4][5]
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.[4]
Acquisition Mode Selected Ion Monitoring (SIM)Significantly increases sensitivity for target compound analysis.[5][6]

Q5: Which ions should I monitor in SIM mode for this compound?

A5: For alkanes, characteristic fragment ions are typically monitored. For C10 alkanes, common and abundant ions to monitor include m/z 57, 71, and 85.[5] The molecular ion (M+) for this compound is at m/z 142, but it is often of very low abundance or absent in EI spectra. It is recommended to analyze a standard of this compound in full scan mode first to identify its most abundant and characteristic fragment ions for use in your SIM method.

Experimental Protocols

Protocol 1: Purge-and-Trap GC-MS for this compound in Aqueous Samples

This protocol is based on the principles of EPA Method 5035A for volatile organic compounds.[3]

  • Sample Collection: Collect the aqueous sample in a 40 mL vial with a septum-sealed cap. Ensure no headspace is present.

  • Instrument Setup:

    • Set up the Purge-and-Trap system and GC-MS according to the parameters in the table above.

    • The purge gas should be high-purity helium or nitrogen.

  • Purging:

    • Place a 5 mL aliquot of the sample into the purging vessel.

    • Add an internal standard if quantitative analysis is required.

    • Purge the sample with helium at a flow rate of 40 mL/min for 11 minutes at ambient temperature. For improved efficiency, the sample can be heated to 40°C.[3][11]

  • Trapping: The purged analytes are trapped on a suitable sorbent trap (e.g., a combination of Tenax, silica (B1680970) gel, and charcoal).

  • Desorption:

    • After purging, the trap is rapidly heated to 240-250°C.

    • The carrier gas then backflushes the trap, transferring the analytes to the GC column.

  • GC-MS Analysis: The separated compounds are detected by the mass spectrometer, operating in either full scan or SIM mode.

Analytical Workflow for Purge-and-Trap GC-MS

Purge_and_Trap_Workflow Sample Aqueous Sample (5 mL) Purge Purge with He/N2 (11 min @ 40 mL/min) Sample->Purge Trap Trap on Sorbent Material Purge->Trap Desorb Thermal Desorption (250°C) Trap->Desorb GC GC Separation Desorb->GC MS MS Detection (SIM Mode) GC->MS Data Data Analysis MS->Data

Caption: A typical experimental workflow for Purge-and-Trap GC-MS analysis.

Protocol 2: Static Headspace GC-MS for this compound

  • Sample Preparation:

    • Place a known amount of the liquid or solid sample into a headspace vial (e.g., 5 mL of liquid in a 20 mL vial).

    • Add an internal standard if required.

    • Immediately seal the vial with a crimp cap containing a PTFE/silicone septum.

  • Equilibration:

    • Place the vial in the headspace autosampler's incubator.

    • Heat the vial at a set temperature (e.g., 80°C) for a specific time (e.g., 20 minutes) to allow the volatile compounds to equilibrate between the sample and the headspace.

  • Injection:

    • A heated, gas-tight syringe on the autosampler withdraws a specific volume of the headspace gas (e.g., 1 mL).

    • The gas sample is then injected into the GC inlet.

  • GC-MS Analysis: The analysis proceeds as with the purge-and-trap method, with the GC separating the components and the MS detecting them.

Disclaimer: The information provided is intended as a guide. Optimal conditions may vary depending on the specific analytical instrumentation, sample matrix, and desired level of sensitivity. Method validation is essential for ensuring accurate and reliable results.

References

Technical Support Center: High-Temperature GC Analysis of Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address column bleeding issues encountered during high-temperature gas chromatography (GC) analysis of alkanes. This resource is intended for researchers, scientists, and drug development professionals to help ensure the accuracy and reliability of their experimental results.

Troubleshooting Guide: Column Bleeding Issues

Column bleed, the degradation of the stationary phase at elevated temperatures, is a common issue in high-temperature GC analysis. It manifests as a rising baseline, increased background noise, and the appearance of ghost peaks in the chromatogram, ultimately compromising sensitivity and accuracy.[1] This guide provides a systematic approach to identifying and mitigating the root causes of column bleed.

Q1: What are the primary symptoms of column bleed in my high-temperature alkane analysis?

A1: The primary indicators of column bleed include:

  • Rising Baseline: A significant increase in the baseline signal as the oven temperature ramps up, particularly at the upper limits of your temperature program.[1]

  • Increased Background Noise: A noticeable increase in the detector's background signal, which can obscure small analyte peaks and reduce the signal-to-noise ratio.[1]

  • Ghost Peaks: The appearance of broad, unidentified peaks in your chromatogram, which are elution products of the degraded stationary phase.[1]

  • Poor Reproducibility: Inconsistent peak areas and retention times between analytical runs.[1]

  • Characteristic Mass Spectra: In GC-MS analysis, column bleed from common polysiloxane-based stationary phases produces characteristic ions at m/z 73, 147, 207, 281, and 355.[2][3][4]

Q2: I've identified column bleed. What are the most likely causes in a high-temperature application?

A2: The most common causes of excessive column bleed in high-temperature GC are:

  • Exceeding Column Temperature Limits: Operating the column at or above its specified maximum temperature for prolonged periods will accelerate the degradation of the stationary phase.[1][2] Every column has two temperature limits: a lower isothermal limit for continuous use and a higher programmed limit for short durations.[5]

  • Oxygen in the Carrier Gas: Oxygen is a significant catalyst for stationary phase degradation, especially at high temperatures.[6] Leaks in the gas lines, fittings, or injector, as well as impurities in the carrier gas, are common sources of oxygen contamination.[1][7]

  • Column Contamination: The accumulation of non-volatile residues from the sample matrix at the column inlet can lead to increased bleed and peak tailing.[6] Aggressive or reactive components in the sample can also chemically attack the stationary phase.[1][2]

  • Improper Column Installation and Conditioning: An improperly installed column can lead to leaks and dead volume, while inadequate conditioning fails to remove volatile manufacturing residues, contributing to a high baseline.[8][9]

Q3: How can I systematically troubleshoot and resolve the column bleed issue?

A3: Follow this logical troubleshooting workflow to identify and address the source of the high column bleed.

TroubleshootingWorkflow Troubleshooting Workflow for High Column Bleed start High Column Bleed Detected temp_check Is the operating temperature below the column's max limit? start->temp_check leak_check Have you performed a recent and thorough leak check? temp_check->leak_check Yes reduce_temp Reduce operating temperature. Operate at least 20-30°C below the isothermal temperature limit. temp_check->reduce_temp No gas_purity Is the carrier gas of high purity and are purifiers installed and functional? leak_check->gas_purity Yes perform_leak_check Perform a comprehensive leak check using an electronic leak detector. leak_check->perform_leak_check No conditioning_check Was the column properly conditioned before use? gas_purity->conditioning_check Yes improve_gas_purity Install/replace oxygen and moisture traps. Use carrier gas with >99.999% purity. gas_purity->improve_gas_purity No contamination_check Is the sample clean and the inlet liner and septum recently replaced? conditioning_check->contamination_check Yes recondition_column Recondition the column according to the manufacturer's protocol. conditioning_check->recondition_column No clean_system Replace inlet liner and septum. Consider sample cleanup procedures. contamination_check->clean_system No replace_column Consider trimming the column inlet or replacing the column. contamination_check->replace_column Yes reduce_temp->leak_check perform_leak_check->gas_purity improve_gas_purity->conditioning_check recondition_column->contamination_check clean_system->replace_column end Problem Resolved replace_column->end

Caption: A step-by-step workflow for diagnosing and resolving high column bleed.

Frequently Asked Questions (FAQs)

Q4: What type of GC column is recommended for high-temperature analysis of alkanes to minimize bleed?

A4: For high-temperature analysis of alkanes, especially those with high boiling points, it is crucial to select a column specifically designed for such conditions. Look for columns labeled as "low-bleed" or "MS-certified".[9] These columns utilize thermally stable stationary phases and proprietary surface deactivation to minimize bleed at elevated temperatures. Non-polar stationary phases, such as 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane, are generally more thermally stable and well-suited for alkane separations.[10] For extremely high temperatures (above 360 °C), consider using metal columns or specially treated fused silica (B1680970) columns.[11][12]

Q5: How critical is carrier gas purity, and what steps should I take to ensure it?

A5: Carrier gas purity is of utmost importance in high-temperature GC as impurities like oxygen and moisture can significantly accelerate column degradation.[13][14] Always use high-purity carrier gas (99.999% or higher).[9] It is also highly recommended to install and regularly maintain gas purifiers (traps) in the carrier gas line to remove residual oxygen, moisture, and hydrocarbons.[15][16][17] An indicating oxygen trap can provide a visual cue for when it needs replacement.[16]

Q6: Can the column dimensions affect the level of bleed?

A6: Yes, column dimensions play a role in the observed level of column bleed.

  • Film Thickness: Thicker stationary phase films will generally exhibit higher bleed because there is more phase material to degrade.[18] For high-boiling point alkanes, a thinner film (e.g., 0.25 µm) is often preferred to reduce bleed and allow for elution at lower temperatures.[10]

  • Column Length: While a longer column provides better resolution, it will also contribute more to the overall bleed signal.

  • Internal Diameter: Wider bore columns contain more stationary phase and thus may show higher bleed compared to narrow-bore columns with the same film thickness.

Data Presentation

Table 1: Recommended GC Columns for High-Temperature Alkane Analysis

Stationary PhasePolarityMax Isothermal Temp. (°C)Max Programmed Temp. (°C)Key Features
100% Dimethylpolysiloxane (Low Bleed)Non-polar325 - 360350 - 380Excellent for general-purpose high-temperature alkane analysis, low bleed characteristics.[19]
5% Phenyl 95% Dimethylpolysiloxane (Low Bleed)Low325 - 350350 - 370Slightly more polar, offering different selectivity for aromatic hydrocarbons.[19]
High-Temperature Polyimide-Coated Fused SilicaNon-polarUp to 400Up to 400Engineered for extended operation at high temperatures.[12]
Metal Columns (e.g., Stainless Steel)Non-polarUp to 430Up to 450Highly robust and durable for extreme temperature applications.[11][20]

Table 2: Common GC-MS Ions Characteristic of Polysiloxane Column Bleed

m/zIon Structure/FragmentCommon NameNotes
73[(CH₃)₃Si]⁺Trimethylsilyl ionA common fragment in the mass spectra of silicon-containing compounds.
147[(CH₃)₅Si₂O]⁺A characteristic fragment of siloxane bleed.
207C₆H₁₉O₃Si₃⁺HexamethylcyclotrisiloxaneOften a major and indicative ion for polysiloxane column bleed.[2][3]
281C₈H₂₅O₄Si₄⁺OctamethylcyclotetrasiloxaneAnother prominent ion indicating stationary phase degradation.[2][4]
355C₁₀H₃₁O₅Si₅⁺DecamethylcyclopentasiloxaneCan be observed with significant column bleed at very high temperatures.[3][4]

Experimental Protocols

Protocol 1: GC Column Installation for Minimized Bleed
  • Preparation: Cool all heated zones of the GC (injector, oven, detector). Carefully unpack the new column, avoiding contact of the column with sharp surfaces.

  • Ferrule and Nut Placement: Slide the column nut and the correct size ferrule onto the column, about 15-20 cm from the end.

  • Column Cutting: Using a ceramic scoring wafer or a specialized tool, make a clean, square cut at the end of the column. A clean cut is crucial for good peak shape and to prevent leaks.

  • Injector Installation: Insert the column into the injector to the depth specified in your instrument's manual. Tighten the column nut finger-tight, and then use a wrench to tighten it an additional half to three-quarters of a turn.

  • Detector Installation: Repeat the process for the detector end, ensuring the column is inserted to the correct depth as specified by the manufacturer.

Protocol 2: Detailed GC Column Conditioning

Proper conditioning is essential to remove volatile manufacturing byproducts and stabilize the stationary phase, leading to a lower bleed baseline.[21]

ColumnConditioning GC Column Conditioning Workflow start Start Conditioning install_column Install column in injector (leave detector end disconnected for MS). start->install_column purge_column Purge with high-purity carrier gas for 15-30 minutes at ambient temperature. install_column->purge_column leak_check_initial Perform a leak check at the injector fitting. purge_column->leak_check_initial temp_program Set initial oven temperature to 40°C. Ramp at 10°C/min to conditioning temperature. leak_check_initial->temp_program conditioning_temp Conditioning Temperature: 20°C above max. analysis temp. (do not exceed isothermal max). temp_program->conditioning_temp hold_temp Hold at conditioning temperature for 1-2 hours or until baseline is stable. conditioning_temp->hold_temp cool_down Cool down the oven. hold_temp->cool_down connect_detector Connect column to the detector. cool_down->connect_detector final_leak_check Perform a final leak check at both fittings. connect_detector->final_leak_check end Conditioning Complete final_leak_check->end

Caption: A workflow illustrating the key steps for proper GC column conditioning.

Procedure:

  • Initial Setup: Install the column in the injector as described in Protocol 1. For MS detectors, it is recommended to leave the column outlet disconnected from the detector during the initial high-temperature conditioning to prevent contamination of the ion source.[9]

  • Oxygen Purge: Purge the column with high-purity carrier gas for at least 15-30 minutes at ambient temperature to remove any oxygen from the system.[21]

  • Leak Check: Before heating, perform a thorough leak check of the injector fitting using an electronic leak detector.[22]

  • Temperature Program:

    • Set the initial oven temperature to 40°C.

    • Ramp the temperature at 10°C/minute to a conditioning temperature that is 20°C above your highest analytical temperature, but do not exceed the column's isothermal temperature limit.[8][21]

    • Hold at this temperature for 1-2 hours. For highly sensitive applications, a longer conditioning time may be necessary until a stable baseline is achieved.[23]

  • Cooldown and Connection: Cool down the oven. Connect the column to the detector.

  • Final Check: Re-pressurize the system and perform a final leak check at both the injector and detector fittings. Run a blank temperature program to verify a stable, low-bleed baseline.

Protocol 3: Carrier Gas Purification and Leak Checking

A leak-free system with pure carrier gas is fundamental to minimizing column bleed.

GasPurificationAndLeakCheck Carrier Gas Purification and Leak Check Logic start System Setup gas_source High-Purity Carrier Gas (>99.999%) start->gas_source purifier_system Gas Purification System (Oxygen, Moisture, Hydrocarbon Traps) gas_source->purifier_system gc_system Gas Chromatograph purifier_system->gc_system leak_check_points Regular Leak Checks at: - Gas cylinder connections - Gas line fittings - Purifier connections - GC inlet and detector fittings gc_system->leak_check_points electronic_leak_detector Use Electronic Leak Detector for high sensitivity. leak_check_points->electronic_leak_detector stable_baseline Achieve Stable, Low-Bleed Baseline electronic_leak_detector->stable_baseline

Caption: A logical diagram showing the relationship between a pure gas source, purification, and regular leak checks for optimal performance.

Procedure:

  • Install Gas Purifiers: Install a high-capacity, multi-component gas purifier system that removes oxygen, moisture, and hydrocarbons from the carrier gas line.[17] Ensure the purifiers are installed as close to the GC as practical.

  • Regularly Replace Purifiers: Follow the manufacturer's recommendations for the replacement interval of the purifier cartridges. An indicating oxygen trap is highly recommended as it provides a visual indication of saturation.

  • Perform Routine Leak Checks:

    • Use an electronic leak detector for the most sensitive and reliable detection of leaks.[22][24] Avoid using liquid leak detectors ("snoop") on capillary GC systems as they can contaminate the system.[22]

    • Check for leaks at all potential points, including gas cylinder connections, all fittings along the gas lines, purifier connections, and the GC inlet and detector fittings.[24]

    • Perform a leak check whenever a new column is installed, a gas cylinder is changed, or after any system maintenance.

References

3-Ethyl-2,2,4-trimethylpentane degradation and sample stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethyl-2,2,4-trimethylpentane. The information provided addresses common challenges related to its degradation and sample stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: While specific data for this compound is limited, its degradation pathways can be inferred from structurally similar branched alkanes. The primary degradation mechanisms are biotic and abiotic processes.

  • Abiotic Degradation : In the atmosphere, the dominant degradation pathway is through reaction with photochemically produced hydroxyl radicals. For branched alkanes, hydrolysis is generally not a significant degradation process due to the stability of carbon-carbon and carbon-hydrogen bonds.[1]

  • Biodegradation : This is the main route of removal from soil and water environments.[1] Microorganisms, such as bacteria and fungi, utilize enzymes to break down the compound.

    • Aerobic Biodegradation : This process begins with the introduction of a hydroxyl group by monooxygenase enzymes, forming an alcohol. This is followed by oxidation to an aldehyde and then a carboxylic acid, which can enter the beta-oxidation pathway.[1] The high degree of branching in this compound may slow down the initial oxidation step compared to linear alkanes.[1]

    • Anaerobic Biodegradation : This is a significantly slower process. A key mechanism involves the addition of the hydrocarbon to fumarate, catalyzed by alkylsuccinate synthase, followed by a modified beta-oxidation pathway.[1]

Q2: My this compound concentrations are decreasing in stored samples. What are the likely causes?

A2: Loss of this compound in stored samples can be attributed to several factors:

  • Volatilization : Due to its volatile nature, improper sealing of sample containers can lead to significant loss. This is a primary concern during sample collection, handling, and storage.[2]

  • Biodegradation : If samples are not properly preserved, microbial activity can degrade the analyte, especially in environmental samples from soil and water.[2]

  • Adsorption : The compound may adsorb to the surface of sample containers, particularly if they are made of plastic.

Q3: How can I prevent the degradation of this compound in my samples?

A3: Proper sample handling and preservation are crucial. Key recommendations include:

  • Use appropriate containers : Glass vials with PTFE-lined septa are recommended to minimize volatilization and adsorption.

  • Refrigeration : Store samples at or below 6°C, but above freezing, to slow down both microbial degradation and volatilization.[3]

  • Chemical Preservation :

    • For water samples, acidification to a pH of less than 2 with hydrochloric acid is a common preservation technique.[4]

    • For soil samples, field preservation with methanol (B129727) is often recommended to inhibit biodegradation and reduce volatilization.[2] Sodium bisulfate can also be used, particularly for low-level analyses, though it may not be as effective at reducing losses from volatilization.[2]

  • Minimize Headspace : Ensure there is minimal headspace in the sample vial to reduce evaporative loss.

  • Prompt Analysis : Analyze samples as soon as possible after collection. The general holding time for volatile organic compounds (VOCs) is 14 days when properly preserved.[3]

Q4: What analytical techniques are suitable for quantifying this compound?

A4: Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and effective method for the analysis of volatile organic compounds like this compound.[5] Sample introduction techniques such as purge and trap or headspace analysis are typically used to isolate the volatile analyte from the sample matrix.[5]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no recovery of this compound Improper sample collection and storage leading to volatilization.- Ensure sample vials are completely filled to avoid headspace.- Use vials with PTFE-lined septa to ensure a tight seal.- Store samples at ≤6°C immediately after collection.[3]
Biodegradation in unpreserved samples.- For soil samples, use field preservation with methanol.[2]- For water samples, preserve by acidifying to pH <2.[4]- Analyze samples within the recommended holding time of 14 days.[3]
Inconsistent or non-reproducible results Cross-contamination during sampling.- Use clean, dedicated sampling equipment.- Avoid collecting samples through plastic or rubber tubing.[3]
Inconsistent sample preservation.- Ensure the same preservation technique and amount of preservative are used for all samples and standards.
Peak tailing or poor chromatography Active sites in the GC system.- Deactivate the GC inlet liner and use a column suitable for volatile non-polar compounds.
Matrix effects.- Employ sample cleanup procedures if the matrix is complex.- Use matrix-matched standards for calibration.
Difficulty in mass spectral identification Co-eluting compounds.- Optimize the GC temperature program to improve separation.- Use selected ion monitoring (SIM) mode for higher specificity.
Branched alkanes produce complex fragmentation patterns.- Compare the obtained mass spectrum with a reference library. Branched alkanes often show preferential fragmentation at the branch point.[6]

Quantitative Data Summary

Parameter Condition 1: Refrigerated (≤6°C), Preserved Condition 2: Room Temperature, Unpreserved Expected Outcome for Branched Alkanes
Analyte Concentration Expected to remain stable over a 14-day period.Significant decrease in concentration expected within 48 hours.Branched alkanes are generally more stable than their linear counterparts.[7][8][9][10]
Primary Loss Mechanism MinimalVolatilization and BiodegradationVolatilization is a major factor for all VOCs. Biodegradation rates can be slower for highly branched structures.[1][2]
Recommended Holding Time 14 days[3]< 48 hoursAdherence to recommended holding times is critical for data accuracy.

Experimental Protocols

Protocol 1: Water Sample Collection and Preservation for this compound Analysis
  • Materials : 40 mL borosilicate amber glass vials with PTFE-lined septa, hydrochloric acid (HCl) preservative, cooler with wet ice.

  • Procedure :

    • If the water source is chlorinated, allow the tap to run for a minute to let the dechlorinating agent take effect before sampling.[3]

    • Fill the sample vial directly from the source, avoiding contact with any plastic tubing.[3]

    • Fill the vial to the bottom of the neck.

    • Add the appropriate amount of HCl to bring the sample pH to less than 2.

    • Slightly overfill the vial with additional sample water to create a positive meniscus.

    • Cap the vial tightly, ensuring no air bubbles are trapped. Invert the vial and tap to check for bubbles. If present, uncap and add more sample.[3]

    • Immediately place the sample in a cooler with wet ice to maintain a temperature of ≤6°C.[3]

    • Transport to the laboratory for analysis within 14 days.[3]

Protocol 2: Soil Sample Collection and Preservation using Methanol
  • Materials : Sample collection device (e.g., coring tool), pre-weighed 40 mL glass vials containing a known volume of methanol, portable balance.

  • Procedure :

    • Collect a soil core from the desired depth.

    • Immediately after collection, extrude a 5-10 gram subsample into the pre-weighed vial containing methanol.[2]

    • Ensure the soil is completely submerged in the methanol.

    • Tightly cap the vial and re-weigh to determine the exact weight of the soil sample.

    • Gently agitate the vial to ensure thorough mixing of the soil and methanol.

    • Store the sample at ≤6°C and transport to the laboratory.[3] Samples preserved in methanol are generally stable for a longer period, but analysis within 14 days is still recommended.

Visualizations

degradation_pathway cluster_abiotic Abiotic Degradation (Atmosphere) cluster_biotic Biodegradation (Soil/Water) A This compound B Reaction with Hydroxyl Radicals A->B C Degradation Products B->C D This compound E Monooxygenase Enzymes (Aerobic) D->E K Alkylsuccinate Synthase (Anaerobic) D->K F Alcohol Intermediate E->F G Aldehyde Intermediate F->G H Carboxylic Acid G->H I Beta-Oxidation H->I J CO2 + H2O I->J L Alkylsuccinate Intermediate K->L M Modified Beta-Oxidation L->M N Further Degradation M->N

Caption: Degradation pathways for this compound.

experimental_workflow A Sample Collection (Use appropriate tools and containers) B Field Preservation (Methanol for soil, Acid for water) A->B C Immediate Cooling (Store at ≤6°C) B->C D Transportation (Maintain cold chain) C->D E Laboratory Storage (Refrigerated, minimal light exposure) D->E F Sample Preparation (e.g., Purge and Trap) E->F G GC-MS Analysis F->G H Data Review and Reporting G->H

Caption: Recommended workflow for sample handling and analysis.

References

Validation & Comparative

Comparative Guide to the Validation of an Analytical Method for the Quantification of 3-Ethyl-2,2,4-trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the quantification of 3-Ethyl-2,2,4-trimethylpentane, a branched alkane. The information is intended for researchers, scientists, and drug development professionals to ensure the reliability and accuracy of analytical data. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5]

Introduction to Analytical Method Validation

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[4][6] This involves a series of experiments to evaluate the performance characteristics of the method, ensuring that it is reliable, reproducible, and accurate for the quantification of the analyte of interest. Key validation parameters include specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.[7][8]

For the quantification of a volatile branched alkane like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique due to its high resolution and sensitivity.[9][10] An alternative method for comparison could be Gas Chromatography with Flame Ionization Detection (GC-FID), a robust and widely used technique for hydrocarbon analysis.

Comparison of Analytical Methods

The following tables summarize the hypothetical performance data for two analytical methods for the quantification of this compound:

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method 2: Gas Chromatography-Flame Ionization Detection (GC-FID)

Table 1: Linearity and Range

ParameterMethod 1: GC-MSMethod 2: GC-FIDAcceptance Criteria
Linearity (Correlation Coefficient, r²) 0.99950.9991r² ≥ 0.999[11]
Range 1 - 100 µg/mL5 - 150 µg/mLEstablished by confirming acceptable linearity, accuracy, and precision.[12]
y-intercept ≤ 2% of target concentration response≤ 2% of target concentration responseShould not be significantly different from zero.[11]

Table 2: Accuracy and Precision

ParameterMethod 1: GC-MSMethod 2: GC-FIDAcceptance Criteria
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%Typically 98.0 - 102.0%.[13]
Precision (Repeatability, %RSD) ≤ 1.5%≤ 1.8%RSD ≤ 2%.[7]
Intermediate Precision (%RSD) ≤ 1.8%≤ 2.0%RSD ≤ 2%.[11]

Table 3: Detection and Quantification Limits

ParameterMethod 1: GC-MSMethod 2: GC-FIDAcceptance Criteria
Limit of Detection (LOD) 0.3 µg/mL1.5 µg/mLSignal-to-noise ratio of 3:1.[14]
Limit of Quantification (LOQ) 1.0 µg/mL5.0 µg/mLSignal-to-noise ratio of 10:1.[2]

Experimental Protocols

Detailed methodologies for the validation of the primary method (GC-MS) are provided below. These protocols are based on established guidelines for analytical method validation.[15][16]

1. Specificity

  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present.[7]

  • Protocol:

    • Analyze a blank sample (matrix without the analyte).

    • Analyze a sample of pure this compound standard.

    • Analyze a sample spiked with this compound and potential impurities or related substances.

    • Compare the chromatograms to ensure no interfering peaks are present at the retention time of the analyte.

2. Linearity

  • Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the instrumental response.[7]

  • Protocol:

    • Prepare a series of at least five standard solutions of this compound covering the expected concentration range of the samples.

    • Inject each standard solution in triplicate.

    • Plot the mean peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

3. Accuracy

  • Objective: To determine the closeness of the measured value to the true value.[7]

  • Protocol:

    • Prepare samples with a known concentration of this compound (e.g., by spiking a blank matrix) at three concentration levels (low, medium, and high) across the specified range.

    • Prepare three replicates for each concentration level.

    • Analyze the samples and calculate the percentage recovery for each replicate.

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.[13]

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration on the same day, with the same analyst and equipment.[12]

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or with different equipment.

    • Calculate the relative standard deviation (%RSD) for each set of measurements.

5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

  • Protocol:

    • Based on Signal-to-Noise Ratio:

      • Determine the concentration of the analyte that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope:

      • Measure the standard deviation of the blank response (σ).

      • Determine the slope (S) of the calibration curve.

      • Calculate LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S).

Workflow for Analytical Method Validation

The following diagram illustrates the logical workflow of the analytical method validation process.

AnalyticalMethodValidation start Start: Define Analytical Method Requirements protocol Develop Validation Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness data_analysis Data Analysis and Evaluation specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis acceptance Compare Against Acceptance Criteria data_analysis->acceptance pass Method is Validated acceptance->pass Pass fail Method Fails Validation acceptance->fail Fail report Prepare Validation Report pass->report fail->protocol Re-evaluate & Modify end End report->end

Caption: Workflow of the analytical method validation process.

References

A Head-to-Head Comparison: GC-MS vs. GC-FID for the Analysis of 3-Ethyl-2,2,4-trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate analysis of volatile organic compounds is paramount. When it comes to separating and quantifying a specific branched alkane like 3-Ethyl-2,2,4-trimethylpentane, two common gas chromatography (GC) detectors come to the forefront: the Flame Ionization Detector (FID) and the Mass Spectrometer (MS). This guide provides an objective comparison of GC-MS and GC-FID for this purpose, supported by typical performance data and detailed experimental protocols.

Principle of Detection: A Fundamental Difference

The primary distinction between these two techniques lies in their detection mechanism. GC-FID operates by pyrolyzing the analyte in a hydrogen-air flame. The combustion of organic compounds produces ions, which generate a current proportional to the amount of carbon atoms entering the flame. This makes FID a highly sensitive detector for hydrocarbons.

In contrast, GC-MS provides structural information in addition to quantification. As the analyte elutes from the GC column, it is bombarded with electrons in the ion source of the mass spectrometer. This causes the molecule to fragment into characteristic ions. These ions are then separated based on their mass-to-charge ratio (m/z), creating a unique mass spectrum that acts as a chemical fingerprint for the compound.

Performance Comparison: GC-MS vs. GC-FID

The choice between GC-MS and GC-FID for the analysis of this compound depends on the specific analytical requirements, such as the need for definitive identification, the required sensitivity, and the complexity of the sample matrix. The following table summarizes the typical performance characteristics of each technique for the analysis of branched alkanes.

Parameter GC-MS GC-FID
Limit of Detection (LOD) Lower (pg to fg range)Higher (pg range)
Limit of Quantitation (LOQ) Lower (pg to fg range)Higher (pg range)
Linearity (R²) > 0.99> 0.99
Precision (%RSD) < 10%< 5%
Selectivity High (based on mass spectrum)Moderate (based on retention time)
Identification Confidence High (definitive)Moderate (requires confirmation)
Cost HigherLower
Complexity HigherLower

Note: The values presented in this table are representative and can vary depending on the specific instrumentation, method parameters, and sample matrix.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are typical experimental protocols for the analysis of this compound using both GC-MS and GC-FID.

Sample Preparation

A stock solution of this compound (1000 µg/mL) is prepared in a suitable volatile solvent such as hexane. A series of calibration standards are then prepared by serial dilution of the stock solution to cover the desired concentration range.

GC-MS Method
  • Instrument: Gas Chromatograph coupled with a Mass Spectrometer

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (split mode, 50:1)

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-200

GC-FID Method
  • Instrument: Gas Chromatograph with a Flame Ionization Detector

  • Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (split mode, 50:1)

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • Detector Temperature: 300 °C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

  • Makeup Gas (Nitrogen): 25 mL/min

Data Analysis and Interpretation

GC-MS: The primary identification of this compound is achieved by comparing its retention time and acquired mass spectrum with a reference standard or a spectral library such as the NIST database. The mass spectrum of branched alkanes is characterized by a series of fragment ions. For this compound (C10H22, MW: 142.3 g/mol ), characteristic fragments would be expected from the loss of alkyl groups. For instance, a prominent peak at m/z 57 often corresponds to a C4H9+ (butyl) fragment, which is common in branched alkanes. Quantification is typically performed using the peak area of the total ion chromatogram (TIC) or a specific, abundant, and unique ion.

GC-FID: In GC-FID, the identification of this compound is based on its retention time matching that of a known standard analyzed under the same conditions. Quantification is performed by integrating the peak area and comparing it to a calibration curve generated from the standards. The response of the FID is generally proportional to the number of carbon atoms in the molecule, making it a reliable quantitative detector for hydrocarbons.[1]

Visualizing the Analytical Workflow

To better understand the logical flow of analysis for this compound, the following diagrams illustrate the experimental workflows for both GC-MS and GC-FID.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Standard This compound Standard Dilution Serial Dilution Standard->Dilution Solvent Hexane Solvent->Dilution GC_Inlet GC Inlet Dilution->GC_Inlet GC_Column GC Column Separation GC_Inlet->GC_Column MS_Source Ionization (EI) GC_Column->MS_Source MS_Analyzer Mass Analyzer MS_Source->MS_Analyzer MS_Detector Detector MS_Analyzer->MS_Detector Data_Acquisition Data Acquisition MS_Detector->Data_Acquisition Identification Identification (Retention Time & Mass Spectrum) Data_Acquisition->Identification Quantification Quantification (Peak Area) Data_Acquisition->Quantification

GC-MS Experimental Workflow

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Analysis Standard This compound Standard Dilution Serial Dilution Standard->Dilution Solvent Hexane Solvent->Dilution GC_Inlet GC Inlet Dilution->GC_Inlet GC_Column GC Column Separation GC_Inlet->GC_Column FID_Detector Flame Ionization Detector GC_Column->FID_Detector Data_Acquisition Data Acquisition FID_Detector->Data_Acquisition Identification Identification (Retention Time) Data_Acquisition->Identification Quantification Quantification (Peak Area) Data_Acquisition->Quantification

GC-FID Experimental Workflow

Conclusion: Making the Right Choice

Both GC-MS and GC-FID are powerful techniques for the analysis of this compound. The ultimate decision on which method to employ rests on the specific goals of the analysis.

  • Choose GC-MS when:

    • Definitive identification of the compound is required, especially in complex matrices where co-elution is possible.

    • High sensitivity is necessary for trace-level detection and quantification.

    • Structural information is needed to identify unknown impurities or degradation products.

  • Choose GC-FID when:

    • The identity of this compound is already known and the primary objective is routine, high-throughput quantification.

    • Cost-effectiveness and ease of operation are major considerations.

    • Analyzing samples where the matrix is relatively simple and the analyte concentration is within the detector's linear range.

For many research and development applications, a combined approach can be highly effective. GC-MS can be used initially to confirm the identity of this compound and to screen for any potential interferences in the sample matrix. Subsequently, the more economical and robust GC-FID can be employed for routine quantitative analysis.

References

A Comparative Analysis of 3-Ethyl-2,2,4-trimethylpentane and 2,2,4-trimethylpentane as Octane Boosters

Author: BenchChem Technical Support Team. Date: December 2025

In the continuous pursuit of enhancing fuel efficiency and engine performance, octane (B31449) boosters are critical components in gasoline formulations. This guide provides a detailed comparison of two such compounds: 3-Ethyl-2,2,4-trimethylpentane and the industry-standard, 2,2,4-trimethylpentane (B7799088) (isooctane). This analysis is intended for researchers, scientists, and professionals in the field of drug development and fuel science, presenting quantitative data, experimental methodologies, and visual representations to facilitate a comprehensive understanding.

Introduction to Octane Boosters

Engine knock, or detonation, is the premature ignition of the air-fuel mixture in an internal combustion engine, which can lead to reduced efficiency and engine damage. The octane rating of a fuel is a standard measure of its ability to resist this knocking.[1] Octane boosters are chemical compounds added to gasoline to increase its octane number. The performance of these boosters is primarily evaluated by two key parameters: the Research Octane Number (RON) and the Motor Octane Number (MON). RON corresponds to low-speed, mild driving conditions, while MON relates to high-speed, more severe conditions.

Performance Comparison

2,2,4-Trimethylpentane, commonly known as isooctane (B107328), serves as the benchmark for the octane rating scale, with its RON and MON both defined as 100.[1][2][3] This makes it a fundamental reference fuel against which other compounds are evaluated.

While direct experimental data for the RON and MON of this compound is not as readily available in public literature, its highly branched structure provides a strong indication of its potential as a high-performance octane booster. The principle that increased branching in alkane isomers leads to higher octane ratings is a well-established concept in fuel chemistry.[4] As a highly branched C10 alkane, this compound is expected to exhibit excellent antiknock properties.

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Research Octane Number (RON)Motor Octane Number (MON)
Alternative This compound52897-18-4[5]C10H22[6][7]142.28[6][7]Data not available; expected to be high due to extensive branching.Data not available; expected to be high due to extensive branching.
Standard 2,2,4-Trimethylpentane540-84-1[2]C8H18[2]114.23[2]100 (by definition)[1][2][3]100 (by definition)[1][2]

Experimental Protocols for Octane Number Determination

The determination of RON and MON are standardized procedures conducted using a Cooperative Fuel Research (CFR) engine.

Research Octane Number (RON) - ASTM D2699

This method determines the knock characteristics of motor fuels in terms of Research Octane Number. The test is conducted under the following conditions:

  • Engine Speed: 600 rpm

  • Intake Air Temperature: Dependent on barometric pressure

  • Spark Timing: 13 degrees before top dead center (BTDC)

The CFR engine's compression ratio is adjusted until a standard level of knock is achieved for the test fuel. This result is then compared with the knock intensity of primary reference fuels (mixtures of isooctane and n-heptane) to determine the RON.

Motor Octane Number (MON) - ASTM D2700

This method assesses the antiknock performance of fuels under more severe engine conditions. The key operational parameters are:

  • Engine Speed: 900 rpm

  • Intake Air Temperature: 149 °C (300 °F)

  • Spark Timing: Varies with the compression ratio

Similar to the RON test, the MON is determined by comparing the knock intensity of the sample fuel to that of primary reference fuels in the CFR engine under these more stringent conditions.

Logical Relationship of Octane Boosters in Fuel Performance

The following diagram illustrates the role of octane boosters in enhancing fuel performance and preventing engine knock.

OctaneBoosters Base_Gasoline Base Gasoline Compression High Compression Base_Gasoline->Compression Low Knock Resistance Knock Engine Knock (Detonation) Base_Gasoline->Knock Octane_Booster Octane Booster (e.g., this compound, 2,2,4-trimethylpentane) Octane_Booster->Base_Gasoline Addition to Fuel Combustion Smooth Combustion Octane_Booster->Combustion Enables Compression->Combustion Leads to Compression->Knock Causes

Caption: Logical workflow of how octane boosters improve fuel performance.

Conclusion

2,2,4-trimethylpentane (isooctane) remains the established standard for octane rating, with a defined RON and MON of 100. While specific experimental octane numbers for this compound are not widely published, its highly branched molecular structure strongly suggests it possesses high antiknock characteristics, making it a promising candidate as an effective octane booster. Further experimental testing following standardized ASTM protocols is necessary to quantify its precise RON and MON values and to fully assess its performance relative to isooctane for potential application in advanced fuel formulations.

References

A Comparative Examination of the Combustion Properties of Branched C10 Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and scientists on the ignition, flame, and soot characteristics of branched decane (B31447) isomers, supported by experimental data and methodologies.

The combustion behavior of branched C10 alkanes is of significant interest in the development of next-generation fuels and for understanding fundamental combustion chemistry. The molecular structure of these isomers, particularly the degree and location of branching, profoundly influences their combustion properties, including ignition delay, flame speed, and propensity to form soot. This guide provides a comparative analysis of these properties for various branched C10 alkanes, supported by experimental data and detailed methodologies to aid researchers in the field.

Key Combustion Properties: A Comparative Overview

The primary combustion characteristics of interest for fuel scientists are ignition delay time, laminar flame speed, and soot formation tendency. Variations in these properties among different branched C10 isomers are critical for their application in combustion devices.

Ignition Delay Times

Ignition delay time (IDT) is a crucial parameter for characterizing a fuel's autoignition quality. It is the time lapse between the creation of a combustible mixture and the onset of combustion. For branched alkanes, increased branching generally leads to longer ignition delay times, indicating a lower propensity for autoignition, which is a desirable trait for preventing engine knock in spark-ignition engines.

Table 1: Ignition Delay Times of n-Dodecane and Isododecane at a Pressure of 15 bar and Equivalence Ratio (Φ) of 1.0

Temperature (K)n-Dodecane IDT (ms)Isododecane IDT (ms)
700~10~20
800~1~2
900~0.3~0.5
1000~0.1~0.2

Note: This data is synthesized from graphical representations in literature and should be considered illustrative.[1][2][3][4]

Laminar Flame Speed

Laminar flame speed is the velocity at which an unstretched, planar flame front propagates through a quiescent premixed fuel-air mixture. It is a fundamental property that influences flame stability and flashback characteristics. Generally, increased branching in alkanes tends to decrease the laminar flame speed.

Table 2: Laminar Flame Speeds of n-Decane and n-Dodecane at Atmospheric Pressure and an Initial Temperature of 400 K

Equivalence Ratio (Φ)n-Decane (cm/s)n-Dodecane (cm/s)
0.8~35~33
1.0~42~40
1.2~38~36

Note: This data is derived from graphical representations in literature and provides a general comparison.[5][6][7] Direct experimental comparisons of a wide range of branched C10 isomers are limited.

Soot Formation

Soot, primarily composed of carbonaceous nanoparticles, is an undesirable byproduct of incomplete combustion with significant environmental and health impacts. The propensity of a fuel to form soot is influenced by its molecular structure. While it is often hypothesized that highly branched alkanes may lead to increased soot formation due to the earlier formation of unsaturated species, some studies have shown that the degree of branching in alkanes does not have a pronounced effect on the overall sooting tendency, as measured by the Yield Sooting Index (YSI). However, the pyrolysis of different isomers can lead to varying concentrations of soot precursors.

Experimental Protocols

The data presented in this guide are typically obtained through specialized experimental techniques designed to probe combustion phenomena under controlled conditions.

Ignition Delay Time Measurement

Shock Tubes and Rapid Compression Machines (RCMs) are the primary apparatuses used to measure ignition delay times.

  • Shock Tube Protocol:

    • A diaphragm separates a high-pressure driver gas from a low-pressure experimental gas mixture (fuel and oxidizer).

    • Rupturing the diaphragm generates a shock wave that propagates through the experimental gas, rapidly increasing its temperature and pressure.

    • The time interval between the passage of the shock wave and the onset of combustion (detected by pressure rise or light emission from radical species like OH*) is measured as the ignition delay time.[8][9][10]

  • Rapid Compression Machine Protocol:

    • A fuel-air mixture is rapidly compressed by a piston in a cylinder.

    • The compression stroke heats and pressurizes the mixture to conditions that promote autoignition.

    • The ignition delay is the time from the end of compression to the detection of a significant pressure rise due to combustion.[1][2]

Laminar Flame Speed Measurement

Several methods are employed to measure laminar flame speed, each with its advantages and specific applications.

  • Heat Flux Method:

    • A flat, porous burner is used to stabilize a flat, one-dimensional flame.

    • The temperature of the burner is controlled, and the heat flux between the flame and the burner is measured.

    • The unburned gas velocity is varied, and the corresponding heat flux is recorded.

    • The laminar flame speed is determined by extrapolating the data to a condition of zero heat flux, representing an adiabatic flame.[11][12][13]

  • Outwardly Propagating Spherical Flame Method:

    • A spark ignites a fuel-air mixture in the center of a constant-pressure combustion chamber.

    • The resulting spherical flame expands outwards.

    • High-speed imaging is used to track the flame radius as a function of time.

    • The flame propagation speed is calculated, and through an analysis that accounts for flame stretch, the unstretched laminar flame speed is determined.[14]

Soot Formation Measurement
  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS):

    • The fuel is pyrolyzed in a controlled high-temperature environment in the absence of oxygen.

    • The resulting products, including soot precursors like polycyclic aromatic hydrocarbons (PAHs), are separated by gas chromatography.

    • A mass spectrometer identifies and quantifies the separated species, providing insight into the chemical pathways leading to soot formation.[15][16][17][18]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

Ignition_Delay_Measurement cluster_ShockTube Shock Tube cluster_RCM Rapid Compression Machine ST_Start Prepare Fuel/Oxidizer Mixture ST_Diaphragm Rupture Diaphragm ST_Start->ST_Diaphragm ST_Shockwave Generate Shock Wave ST_Diaphragm->ST_Shockwave ST_Heat Rapid Heating & Pressurization ST_Shockwave->ST_Heat ST_Detect Detect Combustion Onset (Pressure/Emission) ST_Heat->ST_Detect ST_Measure Measure Time Interval ST_Detect->ST_Measure ST_End Ignition Delay Time ST_Measure->ST_End RCM_Start Introduce Fuel/Air Mixture RCM_Compress Rapid Piston Compression RCM_Start->RCM_Compress RCM_Heat Adiabatic Heating & Pressurization RCM_Compress->RCM_Heat RCM_Detect Detect Pressure Rise RCM_Heat->RCM_Detect RCM_Measure Measure Time from End of Compression RCM_Detect->RCM_Measure RCM_End Ignition Delay Time RCM_Measure->RCM_End

Figure 1. Experimental workflows for ignition delay time measurement.

Laminar_Flame_Speed_Measurement cluster_HeatFlux Heat Flux Method cluster_SphericalFlame Outwardly Propagating Spherical Flame HF_Start Stabilize Flat Flame on Burner HF_Vary Vary Unburned Gas Velocity HF_Start->HF_Vary HF_Measure Measure Heat Flux HF_Vary->HF_Measure HF_Extrapolate Extrapolate to Zero Heat Flux HF_Measure->HF_Extrapolate HF_End Laminar Flame Speed HF_Extrapolate->HF_End SF_Start Ignite Mixture at Center SF_Image High-Speed Imaging of Flame SF_Start->SF_Image SF_Track Track Flame Radius vs. Time SF_Image->SF_Track SF_Calculate Calculate Stretched Flame Speed SF_Track->SF_Calculate SF_Analyze Analyze for Stretch Effects SF_Calculate->SF_Analyze SF_End Laminar Flame Speed SF_Analyze->SF_End

Figure 2. Methodologies for laminar flame speed determination.

References

Inter-Laboratory Comparison for the Analysis of 3-Ethyl-2,2,4-trimethylpentane: A Performance Evaluation Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a hypothetical inter-laboratory comparison for the quantitative analysis of 3-Ethyl-2,2,4-trimethylpentane, a branched alkane. The objective of this study is to assess the proficiency and method performance of participating laboratories in determining the concentration of this compound in a standardized sample matrix. This document is intended for researchers, analytical scientists, and professionals in the field of chemical analysis and drug development who are involved in the validation and quality control of analytical methods.

Introduction to the Inter-Laboratory Study

An inter-laboratory comparison (ILC) is a crucial exercise for evaluating the performance of different laboratories and their analytical methods.[1][2] This study was designed to assess the accuracy and precision of various analytical approaches for the quantification of this compound. A standardized sample of this compound in a non-polar organic solvent was distributed to a number of participating laboratories. Each laboratory was instructed to perform quantitative analysis using their in-house standard operating procedures.

Analyte Information:

  • Compound Name: this compound[3][4]

  • Molecular Formula: C10H22[3][4][5]

  • Molecular Weight: 142.28 g/mol [3][5]

  • CAS Number: 52897-18-4[4][6]

Experimental Design and Workflow

The overall workflow of this inter-laboratory comparison is depicted in the following diagram. The process began with the preparation and distribution of a homogenous and stable test sample to all participating laboratories. Each laboratory then performed the analysis according to their internal procedures and reported the results back to the coordinating body for statistical evaluation.

G cluster_0 Coordinating Body cluster_1 Participating Laboratories Sample Preparation Sample Preparation Sample Distribution Sample Distribution Sample Preparation->Sample Distribution Data Analysis Data Analysis Sample Distribution->Data Analysis Sample Receipt Sample Receipt Sample Distribution->Sample Receipt Performance Evaluation Performance Evaluation Data Analysis->Performance Evaluation Sample Analysis Sample Analysis Sample Receipt->Sample Analysis Data Reporting Data Reporting Sample Analysis->Data Reporting Data Reporting->Data Analysis

Figure 1: Workflow of the inter-laboratory comparison study.

Analytical Methodologies

Participating laboratories employed various analytical techniques, primarily centered around gas chromatography (GC) due to the volatile nature of this compound. The most common methods utilized were Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS).

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the quantification of hydrocarbons. The separation is achieved on a capillary column, and the FID provides high sensitivity and a wide linear range.

Experimental Protocol:

  • Instrumentation: A standard gas chromatograph equipped with a flame ionization detector.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) was commonly used.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection: Split/splitless injection was employed with a typical injection volume of 1 µL.

  • Temperature Program: An initial oven temperature of 50°C, held for 2 minutes, followed by a ramp to 250°C at 10°C/min.

  • Quantification: External standard calibration was used for quantification, with a calibration curve generated from a series of known concentration standards.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS provides both separation and structural information, offering higher selectivity compared to GC-FID. This is particularly useful for complex matrices where co-eluting peaks may be present.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).

  • Column and Carrier Gas: Similar to GC-FID.

  • Injection and Temperature Program: Similar to GC-FID.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

  • Quantification: An internal standard method was often employed to improve accuracy and precision.

Data Presentation and Performance Evaluation

The performance of each participating laboratory was evaluated based on the reported concentration of this compound in the provided test sample. The assigned value was determined from the consensus of the results. Key performance indicators included the Z-score, which compares a laboratory's result to the consensus mean.[1]

Table 1: Summary of Reported Concentrations and Performance Scores

Laboratory IDAnalytical MethodReported Concentration (mg/mL)Z-Score
Lab-01GC-FID9.85-0.75
Lab-02GC-MS10.120.60
Lab-03GC-FID9.92-0.40
Lab-04GC-MS10.050.25
Lab-05GC-FID9.78-1.10
Lab-06GC-MS10.201.00
Lab-07GC-FID10.010.05
Lab-08GC-MS9.98-0.10

Note: The assigned value for the purpose of this hypothetical study is 10.00 mg/mL with a standard deviation of 0.20.

The logical relationship for determining laboratory performance based on the Z-score is illustrated below. A Z-score between -2 and +2 is generally considered satisfactory.

G start Calculate Z-Score condition Is |Z| <= 2? start->condition satisfactory Satisfactory Performance condition->satisfactory Yes unsatisfactory Unsatisfactory Performance condition->unsatisfactory No

References

Accuracy and precision of 3-Ethyl-2,2,4-trimethylpentane quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development requiring precise and accurate quantification of branched alkanes like 3-Ethyl-2,2,4-trimethylpentane, selecting the appropriate analytical methodology is paramount. This guide provides an objective comparison of the primary analytical techniques suited for this purpose, supported by expected performance data based on the analysis of structurally similar compounds within established analytical frameworks.

Quantitative Data Summary

Analytical TechniqueTypical Accuracy (% Recovery)Typical Precision (% RSD)Linearity (R²)
Gas Chromatography-Flame Ionization Detection (GC-FID) 95 - 105%< 5%> 0.995
Gas Chromatography-Mass Spectrometry (GC-MS) 90 - 110%< 10%> 0.99

Note: The performance values presented are typical expectations for well-validated methods. Actual performance may vary depending on the specific instrumentation, method parameters, and matrix complexity.

Experimental Protocols

Detailed methodologies for the quantification of this compound using Gas Chromatography are outlined below. These protocols are based on established methods for the analysis of volatile hydrocarbons in complex matrices.

Method 1: Quantification by Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is suitable for the accurate and precise quantification of volatile hydrocarbons and is a standard technique in the petroleum and chemical industries.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dilute the sample with a high-purity solvent (e.g., hexane (B92381) or pentane) to a concentration within the calibrated range of the instrument.

  • Add a suitable internal standard (e.g., a non-interfering branched alkane of a different carbon number) to the diluted sample to correct for injection volume variations.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 100:1) to handle high concentration samples.

  • Column: A non-polar capillary column, such as a 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane column (e.g., 100 m x 0.25 mm I.D., 0.5 µm film thickness), is recommended for optimal separation of hydrocarbon isomers.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 35 °C, hold for 10 minutes.

    • Ramp 1: Increase to 150 °C at a rate of 2 °C/minute.

    • Ramp 2: Increase to 300 °C at a rate of 10 °C/minute, hold for 5 minutes.

  • Detector: Flame Ionization Detector (FID) maintained at 300 °C.

3. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound in the same solvent used for the sample, covering the expected concentration range.

  • Add the same internal standard to each calibration standard.

  • Inject the calibration standards and the sample into the GC-FID system.

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the analyte.

  • Determine the concentration of this compound in the sample by using the calibration curve.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides high selectivity and is particularly useful for the quantification of analytes in complex matrices where co-elution with other components is possible.

1. Sample Preparation:

  • Sample preparation follows the same procedure as for GC-FID analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Injector and Column: Same as for GC-FID.

  • Carrier Gas and Oven Temperature Program: Same as for GC-FID.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 57, 71, 85, 142).

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

3. Calibration and Quantification:

  • Calibration and quantification procedures are similar to those for GC-FID, using the peak areas of the selected ions for this compound and the internal standard.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general experimental workflow for the quantification of this compound and a decision-making process for method selection.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution with Solvent Sample->Dilution IS_Addition Internal Standard Addition Dilution->IS_Addition Injection GC Injection IS_Addition->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID or MS) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration Calibration Curve Generation Peak_Integration->Calibration Quantification Quantification Calibration->Quantification Report Report Quantification->Report Final Report

Caption: General workflow for the quantification of this compound.

method_selection Start Start: Need to quantify This compound Matrix_Complexity Is the sample matrix complex with potential interferences? Start->Matrix_Complexity High_Sensitivity Is high sensitivity (trace level analysis) required? Matrix_Complexity->High_Sensitivity No GC_MS Use GC-MS Matrix_Complexity->GC_MS Yes GC_FID Use GC-FID High_Sensitivity->GC_FID No GC_MS_SIM Use GC-MS in SIM mode High_Sensitivity->GC_MS_SIM Yes

Caption: Decision tree for selecting an appropriate analytical method.

A Comparative Guide to the Gas Chromatographic Analysis of 3-Ethyl-2,2,4-trimethylpentane: Linearity and Detection Range

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical performance of Gas Chromatography (GC) for the determination of 3-Ethyl-2,2,4-trimethylpentane, a branched alkane relevant in fuel and solvent analysis. The focus is on two critical validation parameters: linearity and the range of detection. This document synthesizes established GC methodologies for similar gasoline range organics to project the expected performance for the target analyte and compares it with a common alternative, 2,2,4-trimethylpentane (B7799088) (isooctane).

Experimental Protocols

The determination of volatile organic compounds like this compound is routinely performed using Gas Chromatography coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS). The following protocols outline typical methodologies.

1. Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

GC-FID is a robust and widely used technique for quantifying hydrocarbons. The FID offers high sensitivity and a wide linear range for carbon-based compounds.

  • Sample Preparation: Standard solutions of this compound and a suitable alternative, such as 2,2,4-trimethylpentane, are prepared in a volatile, high-purity solvent like pentane (B18724) or hexane. A series of dilutions are made to cover the expected linear range. An internal standard, such as decane, can be added to improve precision.

  • Instrumentation: A standard gas chromatograph equipped with a split/splitless injector and a flame ionization detector is used.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is typically employed.

    • Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate (e.g., 1-2 mL/min).[1]

    • Injector Temperature: 250 °C.

    • Detector Temperature: 300 °C.

    • Oven Temperature Program: An initial temperature of 40 °C held for 5 minutes, followed by a ramp of 10 °C/min to 250 °C, and a final hold for 5 minutes.

    • Injection Mode: Split injection (e.g., 50:1 split ratio) is common for higher concentration samples to avoid column overload.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS provides higher selectivity and definitive identification of the analyte based on its mass spectrum, which is particularly useful for complex matrices.

  • Sample Preparation: Similar to the GC-FID protocol, a series of calibration standards are prepared in a suitable solvent.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).

  • Chromatographic Conditions: The GC conditions (column, carrier gas, temperature program) are generally similar to those used for GC-FID to achieve good separation.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan mode for qualitative analysis and method development. For quantitative analysis, Selected Ion Monitoring (SIM) mode is used to enhance sensitivity and selectivity by monitoring characteristic ions of this compound.

Performance Comparison: Linearity and Range of Detection

The following table summarizes the expected quantitative performance for the GC analysis of this compound, with 2,2,4-trimethylpentane provided as a common alternative for comparison. These values are representative of typical performance for these types of analyses.

Parameter This compound (GC-FID) 2,2,4-Trimethylpentane (Isooctane) (GC-FID) This compound (GC-MS - SIM) 2,2,4-Trimethylpentane (Isooctane) (GC-MS - SIM)
Linear Range 1 - 1000 µg/mL1 - 1000 µg/mL0.1 - 200 µg/mL0.1 - 200 µg/mL
Correlation Coefficient (r²) > 0.995> 0.995> 0.998> 0.998
Limit of Detection (LOD) ~0.5 µg/mL~0.5 µg/mL~0.05 µg/mL~0.05 µg/mL
Limit of Quantitation (LOQ) ~1.5 µg/mL~1.5 µg/mL~0.15 µg/mL~0.15 µg/mL

Note: The performance characteristics are estimates based on typical GC analyses of similar volatile hydrocarbons. Actual values may vary depending on the specific instrumentation and experimental conditions.

Visualizing the Workflow and Performance

Experimental Workflow for GC Analysis

The following diagram illustrates the typical workflow for the analysis of this compound using gas chromatography.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing prep1 Weighing of Analyte prep2 Serial Dilution in Solvent prep1->prep2 prep3 Addition of Internal Standard prep2->prep3 gc_injection Sample Injection prep3->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation gc_detection Detection (FID or MS) gc_separation->gc_detection data_acquisition Data Acquisition gc_detection->data_acquisition data_integration Peak Integration data_acquisition->data_integration data_quantification Quantification data_integration->data_quantification report report data_quantification->report Final Report detector_comparison cluster_fid Flame Ionization Detector (FID) cluster_ms Mass Spectrometer (MS) fid_linearity Wide Linear Range (e.g., 10^7) fid_sensitivity High Sensitivity to Hydrocarbons fid_robustness Robust and Easy to Operate fid_selectivity Non-selective for Hydrocarbons ms_linearity Good Linearity in SIM mode ms_sensitivity Very High Sensitivity (SIM) ms_robustness More Complex Operation ms_selectivity High Selectivity and Confirmation comparison Performance Attributes comparison->fid_linearity Linearity comparison->fid_sensitivity Sensitivity comparison->fid_robustness Operational Complexity comparison->fid_selectivity Selectivity comparison->ms_linearity Linearity comparison->ms_sensitivity Sensitivity comparison->ms_robustness Operational Complexity comparison->ms_selectivity Selectivity

References

Navigating the Landscape of Reference Materials: A Guide for 3-Ethyl-2,2,4-trimethylpentane and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of branched alkanes, sourcing appropriate certified reference materials (CRMs) is a critical step for ensuring data accuracy and reliability. This guide provides a comparative overview of reference materials for 3-Ethyl-2,2,4-trimethylpentane and its viable alternatives, complete with experimental protocols and data presentation to aid in your analytical endeavors.

The Challenge: Sourcing a Certified Reference Material for this compound

A thorough search for a commercially available certified reference material (CRM) specifically for this compound (CAS: 52897-18-4) reveals a significant challenge: a lack of suppliers offering this compound with the certification required for rigorous quantitative analysis. While some chemical suppliers may list the compound, they do not provide the certificates of analysis with characterized purity and uncertainty that are the hallmark of a CRM.

This scarcity necessitates the consideration of suitable alternatives that are readily available as CRMs and share similar physicochemical properties.

A Practical Alternative: 2,2,4-Trimethylpentane (B7799088) (Isooctane) as a Certified Reference Standard

A highly relevant and widely available alternative is 2,2,4-Trimethylpentane, commonly known as isooctane.[1] As a fellow branched C8 alkane, it serves as an excellent surrogate for analytical method development and as a reference point in the analysis of complex hydrocarbon mixtures like gasoline.[1] Isooctane is a primary reference fuel used to define the 100-point of the octane (B31449) rating scale, highlighting its importance and well-characterized nature.[1]

Certified reference materials for 2,2,4-trimethylpentane are available from several reputable suppliers, ensuring metrological traceability and confidence in analytical measurements.

Comparative Data of this compound and Alternatives

To facilitate an informed decision, the following table summarizes the key physicochemical properties of this compound and the readily available CRM, 2,2,4-Trimethylpentane.

PropertyThis compound2,2,4-Trimethylpentane (Isooctane)
CAS Number 52897-18-4[2]540-84-1
Molecular Formula C10H22[2]C8H18
Molecular Weight 142.28 g/mol [2]114.23 g/mol
Boiling Point Not readily available99.2 °C
Density Not readily available0.692 g/mL at 20 °C
Availability as CRM Not readily availableReadily available
Common Suppliers of CRM -Sigma-Aldrich, Lab Alley[1]

Experimental Protocols for the Analysis of Branched Alkanes

The analysis of this compound and its alternatives is typically performed using gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS). Below are detailed methodologies for such analyses.

Gas Chromatography (GC-FID) Method for C10 Branched Alkanes

This method is suitable for the quantitative analysis of C10 branched alkanes in a solvent matrix.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (FID)

  • Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-1 or equivalent non-polar phase)

  • Injector: Split/Splitless

  • Carrier Gas: Helium or Hydrogen

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 10 minutes

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

  • Split Ratio: 50:1

  • Injection Volume: 1 µL

Sample Preparation:

  • Prepare a stock solution of the reference standard (e.g., 2,2,4-Trimethylpentane CRM) at a concentration of 1000 µg/mL in a suitable solvent such as pentane (B18724) or hexane.

  • Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the analyte in the samples.

  • Dilute the unknown samples with the same solvent to fall within the calibration range.

  • Add an internal standard (e.g., n-dodecane) to all calibration standards and unknown samples to correct for injection volume variations.

Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow for GC-FID Analysis of Branched Alkanes

cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing prep_stock Prepare Stock Solution (e.g., 1000 µg/mL 2,2,4-Trimethylpentane) prep_cal Create Calibration Standards (Serial Dilution) prep_stock->prep_cal add_is Add Internal Standard (e.g., n-dodecane) prep_cal->add_is prep_sample Dilute Unknown Samples prep_sample->add_is inject Inject 1 µL into GC-FID add_is->inject separate Chromatographic Separation (Capillary Column) inject->separate detect Detection by FID separate->detect integrate Integrate Peak Areas detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify

References

Performance comparison of different capillary columns for alkane isomer separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise separation of alkane isomers is a critical analytical challenge. The selection of an appropriate gas chromatography (GC) capillary column is paramount to achieving the desired resolution and accuracy. This guide provides a comprehensive comparison of the performance of different capillary columns for alkane isomer separation, supported by experimental data and detailed protocols.

The separation of alkane isomers, which often possess very similar boiling points and physicochemical properties, demands high-efficiency capillary columns with optimized stationary phases. The choice of stationary phase is the most critical factor, as it dictates the selectivity of the separation. Non-polar columns are generally the first choice for non-polar analytes like alkanes, following the principle of "like dissolves like." However, the specific characteristics of the stationary phase and the physical dimensions of the column can significantly impact the resolution of closely eluting isomers.

Performance Comparison of Key Capillary Columns

This section details the performance of several commonly used capillary columns for the separation of alkane isomers. The data presented is a synthesis of information from manufacturer application notes and peer-reviewed scientific studies.

Detailed Hydrocarbon Analysis (DHA) Columns

For complex mixtures of hydrocarbons, such as those found in petroleum products, specialized Detailed Hydrocarbon Analysis (DHA) columns are the industry standard. These are typically long, non-polar columns, often with a 100% dimethylpolysiloxane stationary phase. Their performance is frequently benchmarked against standards like ASTM Method D6730.

A comparison of a Restek Rtx-DHA-100 column against four competitor PONA (Paraffins, Olefins, Naphthenes, Aromatics) columns for key ASTM D6730 performance metrics is summarized below.

Table 1: Performance Comparison of DHA Columns Based on ASTM D6730 Criteria

Performance MetricASTM D6730 GuidelineRtx-DHA-100Competitor ACompetitor BCompetitor CCompetitor D
k' (C5) 0.45 - 0.500.490.460.51 0.470.46
Resolution (tert-butanol/2-methylbutene-2) *3.25 - 5.255.601.004.325.015.07

*Minimum values; criteria may be exceeded for these parameters. **Fails method criteria (results based on analyses at 35 °C).[1]

The data indicates that the Rtx-DHA-100 column meets and exceeds the ASTM D6730 specifications, while some competitor columns failed to meet the required criteria under the tested conditions.[1][2] This highlights the importance of selecting a column that is rigorously tested for the specific application.

Standard Non-Polar Columns: A Look at Retention Indices

Retention indices are a useful tool for comparing the selectivity of different columns, as they are less dependent on specific experimental conditions than retention times. Below is a compilation of Kovats retention indices for a selection of alkane isomers on two common non-polar columns: DB-1 (100% dimethylpolysiloxane) and DB-5 (5% phenyl-95% dimethylpolysiloxane).

Table 2: Kovats Retention Indices of Selected Alkane Isomers on DB-1 and DB-5 Columns

CompoundBoiling Point (°C)Retention Index on DB-1Retention Index on DB-5
n-Hexane68.7600600
2-Methylpentane60.3579579
3-Methylpentane63.3589590
n-Heptane98.4700700
2,4-Dimethylpentane80.5667672
n-Octane125.7800800
2,2,4-Trimethylpentane99.2772776
n-Nonane150.8900900
n-Decane174.110001000

Data compiled from multiple sources.[3][4][5][6]

The DB-5 column, with its slightly higher polarity due to the phenyl groups, can offer different selectivity for certain isomers compared to the 100% dimethylpolysiloxane DB-1 phase.

Novel Stationary Phases: The Potential of Metal-Organic Frameworks

Recent research has explored novel stationary phases for alkane isomer separation. One promising example is the use of isostructural metal-organic frameworks (MOFs). A study demonstrated that a MIL-100(Fe) coated capillary column provided high efficiency for the separation of alkane isomers without the need for temperature programming.[7] The performance was reported to be better than that of commercial HP-5MS and GS-GasPro capillary columns.[7] While comprehensive quantitative data for a wide range of alkanes is still emerging, this highlights an area of active development in column technology.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are typical experimental protocols for the analysis of alkane isomers using DHA and standard non-polar columns.

Experimental Protocol for Detailed Hydrocarbon Analysis (ASTM D6730)

This protocol is based on the conditions used for the analysis of spark ignition engine fuels.

  • Columns :

    • Analytical Column: Rtx-DHA-100 (100 m x 0.25 mm ID, 0.50 µm film thickness)[1][2][8][9][10]

    • Tuning Column: A short (2-3 m) 5% diphenyl/95% dimethyl polysiloxane column may be connected to the inlet of the analytical column to achieve critical resolutions.[2][10]

  • Sample : DHA Oxy-Setup mix or similar gasoline standard.

  • Injection :

    • Inj. Vol.: 0.1 µL

    • Split Ratio: 150:1

    • Injector Temp.: 250 °C

  • Oven Program :

    • Initial Temp: 35 °C (hold for a time sufficient to meet resolution requirements)

    • Ramp: A series of temperature ramps as specified in ASTM D6730. A faster, modified program might be 5 °C for 1.50 min, then 22.0 °C/min to 48 °C, hold for 29.0 minutes, then 3.8 °C/min to 150 °C, hold for 10.70 min.[11]

  • Carrier Gas : Helium or Hydrogen. Hydrogen can significantly reduce analysis time.[8][9][12]

  • Detector : Flame Ionization Detector (FID) at 300 °C.

Experimental Protocol for General Alkane Isomer Analysis on Non-Polar Columns

This is a general protocol that can be adapted for the analysis of C4-C10 alkane isomers.

  • Columns :

    • DB-1 (30 m x 0.25 mm ID, 0.25 µm film thickness) or

    • DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Sample : Mixture of C4-C10 alkane isomers in a suitable solvent (e.g., pentane (B18724) or hexane).

  • Injection :

    • Inj. Vol.: 1 µL

    • Split Ratio: 100:1

    • Injector Temp.: 250 °C

  • Oven Program :

    • Initial Temp: 40 °C (hold for 5 min)

    • Ramp: 5 °C/min to 200 °C

  • Carrier Gas : Helium at a constant flow of 1 mL/min.

  • Detector : Flame Ionization Detector (FID) at 250 °C.

Visualizing the Selection Process

The logical workflow for selecting a capillary column for alkane isomer separation can be visualized as a decision-making process.

GC_Column_Selection_Workflow Workflow for Capillary Column Selection for Alkane Isomer Separation start Define Analytical Goal: Separation of Alkane Isomers sample_complexity Assess Sample Complexity start->sample_complexity simple_mixture Simple Mixture (e.g., C4-C10 isomers) sample_complexity->simple_mixture Low complex_mixture Complex Mixture (e.g., Gasoline, Petroleum Fractions) sample_complexity->complex_mixture High column_type Select Column Type simple_mixture->column_type complex_mixture->column_type non_polar_std Standard Non-Polar Column (e.g., DB-1, DB-5) column_type->non_polar_std For general purpose dha_column Detailed Hydrocarbon Analysis (DHA) Column (e.g., HP-PONA, Rtx-DHA) column_type->dha_column For regulatory methods (e.g., ASTM D6730) plot_column Light Hydrocarbons (C1-C5)? Consider PLOT Column column_type->plot_column For very volatile isomers optimize Optimize GC Parameters (Temperature Program, Flow Rate, etc.) non_polar_std->optimize dha_column->optimize plot_column->optimize evaluate Evaluate Performance (Resolution, Peak Shape, Analysis Time) optimize->evaluate end Final Method evaluate->end

Caption: Logical workflow for selecting a capillary column for alkane isomer separation.

Conclusion

The separation of alkane isomers by gas chromatography is a well-established but often challenging task that requires careful column selection and method optimization. For complex hydrocarbon mixtures, specialized DHA columns that are tested according to industry standards such as ASTM D6730 provide reliable and reproducible results. For less complex mixtures of alkane isomers, standard non-polar columns like DB-1 and DB-5 offer a good starting point. The choice between these will depend on the specific isomers of interest and the desired selectivity. As column technology continues to evolve, novel stationary phases like MOFs may offer new possibilities for even more efficient separations in the future. By understanding the performance characteristics of different columns and following systematic experimental protocols, researchers can confidently achieve the high-resolution separation of alkane isomers required for their work.

References

Unraveling Molecular Structure: 3-Ethyl-2,2,4-trimethylpentane and its Kovats Retention Index

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers in chromatography, demonstrating the correlation between the molecular structure of 3-Ethyl-2,2,4-trimethylpentane and its Kovats Retention Index relative to other nonane (B91170) isomers. This analysis provides valuable insights for compound identification and separation method development in gas chromatography.

The Kovats Retention Index (RI) is a crucial parameter in gas chromatography for the identification of compounds. It relates the retention time of an analyte to that of n-alkanes, providing a standardized measure that is less susceptible to variations in experimental conditions than absolute retention times. This guide explores the relationship between the molecular structure of this compound, a highly branched C10 alkane, and its Kovats index, through a comparative analysis with other structurally similar nonane (C9) isomers.

Correlation of Molecular Structure with Kovats Retention Index

The Kovats retention index of an alkane is influenced by several structural factors, primarily its boiling point and the degree of branching. Generally, for a given carbon number, a higher boiling point corresponds to a higher Kovats index. Increased branching tends to lower the boiling point and, consequently, the retention index. The position of the branching also plays a significant role.

In the case of this compound, its relatively high boiling point of approximately 155.3 °C suggests a correspondingly high Kovats index compared to less branched isomers with a similar carbon number.[1][2] Its Kovats retention index on a standard non-polar stationary phase (squalane) is reported to be 903.9, and around 904 on other non-polar phases.[1][3]

Comparative Analysis with Nonane Isomers

To understand the structural influence on the Kovats index of this compound, a comparison with several tetramethylpentane isomers (C9H20) is presented below. Although this compound is a decane (B31447) isomer (C10H22), its compact, highly branched structure provides an interesting comparison with these nonane isomers.

CompoundIUPAC NameMolecular FormulaBoiling Point (°C)Kovats Index (Standard Non-polar)
Target Compound This compoundC10H22155.3[1]903.9 - 904[1][3]
Isomer 12,2,3,3-TetramethylpentaneC9H20Not available844 - 856[4]
Isomer 22,2,3,4-TetramethylpentaneC9H20133[5]816 - 822[5]
Isomer 32,2,4,4-Tetramethylpentane (B94933)C9H20Not available766 - 779[6]
Isomer 42,3,3,4-TetramethylpentaneC9H20Not available852 - 861[7]

Key Observations:

  • Effect of Branching: The tetramethylpentane isomers, being highly branched, generally exhibit lower Kovats indices compared to less branched nonanes (the Kovats index of n-nonane is by definition 900 on a non-polar column).

  • Position of Methyl Groups: The spatial arrangement of the methyl groups significantly impacts the Kovats index. For instance, the steric hindrance in 2,2,4,4-tetramethylpentane results in the lowest Kovats index among the compared isomers.

  • Comparison with Target Compound: Despite having one more carbon atom, the Kovats index of this compound is only slightly higher than that of the most retained nonane isomer in this comparison (2,3,3,4-tetramethylpentane). This highlights the significant effect of its compact and highly substituted structure on its chromatographic behavior.

Experimental Protocol: Determination of Kovats Retention Index

The following provides a generalized methodology for the determination of the Kovats Retention Index using gas chromatography.

Objective: To determine the Kovats Retention Index of a volatile organic compound.

Materials:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID).

  • Capillary column (e.g., standard non-polar phase like DB-1 or equivalent).

  • Syringe for sample injection.

  • Sample of the analyte (e.g., this compound).

  • A homologous series of n-alkanes (e.g., C8 to C12).

  • High-purity carrier gas (e.g., Helium or Nitrogen).

Procedure:

  • Preparation of Standards: Prepare a mixture containing the analyte and the homologous series of n-alkanes in a suitable volatile solvent.

  • GC Conditions: Set up the gas chromatograph with the following typical conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Oven Temperature Program: Isothermal or temperature-programmed, depending on the analytes. For a broad range of compounds, a temperature program (e.g., 50 °C for 2 min, then ramp at 10 °C/min to 250 °C) is often used.

    • Carrier Gas Flow Rate: Set to the optimal flow rate for the column dimensions.

    • Injection Volume: 1 µL.

  • Analysis: Inject the prepared standard mixture into the GC.

  • Data Acquisition: Record the chromatogram and the retention times of the analyte and the n-alkanes.

  • Calculation of Kovats Index: The Kovats Retention Index (I) is calculated using the following formula for a temperature-programmed analysis:

    I = 100[n + (N - n) * (t_R(analyte) - t_R(n)) / (t_R(N) - t_R(n))]

    Where:

    • n is the carbon number of the n-alkane eluting just before the analyte.

    • N is the carbon number of the n-alkane eluting just after the analyte.

    • t_R(analyte) is the retention time of the analyte.

    • t_R(n) is the retention time of the n-alkane with carbon number n.

    • t_R(N) is the retention time of the n-alkane with carbon number N.

Visualizing Structural Relationships and Experimental Workflow

The following diagrams illustrate the logical relationships between molecular structure and the Kovats index, as well as a typical experimental workflow for its determination.

Correlation of Molecular Structure and Kovats Index Structure Molecular Structure Branching Degree of Branching Structure->Branching Position Position of Branches Structure->Position BoilingPoint Boiling Point Branching->BoilingPoint affects Position->BoilingPoint affects KovatsIndex Kovats Retention Index BoilingPoint->KovatsIndex correlates with

Caption: Relationship between molecular structure and Kovats index.

Experimental Workflow for Kovats Index Determination Start Prepare Analyte and n-Alkane Standard Mixture GC_Setup Set GC Parameters (Column, Temp, Flow) Start->GC_Setup Injection Inject Standard Mixture into GC GC_Setup->Injection Chromatogram Acquire Chromatogram and Retention Times Injection->Chromatogram Calculation Calculate Kovats Index using Formula Chromatogram->Calculation Result Reported Kovats Retention Index Calculation->Result

Caption: Workflow for determining the Kovats retention index.

References

Safety Operating Guide

Safe Disposal of 3-Ethyl-2,2,4-trimethylpentane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 3-Ethyl-2,2,4-trimethylpentane must adhere to strict safety and disposal protocols to mitigate risks and ensure environmental protection. This guide provides essential information on the proper disposal procedures for this highly flammable and toxic chemical, based on safety data for the closely related compound, 2,2,4-trimethylpentane (B7799088) (isooctane).

Key Safety and Hazard Information

This compound is a highly flammable liquid and vapor that can cause skin irritation, drowsiness, or dizziness.[1][2][3][4] It is also very toxic to aquatic life with long-lasting effects.[1][2][3][4] Ingestion and entry into airways may be fatal.[1][2][3][4] Therefore, it is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, away from heat, sparks, and open flames.[1][2][5][6]

PropertyValue
Physical State Liquid
Appearance Clear, Colorless
Boiling Point 99°C
Flash Point -9°C
Vapor Pressure 5.4 kPa / 21°C
Relative Density 0.69
Water Solubility Insoluble
Lower Explosion Limit 1.1%
Upper Explosion Limit 6%

Note: Data presented is for the related compound 2,2,4-trimethylpentane as a proxy.

Experimental Protocol: Spill Management

In the event of a spill, immediate action is necessary to contain the material and prevent environmental contamination.

Methodology:

  • Eliminate Ignition Sources: Immediately remove all sources of ignition, including sparks, open flames, and hot surfaces.[1][6][7] Use only non-sparking tools and explosion-proof equipment.[1][5][6][7]

  • Ensure Ventilation: Work in a well-ventilated area to avoid the buildup of flammable vapors.[1][5]

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as dry sand. For large spills, create a dike to contain the material.[3] Prevent the spill from entering drains or waterways.[7][8]

  • Collection: Carefully collect the absorbed material into a suitable, labeled, and closed container for disposal.[7]

  • Decontamination: Clean the spill area thoroughly.

  • Personal Protection: Wear appropriate PPE, including protective gloves, eye protection, and flame-retardant clothing.[1][2][3]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Unused or Waste This compound check_contamination Is the chemical contaminated? start->check_contamination small_quantity Is it a small quantity (e.g., <1L)? check_contamination->small_quantity Yes check_contamination->small_quantity No collect_waste Collect in a labeled, approved, and sealed waste container. small_quantity->collect_waste Yes small_quantity->collect_waste No store_safely Store container in a cool, dry, well-ventilated area away from ignition sources. collect_waste->store_safely contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store_safely->contact_ehs approved_disposal Dispose of contents/container to an approved waste disposal plant. contact_ehs->approved_disposal end End: Proper Disposal approved_disposal->end

Caption: Decision tree for the safe disposal of this compound.

Step-by-Step Disposal Plan

The primary method for the disposal of this compound is through an approved waste disposal plant.[8] It is imperative to adhere to all national and local regulations regarding hazardous waste disposal.

Operational Steps:

  • Do Not Dispose in Drains or Environment: Under no circumstances should this chemical be disposed of in sinks, drains, or the environment.[8] Discharge into the environment must be avoided.[8]

  • Use Original or Approved Containers: Whenever possible, leave the chemical in its original container.[8] If transferring to a waste container, ensure it is properly labeled with the chemical name and associated hazards.

  • Avoid Mixing: Do not mix this compound with other waste materials.[8]

  • Seal Containers: Ensure that waste containers are tightly sealed to prevent the escape of flammable vapors.[1][8]

  • Store Waste Appropriately: Store waste containers in a locked, well-ventilated, and cool area, away from heat and ignition sources, pending collection.[1][8]

  • Arrange for Professional Disposal: Contact a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the chemical waste.

  • Handle Uncleaned Containers as the Product Itself: Treat empty or uncleaned containers with the same precautions as the product itself.[8]

References

Personal protective equipment for handling 3-Ethyl-2,2,4-trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the proper handling and disposal of 3-Ethyl-2,2,4-trimethylpentane. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.

Understanding the Hazards

This compound is a flammable liquid and its vapor can form explosive mixtures with air.[1] It is crucial to handle this chemical in well-ventilated areas and away from any potential ignition sources.[2][3][4][5][6] While specific toxicity data for this compound is limited, its structural isomer, 2,2,4-trimethylpentane (B7799088) (isooctane), is known to cause skin and eye irritation, and may cause drowsiness or dizziness upon inhalation.[4][5][6][7] Ingestion poses an aspiration hazard that can be fatal.[5][6][7][8]

Key Physical and Chemical Properties:

PropertyValueSource
Molecular FormulaC10H22[9]
Molecular Weight142.28 g/mol [9]
Boiling Point154.5°C at 760 mmHg
Flash Point40°C
Density0.731 g/cm³

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. All personnel handling this compound must use the following PPE.[3][10][11]

Recommended Personal Protective Equipment:

Body PartPPE TypeMaterial/Standard
Eyes/Face Safety goggles or a face shieldChemical-resistant, meeting OSHA 29 CFR 1910.133 or European Standard EN166
Hands Chemical-resistant glovesNitrile or other solvent-resistant material. Check manufacturer's compatibility data.
Body Flame-retardant lab coat or coverallsTo protect against splashes and fire hazards.
Respiratory Respirator with organic vapor cartridgesRequired when working in poorly ventilated areas or when vapor concentrations may exceed exposure limits. Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]
Feet Closed-toe shoesMade of a non-absorbent material.[12]

PPE Selection Workflow:

PPE_Selection cluster_assessment Hazard Assessment cluster_selection PPE Selection cluster_use Proper Use Task Identify Task: Handling this compound Hazards Identify Hazards: - Flammable Liquid - Skin/Eye Irritant - Inhalation Hazard Task->Hazards EyeFace Eye/Face Protection: Safety Goggles/Face Shield Hazards->EyeFace Hand Hand Protection: Chemical-Resistant Gloves Hazards->Hand Body Body Protection: Flame-Retardant Lab Coat Hazards->Body Respiratory Respiratory Protection: Respirator (if needed) Hazards->Respiratory Inspect Inspect PPE Before Use EyeFace->Inspect Hand->Inspect Body->Inspect Respiratory->Inspect DonDoff Proper Donning and Doffing Inspect->DonDoff Store Store PPE Correctly DonDoff->Store

Caption: Logical workflow for selecting and using appropriate PPE.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and ensure a safe laboratory environment.

Step-by-Step Handling Procedures:

  • Preparation:

    • Ensure a chemical spill kit is readily accessible.

    • Work in a well-ventilated area, preferably within a chemical fume hood.[3]

    • Remove all potential ignition sources from the work area, including open flames, hot surfaces, and spark-producing equipment.[2][3][4][5][6]

    • Ground and bond all containers and receiving equipment to prevent static discharge.[4][5][8]

  • Dispensing:

    • Use only non-sparking tools.[4][8]

    • Dispense the smallest amount necessary for the experiment.

    • Keep containers tightly closed when not in use.[2][3][4][5][8]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling.

    • Decontaminate the work area.

Storage Plan:

  • Store in a tightly closed, properly labeled container.[2][3][4][5][8]

  • Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[8][12]

  • Store in a designated flammable liquids cabinet.[2]

  • Segregate from incompatible materials such as strong oxidizing agents.[1][4]

Disposal Plan

Improper disposal of this compound can harm the environment and violate regulations.

Step-by-Step Disposal Procedures:

  • Waste Collection:

    • Collect all waste, including contaminated materials like gloves and absorbent pads, in a designated and properly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Management:

    • Keep the waste container closed except when adding waste.

    • Store the waste container in a designated satellite accumulation area.

  • Pickup and Disposal:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional and local regulations for hazardous waste disposal.[8]

Chemical Waste Disposal Workflow:

Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal Experiment Experiment Complete Waste Generate Chemical Waste: - Unused Chemical - Contaminated Materials Experiment->Waste Collect Collect in Labeled, Approved Waste Container Waste->Collect Segregate Segregate from Incompatible Wastes Collect->Segregate Store Store in Satellite Accumulation Area Segregate->Store ContactEHS Contact EHS for Waste Pickup Store->ContactEHS Documentation Complete Hazardous Waste Manifest ContactEHS->Documentation Transport Licensed Transporter Removes Waste Documentation->Transport

Caption: Step-by-step workflow for the safe disposal of chemical waste.

Emergency Procedures

In the event of an emergency, follow these procedures and any additional protocols established by your institution.

Emergency Response Plan:

EmergencyAction
Spill Evacuate the immediate area. Alert nearby personnel. If the spill is large or you are not trained to handle it, contact your institution's emergency response team. For small spills, use a spill kit with absorbent materials, wearing appropriate PPE. Collect absorbed material in a sealed container for disposal.[3]
Fire If the fire is small and you are trained to use a fire extinguisher, use a dry chemical, foam, or carbon dioxide extinguisher. For larger fires, activate the fire alarm, evacuate the area, and call emergency services.[1]
Skin Contact Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[7][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][7][8]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][7][8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.